molecular formula C54H95N9O16 B1683834 Viscosin CAS No. 27127-62-4

Viscosin

Cat. No.: B1683834
CAS No.: 27127-62-4
M. Wt: 1126.4 g/mol
InChI Key: QYEWAEAWMXRMHB-YFTUCIGFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viscosin is a cyclic depsipeptide of microbial origin, classified as a lipopeptide biosurfactant. It is composed of alternating D and L amino acids and features a β-D-hydroxydecanoyl dipeptide side chain . This structure confers potent surface-active properties and significant biological activity, making it a valuable compound for scientific research. This compound has demonstrated a compelling range of research applications due to its multifaceted biological activity. It exhibits notable antitrypanosomal activity , particularly against Trypanosoma cruzi , the pathogen responsible for Chagas' disease . Furthermore, it possesses antibacterial and antiviral properties . Its antiviral potential includes activity against viruses such as Herpes Simplex, suggesting its utility as a subject of study for topical therapeutics for skin lesions . Its functionality is linked to its surface chemistry, and its antimicrobial activity is attributed to its ability to adsorb to and insert into cell membranes, disrupting their integrity . As a biosurfactant, this compound is part of a growing class of compounds sought as environmentally friendly counterparts to synthetic surfactants . Research into its physicochemical properties, including its critical micelle concentration (CMC), emulsifying ability, and phase behavior, is relevant for applications beyond biomedicine, including in bioremediation and industrial processes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

27127-62-4

Molecular Formula

C54H95N9O16

Molecular Weight

1126.4 g/mol

IUPAC Name

(4R)-5-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32-,33+,34+,35+,36-,37-,38-,39+,40+,43+,44-,45+/m0/s1

InChI Key

QYEWAEAWMXRMHB-YFTUCIGFSA-N

SMILES

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O

Isomeric SMILES

CCCCCCC[C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)[C@@H](C)CC)C)O

Canonical SMILES

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O

Appearance

Solid powder

Other CAS No.

27127-62-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Viscosin

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Viscosin Against Fungal Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscosin, a cyclic lipopeptide antibiotic produced by Pseudomonas species, has demonstrated significant potential as an antifungal agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against fungal pathogens. Drawing upon direct evidence and detailed studies of the closely related thionin, viscotoxin A3, this document elucidates a multi-pronged assault on fungal cells, encompassing direct membrane disruption, induction of oxidative stress, and the triggering of apoptotic-like cell death. This guide furnishes researchers with quantitative data on this compound's efficacy, detailed experimental protocols for key mechanistic assays, and visual representations of the proposed molecular interactions and experimental workflows to facilitate further investigation and development of this promising antifungal compound.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against several fungal pathogens, with the Minimum Inhibitory Concentration (MIC) being a key parameter. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Fungal PathogenMinimum Inhibitory Concentration (MIC)Reference(s)
Aspergillus fumigatus ATCC 102862.50 µg/mL[1][2]
Batrachochytrium dendrobatidis JEL 19731.25 µg/mL[1][2][3]

Core Mechanism of Action: A Multi-faceted Approach

The antifungal activity of this compound is not attributed to a single mode of action but rather a cascade of events initiated at the fungal cell membrane. While research specifically detailing the molecular interactions of this compound is emerging, extensive studies on the analogous compound, viscotoxin A3, provide a robust model for its mechanism.[2][4]

Primary Target: The Fungal Cell Membrane

The initial and primary interaction of this compound with fungal cells occurs at the plasma membrane. As a lipopeptide, its amphiphilic nature is critical to its function. It is proposed that the peptide moiety of this compound interacts with components of the fungal membrane, leading to its insertion and subsequent disruption of membrane integrity.

Studies on viscotoxin A3 have demonstrated that it induces the formation of ion-channel-like structures within the fungal membrane.[2][4] This leads to a loss of membrane potential, uncontrolled ion flux, and subsequent leakage of cellular contents, ultimately contributing to cell death.

This assay quantifies the extent of plasma membrane permeabilization by measuring the uptake of SYTOX Green, a fluorescent dye that can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[5]

Materials:

  • Fungal spores or mycelia

  • This compound (or other test compound)

  • SYTOX Green (Thermo Fisher Scientific, Cat. No. S7020)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader with fluorescence detection (Excitation/Emission: ~504/523 nm)

  • 96-well black, clear-bottom microplates

Procedure:

  • Fungal Cell Preparation: Harvest fungal cells (spores or protoplasts are often used for consistency) and wash twice with sterile PBS. Resuspend the cells in PBS to a final concentration of approximately 1 x 10^6 cells/mL.

  • Assay Setup: To the wells of a 96-well plate, add 50 µL of the fungal cell suspension.

  • Compound Addition: Add 50 µL of this compound dilutions (in PBS) to the wells to achieve a range of final concentrations. Include a negative control (PBS only) and a positive control for maximal permeabilization (e.g., 70% ethanol).

  • Dye Addition: Prepare a working solution of SYTOX Green in PBS at a final concentration of 0.2 µM. Add 10 µL of this solution to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus for a specified time course (e.g., measurements taken every 15 minutes for 2 hours). Protect the plate from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence of a cell-free control. Express the results as a percentage of the fluorescence of the positive control.

Induction of Oxidative Stress

Following membrane disruption, a key secondary effect is the induction of oxidative stress. Research on viscotoxin A3 has shown that it triggers the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), in fungal spores.[2][4] This accumulation of ROS can lead to widespread damage of cellular components, including lipids, proteins, and DNA, further contributing to cell death.

This protocol utilizes a general ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which becomes fluorescent upon oxidation within the cell.

Materials:

  • Fungal cells

  • This compound

  • H₂DCFDA (or another suitable ROS indicator)

  • PBS or a suitable buffer

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Treatment: Incubate fungal cells with various concentrations of this compound for a predetermined time.

  • Loading with ROS Indicator: Add H₂DCFDA to the cell suspension to a final concentration of 10 µM and incubate in the dark for 30-60 minutes.

  • Washing: Centrifuge the cells to remove the extracellular probe and wash them with PBS.

  • Analysis: Resuspend the cells in PBS and measure the fluorescence intensity using a microplate reader (Excitation/Emission: ~495/525 nm) or visualize under a fluorescence microscope.

  • Controls: Include an untreated control (baseline ROS) and a positive control (e.g., cells treated with H₂O₂).

Triggering of Apoptotic-Like Cell Death

The culmination of membrane damage and oxidative stress appears to be the induction of a programmed cell death pathway resembling apoptosis in fungi.[1][6] Key markers of apoptosis, such as DNA fragmentation, have been observed in fungal cells exposed to antifungal agents that disrupt membrane integrity. The increase in intracellular Ca²⁺, as seen with viscotoxin A3, is also a known trigger for apoptotic pathways.[2][4]

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is a standard method for detecting DNA fragmentation, a hallmark of apoptosis.[3][7]

Materials:

  • Fungal hyphae grown on coverslips

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • In Situ Cell Death Detection Kit, Fluorescein (e.g., Roche, Cat. No. 11684795)

  • Fluorescence microscope

Procedure:

  • Fixation: Treat fungal hyphae with this compound. Fix the samples in 4% paraformaldehyde for 30-60 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS.

  • Permeabilization: Incubate the coverslips in permeabilization solution for 10-15 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Add the mixture to the coverslips and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Washing: Rinse the coverslips three times with PBS.

  • Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Green fluorescence indicates DNA fragmentation.

  • Controls: A positive control can be generated by treating fixed and permeabilized cells with DNase I to induce DNA breaks. A negative control involves omitting the terminal transferase enzyme from the reaction mixture.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of action and a typical experimental workflow for its investigation.

G Proposed Mechanism of Action of this compound on Fungal Pathogens This compound This compound (Lipopeptide) Membrane Fungal Plasma Membrane This compound->Membrane Disruption Membrane Permeabilization & Ion Channel Formation Membrane->Disruption Interaction Ca_Influx Ca²⁺ Influx Disruption->Ca_Influx ROS Generation of Reactive Oxygen Species (H₂O₂) Disruption->ROS Apoptosis Apoptotic-Like Cell Death Ca_Influx->Apoptosis ROS->Apoptosis DNA_Damage DNA Fragmentation Apoptosis->DNA_Damage

Caption: Proposed cascade of events in this compound's antifungal action.

G Experimental Workflow for Investigating this compound's Mechanism cluster_0 Initial Screening cluster_1 Mechanistic Assays cluster_2 Data Interpretation MIC Determine MIC Values (Broth Microdilution) MembraneAssay Membrane Permeabilization (SYTOX Green Assay) MIC->MembraneAssay ROSAssay ROS Production (H₂DCFDA Assay) MIC->ROSAssay ApoptosisAssay Apoptosis Induction (TUNEL Assay) MIC->ApoptosisAssay Analysis Correlate Data & Propose Mechanism MembraneAssay->Analysis ROSAssay->Analysis ApoptosisAssay->Analysis

Caption: A logical workflow for the experimental study of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related compounds exert their antifungal effects through a rapid, multi-step process initiated by the disruption of the fungal plasma membrane. This primary action leads to secondary effects, including the generation of damaging reactive oxygen species and the induction of an apoptotic-like cell death cascade.

For drug development professionals, this compound's mechanism is particularly promising as it targets a fundamental component of the fungal cell, the plasma membrane, potentially lowering the likelihood of resistance development compared to antifungals with more specific enzymatic targets.

Future research should focus on:

  • Direct Mechanistic Studies on this compound: Confirming that the detailed mechanisms observed for viscotoxin A3 are directly applicable to this compound.

  • Identification of a Membrane Receptor: Investigating whether this compound interacts with a specific lipid or protein component in the fungal membrane, such as ergosterol.

  • Elucidation of Signaling Pathways: Identifying the precise signaling cascades that are activated downstream of membrane disruption and lead to ROS production and apoptosis.

  • Mitochondrial Involvement: Directly assessing the impact of this compound on fungal mitochondrial function and membrane potential.

By addressing these questions, the scientific community can fully elucidate the antifungal potential of this compound and pave the way for its development as a next-generation therapeutic for the treatment of fungal diseases.

References

The Core of Viscosin Biosynthesis in Pseudomonas fluorescens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosin biosynthesis pathway in Pseudomonas fluorescens, a cyclic lipopeptide with significant biosurfactant and antimicrobial properties. The document details the genetic and enzymatic machinery, regulatory networks, and experimental methodologies crucial for its study and potential exploitation in drug development.

Introduction to this compound

This compound is a non-ribosomally synthesized cyclic lipopeptide produced by various Pseudomonas species, including the well-studied P. fluorescens. Its structure consists of a nine-amino-acid peptide chain linked to a 3-hydroxydecanoic acid tail. This amphiphilic nature imparts potent biosurfactant activity, enabling the bacteria to interact with hydrophobic surfaces, and contributes to its antimicrobial and antitumor activities. The biosynthesis of this compound is a complex process involving a dedicated gene cluster and is tightly regulated by intricate signaling networks, making it a fascinating subject for both fundamental research and biotechnological applications.

The this compound Biosynthesis Machinery: A Non-Ribosomal Peptide Synthetase (NRPS) System

The core of this compound biosynthesis lies in a set of genes, primarily the viscA, viscB, and viscC genes, which encode the components of a large multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[1] Unlike ribosomal protein synthesis, NRPSs act as assembly lines, activating and sequentially adding amino acids to a growing peptide chain.

The this compound NRPS is composed of three main proteins with approximate molecular masses of 218 kDa, 215 kDa, and 137 kDa, which together form the synthetase complex responsible for assembling the nine-amino-acid peptide of this compound and attaching it to the fatty acid component.[2][3][4]

The general mechanism of NRPSs involves a series of modular domains, each responsible for a specific step in the synthesis process:

  • Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by the T-domains of adjacent modules.

  • Thioesterase (TE) domain: Catalyzes the release of the final peptide, often through cyclization.

The modular nature of NRPSs allows for the incorporation of non-proteinogenic amino acids and modifications, contributing to the vast diversity of non-ribosomal peptides.

Regulatory Networks Controlling this compound Biosynthesis

The production of this compound is not constitutive and is tightly controlled by at least two key regulatory systems: the GacS/GacA two-component system and LuxR-type transcriptional regulators.

The GacS/GacA Two-Component System

The GacS/GacA system is a global regulatory network in many Gram-negative bacteria that controls the expression of secondary metabolites and virulence factors. In P. fluorescens, the GacS/GacA system is a major regulator of this compound production.[5][6]

The signaling cascade is initiated by an unknown environmental signal that is sensed by the sensor kinase GacS located in the cell membrane. This leads to the autophosphorylation of GacS, which then transfers the phosphate (B84403) group to the cytoplasmic response regulator GacA.[6] Phosphorylated GacA acts as a transcriptional activator, inducing the expression of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ.[7] These sRNAs, in turn, sequester translational repressor proteins of the RsmA family (e.g., RsmA and RsmE).[7] By binding to these repressors, the sRNAs prevent them from inhibiting the translation of target mRNAs, including those of the visc genes. A mutation in the gacS gene of P. fluorescens SBW25 leads to a significant downregulation of the viscA, viscB, and viscC genes.[5]

GacS/GacA regulatory cascade for this compound biosynthesis.
LuxR-Type Transcriptional Regulators

In addition to the Gac system, this compound biosynthesis in P. fluorescens SBW25 is also controlled by two LuxR-type transcriptional regulators, designated ViscAR and ViscBCR.[8][9][10] These regulators belong to a unique subfamily of LuxR proteins that contain a DNA-binding helix-turn-helix (HTH) motif but lack the typical N-acylhomoserine lactone (AHL) binding domain found in quorum sensing regulators.[8][9][10]

Site-directed mutagenesis of either viscAR or viscBCR significantly reduces the transcript levels of the viscABC genes, leading to a loss of this compound production.[8][9][10] This indicates that both regulators are essential for the expression of the this compound biosynthesis genes.

LuxR_Regulation ViscAR ViscAR viscABC_promoter viscABC Promoter ViscAR->viscABC_promoter Binds and Activates ViscBCR ViscBCR ViscBCR->viscABC_promoter Binds and Activates viscABC_genes viscABC Genes This compound This compound viscABC_genes->this compound Transcription & Translation

Role of LuxR-type regulators in this compound gene expression.

Quantitative Data on this compound Production

The production of this compound can be influenced by genetic and environmental factors. The following table summarizes key quantitative findings from various studies.

P. fluorescens StrainGenetic BackgroundConditionThis compound Production/EffectReference
SBW25Wild-typeBiofilm formation in microtitre platesForms less biofilm over time compared to ΔviscA mutant, suggesting a role in dispersal.[1]
SBW25ΔviscA (this compound-deficient)Biofilm formation in microtitre platesContinuously develops biofilm, unlike the wild-type which shows dispersal.[1]
SBW25ΔviscAComplementation with 50 µg/mL purified this compoundSignificant decrease in the amount of pre-formed biofilm.[1]
SBW25Wild-type vs. ΔviscAWheat root colonizationEnhanced root colonization by the wild-type compared to the this compound-deficient mutant.[11]
MFE01Wild-type vs. gacS mutantGeneral secondary metabolismgacS mutation modifies the expression of over 700 genes, impacting microbial competition.[6]

Experimental Protocols

Gene Knockout of visc Genes in Pseudomonas fluorescens

This protocol describes a general method for creating an unmarked gene deletion in P. fluorescens using a suicide vector with a sacB counter-selection marker, a technique widely applicable for functional genetic studies.

Materials:

  • P. fluorescens strain of interest

  • Suicide vector (e.g., pT18mobsacB)

  • E. coli cloning strain (e.g., DH5α)

  • Restriction enzymes and T4 DNA ligase

  • PCR reagents and primers specific for the upstream and downstream regions of the target visc gene

  • LB medium and agar (B569324) plates

  • Antibiotics (e.g., tetracycline (B611298) for the suicide vector)

  • Sucrose (B13894) solution (5-10%) for counter-selection

Procedure:

  • Construct the knockout plasmid:

    • Amplify the upstream and downstream homologous regions (approx. 500-1000 bp each) flanking the target visc gene from P. fluorescens genomic DNA using PCR.

    • Clone the amplified upstream and downstream fragments into the suicide vector, flanking the multiple cloning site. This can be achieved through restriction-ligation cloning or seamless cloning methods like Gibson assembly.

    • Transform the ligation product into an appropriate E. coli cloning strain and select for transformants on LB agar containing the appropriate antibiotic.

    • Verify the correct plasmid construction by restriction digestion and sequencing.

  • Introduce the knockout plasmid into P. fluorescens:

    • Transfer the constructed knockout plasmid from E. coli to P. fluorescens via conjugation (e.g., triparental mating with a helper plasmid) or electroporation.

    • Select for P. fluorescens cells that have integrated the plasmid into their chromosome (merodiploids) by plating on a selective medium containing the antibiotic for the suicide vector and a counter-selective agent against the E. coli donor and helper strains.

  • Select for the second homologous recombination event (allelic exchange):

    • Inoculate single colonies of the merodiploids into LB broth without any antibiotics and grow overnight to allow for the second crossover event to occur.

    • Plate serial dilutions of the overnight culture onto LB agar plates containing sucrose. The sacB gene on the integrated plasmid confers sucrose sensitivity, so only cells that have lost the plasmid through a second recombination event will grow.

  • Screen for the desired gene knockout:

    • Patch individual colonies from the sucrose plates onto both LB agar and LB agar with the antibiotic for the suicide vector. Colonies that grow on LB but not on the antibiotic plate have lost the plasmid.

    • Confirm the gene deletion in the antibiotic-sensitive colonies by PCR using primers that flank the deleted region and by sequencing.

Gene_Knockout_Workflow start Start construct_plasmid Construct Knockout Plasmid (in E. coli) start->construct_plasmid transfer_plasmid Transfer Plasmid to P. fluorescens construct_plasmid->transfer_plasmid select_merodiploids Select for Merodiploids (First Recombination) transfer_plasmid->select_merodiploids counter_selection Sucrose Counter-selection (Second Recombination) select_merodiploids->counter_selection screen_mutants Screen for Knockout Mutants counter_selection->screen_mutants end End screen_mutants->end

Workflow for generating a gene knockout in P. fluorescens.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound from bacterial cultures using reverse-phase HPLC.

Materials:

  • P. fluorescens culture supernatant

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • This compound standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Grow P. fluorescens in a suitable liquid medium under conditions that promote this compound production.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • Acidify the supernatant with TFA or formic acid to a final concentration of 0.1% (v/v) to improve peak shape.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA or formic acid in water.

    • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 20-30%) and increase it linearly to a high percentage (e.g., 80-90%) over 20-30 minutes to elute the hydrophobic this compound.

    • Inject a standard volume (e.g., 20 µL) of the prepared sample onto the HPLC system.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a purified this compound standard.

    • Integrate the peak area corresponding to this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

HPLC_Workflow start Start culture Culture P. fluorescens start->culture centrifuge Centrifuge and Collect Supernatant culture->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Analysis (C18 column, UV detection) filter->hplc quantify Quantify this compound (Standard Curve) hplc->quantify end End quantify->end

Workflow for this compound quantification by HPLC.

Conclusion

The biosynthesis of this compound in Pseudomonas fluorescens is a sophisticated process orchestrated by a non-ribosomal peptide synthetase and governed by a multi-layered regulatory network. Understanding the intricacies of this pathway, from the enzymatic machinery to the signaling cascades, is paramount for harnessing the biotechnological potential of this compound. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and manipulate this fascinating biosynthetic pathway for the development of novel therapeutic agents and other applications.

References

The Architectural Intricacies of Viscosin: A Technical Guide to its 3D Structure and Complex Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosin, a cyclic lipopeptide produced by Pseudomonas species, has garnered significant attention in the scientific community for its potent antimicrobial, antiviral, and antitumor activities. Its amphiphilic nature, arising from a cyclic peptide head and a lipid tail, allows it to interact with and disrupt cell membranes, making it a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth exploration of the three-dimensional (3D) structure of the this compound lipopeptide complex, the experimental methodologies used for its elucidation, and its interactions with cellular signaling pathways.

The Three-Dimensional Structure of the this compound Complex

The 3D structure of this compound and its analogues, such as viscosinamide, has been primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy in solution. These studies reveal a well-defined and rigid conformation characterized by a left-handed α-helix.

This compound is a nonapeptide, meaning it is composed of nine amino acids, and is cyclized through an ester bond between the C-terminal carboxyl group and the side chain of a D-allo-threonine residue at position 3. This cyclization results in a 7-residue macrocycle. The N-terminus of the peptide is acylated with a (R)-3-hydroxydecanoic acid tail.[1]

The solution conformation of viscosinamide A, a closely related member of the this compound group, features a left-handed α-helix extending from L-leucine at position 1 to D-serine at position 6. This helical structure is followed by a loop that connects the C-terminus back to the helix.[1] This arrangement creates a distinct segregation of hydrophobic and hydrophilic residues, resulting in an amphipathic molecule with a hydrophobic face and a more polar face.[1][2] This amphipathicity is crucial for its biological activity, enabling it to insert into and disrupt the integrity of cell membranes.

Quantitative Structural Data

While detailed NMR studies have been conducted, specific, publicly available tables of Nuclear Overhauser Effect (NOE) distance restraints and dihedral angle restraints for this compound are not readily found in the surveyed literature. The determination of a high-resolution 3D structure relies on a comprehensive set of such experimental restraints. The following table outlines the types of quantitative data that are generated from 2D NMR experiments (like NOESY and COSY) and are essential for calculating the 3D structure of lipopeptides like this compound.

Parameter TypeDescriptionTypical NMR Experiment
NOE Distance Restraints These are through-space distances between protons that are close to each other (typically < 5 Å). A large number of these restraints are crucial for defining the overall fold of the peptide.NOESY, ROESY
Dihedral Angle Restraints (φ, ψ) These are the torsion angles of the peptide backbone. They are derived from scalar coupling constants (J-couplings) between adjacent protons, which are related to the dihedral angle by the Karplus equation.COSY, TOCSY
Hydrogen Bond Restraints The presence of hydrogen bonds, which stabilize secondary structures like α-helices, can be inferred from slowly exchanging amide protons in deuterium (B1214612) oxide (D₂O).1D ¹H NMR, HSQC
¹H and ¹³C Chemical Shifts The chemical shifts of the backbone and side-chain atoms provide information about the local electronic environment and can be used to predict secondary structure elements.¹H NMR, ¹³C NMR, HSQC, HMBC

Experimental Protocols

The determination of the 3D structure of this compound and its purification involve a combination of sophisticated analytical techniques.

Purification of this compound by Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying this compound from bacterial culture extracts to a high degree of homogeneity required for structural and biological studies.

Protocol:

  • Extraction: this compound is first extracted from the cell-free supernatant of Pseudomonas cultures using a solvent such as n-butanol.

  • Sample Preparation: The crude extract is dried to remove the organic solvent and then redissolved in a suitable solvent mixture, for example, 50% acetonitrile (B52724) in water with 0.1% formic acid, for injection into the HPLC system.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for the separation of lipopeptides. Preparative columns with dimensions such as 10 x 150 mm or larger are suitable for purifying milligram quantities.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

    • Gradient Elution: A linear gradient of increasing acetonitrile concentration is used to elute the lipopeptides. A typical gradient might start at 30% B and increase to 100% B over 30-40 minutes. This compound typically elutes at a high acetonitrile concentration, around 90%.

    • Flow Rate: The flow rate is dependent on the column dimensions. For a 10 mm ID preparative column, a flow rate of 4-5 mL/min is common.

    • Detection: The elution of this compound is monitored by UV absorbance at 210 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions corresponding to the this compound peak are collected, and their purity is assessed by analytical HPLC-MS.

  • Lyophilization: The pure fractions are pooled, the organic solvent is removed by rotary evaporation, and the remaining aqueous solution is lyophilized to obtain purified this compound as a powder.

3D Structure Determination by NMR Spectroscopy

The determination of the three-dimensional structure of this compound in solution is achieved through a series of NMR experiments.

Protocol:

  • Sample Preparation: A sample of highly purified this compound (typically 1-5 mM) is dissolved in a deuterated solvent such as acetonitrile-d₃ or methanol-d₄.

  • NMR Data Acquisition: A suite of one- and two-dimensional NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

    • ¹H NMR: To obtain an overview of all proton signals.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints between different parts of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequence assignment.

  • Data Processing and Analysis: The acquired NMR data are processed using specialized software. The process involves:

    • Resonance Assignment: Assigning every proton and carbon signal to a specific atom in the this compound molecule.

    • Restraint Generation: Extracting distance restraints from NOESY spectra and dihedral angle restraints from coupling constants measured in COSY spectra.

  • Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs use computational algorithms, such as simulated annealing and molecular dynamics, to generate a family of 3D structures that are consistent with the experimental data.

  • Structure Validation: The final set of structures is evaluated for its agreement with the experimental data and for its stereochemical quality using programs like PROCHECK. The resulting ensemble of structures represents the dynamic 3D conformation of this compound in solution.

This compound's Interaction with Cellular Signaling Pathways

The primary mechanism of action of this compound is the disruption of the cell membrane. Its amphipathic structure facilitates its insertion into the lipid bilayer, leading to the formation of pores or ion channels. This disruption of membrane integrity leads to leakage of cellular contents and dissipation of ion gradients, ultimately causing cell death.[3]

Beyond direct membrane disruption, this compound can also trigger specific cellular stress responses. In the bacterium Streptococcus pneumoniae, this compound has been shown to induce cell wall stress. This stress, in turn, activates two-component signal transduction systems, namely LiaFSR and CiaRH, which are involved in maintaining cell wall integrity.

This compound-Induced Activation of the LiaFSR System

The LiaFSR system is a three-component system that senses and responds to cell envelope stress, particularly perturbations in the lipid II cycle of cell wall biosynthesis.[4]

LiaFSR_Pathway This compound This compound Membrane Cell Membrane Disruption This compound->Membrane interacts with CellWallStress Cell Wall Stress Membrane->CellWallStress LiaS LiaS (Sensor Kinase) CellWallStress->LiaS activates LiaF LiaF (Inhibitor) LiaS->LiaF inhibition relieved LiaR LiaR (Response Regulator) LiaS->LiaR phosphorylates LiaR_P LiaR-P DNA DNA (Promoter Region) LiaR_P->DNA binds to StressResponseGenes Stress Response Gene Expression DNA->StressResponseGenes activates

This compound-induced LiaFSR signaling pathway.

Under normal conditions, the membrane protein LiaF inhibits the sensor kinase LiaS. Upon cell wall stress induced by this compound, this inhibition is relieved, allowing LiaS to autophosphorylate and subsequently transfer the phosphate (B84403) group to the response regulator LiaR. Phosphorylated LiaR then binds to the promoter regions of target genes, activating their transcription to mount a protective response.[4][5][6]

Role of the CiaRH System in Response to this compound-Induced Stress

The CiaRH two-component system also plays a crucial role in the response to cell wall stress and is essential for preventing cell lysis under various stress conditions, including exposure to cell wall inhibitors.[1][7]

CiaRH_Pathway This compound This compound CellWallStress Cell Wall Stress This compound->CellWallStress CiaH CiaH (Sensor Kinase) CellWallStress->CiaH sensed by CiaR CiaR (Response Regulator) CiaH->CiaR phosphorylates CiaR_P CiaR-P TargetGenes Target Gene Expression CiaR_P->TargetGenes regulates CellIntegrity Maintenance of Cell Integrity (Prevention of Lysis) TargetGenes->CellIntegrity

Role of the CiaRH system in preventing cell lysis.

The sensor kinase CiaH detects cell wall perturbations and, in response, phosphorylates the response regulator CiaR. Activated CiaR then modulates the expression of a regulon of genes that contribute to maintaining cell wall integrity and preventing autolysis.[1][8]

Conceptual Workflow of this compound's Action

The following diagram illustrates the logical flow from the structural features of this compound to its ultimate biological effect.

Viscosin_Workflow cluster_structure Molecular Structure CyclicPeptide Cyclic Nonapeptide Head Amphipathic Amphipathic Nature CyclicPeptide->Amphipathic FattyAcid Hydrophobic Fatty Acid Tail FattyAcid->Amphipathic MembraneInteraction Membrane Interaction and Insertion Amphipathic->MembraneInteraction PoreFormation Pore Formation MembraneInteraction->PoreFormation StressResponse Cell Wall Stress Response Activation MembraneInteraction->StressResponse CellLysis Cell Lysis PoreFormation->CellLysis

Logical workflow of this compound's mechanism of action.

Conclusion

The detailed understanding of the 3D structure of the this compound lipopeptide complex is paramount for elucidating its mechanism of action and for guiding the rational design of new and more potent therapeutic agents. The combination of advanced purification techniques like HPLC and powerful structural biology tools such as NMR spectroscopy provides the necessary framework for these investigations. Furthermore, unraveling the intricate ways in which this compound interacts with and modulates cellular signaling pathways opens up new avenues for therapeutic intervention, not only in infectious diseases but also potentially in cancer therapy. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the therapeutic potential of this fascinating class of natural products.

References

The Quest for Novel Viscosin Producers: A Technical Guide to Identification, Characterization, and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification of novel bacterial strains that produce viscosin, a cyclic lipopeptide biosurfactant with significant potential in the pharmaceutical and biotechnological sectors. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in this endeavor.

Introduction to this compound and its Significance

This compound is a member of the cyclic lipopeptide (CLP) class of biosurfactants, primarily produced by various species of the Pseudomonas genus. Its amphipathic nature, arising from a hydrophobic fatty acid tail linked to a hydrophilic peptide ring, allows it to reduce surface and interfacial tension, making it a powerful surface-active agent. Beyond its surfactant properties, this compound and its analogs exhibit a range of biological activities, including antimicrobial, anti-biofilm, and antitumor effects. These properties have positioned this compound as a promising candidate for applications in drug development, bioremediation, and enhanced oil recovery. The identification of novel bacterial strains with high this compound yields or unique this compound analogs is a critical step in harnessing its full potential.

Data Presentation: A Comparative Overview of this compound-Producing Strains

Effective identification of novel high-yield strains requires a clear comparison with known producers. The following tables summarize key quantitative data for previously identified this compound-producing bacteria.

Table 1: this compound Yield from Various Pseudomonas Strains

Bacterial StrainCulture ConditionsThis compound Yield (g/L)Reference
Pseudomonas libanensis M9-3Not specified0.125 - 0.15[1]
Pseudomonas sp. HN1148 hours of liquid fermentation0.42[2]

Table 2: Surface Tension Reduction by this compound-Producing Strains

Bacterial StrainMeasurement DetailsSurface Tension (mN/m)Reference
Pseudomonas libanensis M9-3Minimum surface tension at CMC28[3]
Various Pseudomonas-like isolatesRange of minimum surface tensions24.5 - 49.1

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of novel this compound-producing bacterial strains.

Isolation of Potential Biosurfactant-Producing Bacteria

Objective: To isolate bacteria from environmental samples with the potential to produce biosurfactants.

Materials:

  • Sterile containers for sample collection (e.g., soil, water from hydrocarbon-contaminated sites).

  • Peptone saline solution (0.85% NaCl, 0.1% peptone).

  • Nutrient agar (B569324) plates.

  • Incubator.

  • Orbital shaker.

Protocol:

  • Collect environmental samples in sterile containers.

  • Suspend 10 g of the sample (e.g., soil) in 90 mL of peptone saline solution.

  • Incubate the suspension on an orbital shaker (150 rpm) at 30°C for 1 hour.

  • Allow the suspension to settle for 30 minutes.

  • Perform serial dilutions of the supernatant in sterile saline solution.

  • Plate the dilutions onto nutrient agar plates.

  • Incubate the plates at 30°C for 24-48 hours, or until distinct colonies are visible.

  • Select and subculture individual colonies to obtain pure isolates.

Screening for Biosurfactant Production

Objective: A qualitative and rapid screening method to detect the presence of biosurfactants.

Materials:

  • 96-well microplate lid or a flat hydrophobic surface (e.g., paraffin-coated slide).

  • Crude oil or another hydrophobic liquid.

  • Micropipette.

  • Bacterial culture supernatants.

Protocol:

  • Apply a small, uniform drop of crude oil to each well of a 96-well microplate lid.

  • Allow the oil to equilibrate for at least 1 hour at room temperature.

  • Carefully pipette a 5 µL drop of the bacterial culture supernatant onto the center of the oil drop.

  • Observe the shape of the drop after 1 minute.

  • Positive Result: The drop of supernatant collapses and spreads over the oil surface. This indicates the presence of biosurfactants that reduce the interfacial tension between the aqueous drop and the hydrophobic surface.

  • Negative Result: The drop remains beaded and stable on the oil surface.

Objective: To qualitatively assess the biosurfactant activity by measuring the displacement of an oil layer.

Materials:

  • Petri dish (15 cm diameter).

  • Distilled water.

  • Crude oil.

  • Micropipette.

  • Bacterial culture supernatants.

Protocol:

  • Fill a large Petri dish with 20 mL of distilled water.

  • Carefully add 20 µL of crude oil to the center of the water surface to form a thin, uniform oil film.

  • Gently place a 10 µL drop of the bacterial culture supernatant onto the center of the oil film.

  • Observe the oil layer.

  • Positive Result: The appearance of a clear zone in the oil layer, indicating that the biosurfactant has displaced the oil. The diameter of this clear zone is proportional to the concentration and activity of the biosurfactant.

  • Negative Result: No change or minimal displacement of the oil film.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in culture extracts.

Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (B52724) (HPLC grade).

  • Ultrapure water.

  • Formic acid or Trifluoroacetic acid (TFA).

  • This compound standard of known purity.

  • Syringe filters (0.22 µm).

  • Autosampler vials.

Protocol:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Extract the supernatant with an equal volume of n-butanol.

    • Evaporate the n-butanol phase to dryness.

    • Re-dissolve the dried extract in a known volume of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of the this compound standard in the initial mobile phase.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations (e.g., ranging from 1 to 100 µg/mL).

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Ultrapure water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. A typical starting point could be 40% B, increasing to 100% B over 20-30 minutes. This compound is expected to elute at a high acetonitrile concentration (around 90%).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Determine the peak area of the this compound in the sample.

    • Calculate the concentration of this compound in the sample using the standard curve.

Visualizing Key Processes and Pathways

Diagrams are essential tools for understanding complex experimental workflows and biological signaling pathways.

experimental_workflow A Environmental Sample Collection (e.g., soil, water) B Isolation of Pure Bacterial Cultures (Serial Dilution & Plating) A->B C Primary Screening for Biosurfactant Production B->C J Characterization of Novel Strain (16S rRNA sequencing, etc.) B->J D Drop Collapse Assay C->D Qualitative Test E Oil Spreading Assay C->E Qualitative Test F Secondary Screening & Strain Selection D->F E->F G Cultivation of Positive Strains in Liquid Media F->G H Extraction of this compound G->H I Identification & Quantification of this compound (HPLC, Mass Spectrometry) H->I K Novel this compound-Producing Strain Identified I->K J->K

A flowchart of the experimental workflow for identifying novel this compound-producing bacterial strains.

Gac_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GacS_unphos GacS GacS_phos GacS-P GacS_unphos->GacS_phos Autophosphorylation GacA_unphos GacA GacS_phos->GacA_unphos Phosphotransfer GacA_phos GacA-P GacA_unphos->GacA_phos rsm_genes rsmX/Y/Z genes GacA_phos->rsm_genes Activates Transcription sRNAs sRNAs (RsmX, RsmY, RsmZ) rsm_genes->sRNAs RsmA RsmA/E sRNAs->RsmA Sequesters visc_mRNA viscABC mRNA RsmA->visc_mRNA Represses Translation translation Translation visc_mRNA->translation viscosin_synthesis This compound Biosynthesis translation->viscosin_synthesis signal Unknown Environmental Signal signal->GacS_unphos

The GacS/GacA signaling pathway regulating this compound biosynthesis in Pseudomonas.

References

A Comprehensive Technical Guide to the Primary Amino-Acid Sequence of Viscosin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the primary amino acid sequence, physicochemical properties, and methods for the characterization of viscosin, a cyclic lipopeptide biosurfactant.

Introduction to this compound

This compound is a member of the cyclic lipopeptide (CLP) family of biosurfactants, primarily produced by various strains of Pseudomonas bacteria, including Pseudomonas fluorescens.[1][2][3][4] These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anti-biofilm, and plant growth-promoting properties.[2][5][6][7] The defining structural feature of this compound and related CLPs is an amphiphilic nature, conferred by a hydrophobic fatty acid tail linked to a hydrophilic cyclic peptide headgroup.[1][8] This structure is crucial for its biological functions, which often involve interactions with and disruption of biological membranes.[8][9] this compound is synthesized non-ribosomally by large multi-domain enzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[3][10][11]

Primary Amino Acid Sequence and Structure

The peptide moiety of this compound is a nonapeptide, meaning it is composed of nine amino acids.[3][10] The primary sequence, including the stereochemistry of the amino acids, is crucial for its three-dimensional structure and subsequent biological activity. The cyclization of the peptide is a key feature, occurring via an ester (depsi) bond between the carboxyl group of the C-terminal amino acid and the hydroxyl group of the threonine residue at position 3.[8][10]

The generally accepted primary amino acid sequence of this compound is:

L-Leu¹ - D-Glu² - D-aThr³ - D-Val⁴ - L-Leu⁵ - D-Ser⁶ - L-Leu⁷ - D-Ser⁸ - L-Ile⁹

A fatty acid tail, typically a (R)-3-hydroxydecanoic acid, is attached to the N-terminus of the peptide chain at L-Leu¹.[3][8]

Below is a DOT language script to visualize the primary structure of the this compound peptide.

Viscosin_Primary_Sequence cluster_peptide_chain Peptide Backbone cluster_modifications Structural Modifications Leu1 L-Leu¹ Glu2 D-Glu² Leu1->Glu2 aThr3 D-aThr³ Glu2->aThr3 Val4 D-Val⁴ aThr3->Val4 Leu5 L-Leu⁵ Val4->Leu5 Ser6 D-Ser⁶ Leu5->Ser6 Leu7 L-Leu⁷ Ser6->Leu7 Ser8 D-Ser⁸ Leu7->Ser8 Ile9 L-Ile⁹ Ser8->Ile9 Ile9->aThr3 Depsi bond Fatty_Acid 3-Hydroxydecanoic Acid Fatty_Acid->Leu1 Cyclization Ester Bond (Cyclization)

Caption: Primary structure of the this compound lipopeptide.

Physicochemical Properties of this compound

The physicochemical properties of this compound are summarized in the table below. These properties are fundamental to its function as a biosurfactant.

PropertyValueReference
Molecular Formula C₅₄H₉₅N₉O₁₆[4][12]
Molecular Weight 1126.38 g/mol [4][12]
Percent Composition C 57.58%, H 8.50%, N 11.19%, O 22.73%[12]
Appearance Powder[12]
Solubility Practically insoluble in water. Soluble in methanol, ethanol, ether, acetone, and alkaline phosphate (B84403) buffer solutions.[12]
Optical Rotation [α]D²⁹ -168.3° (in ethanol)[12]

Experimental Protocols for Sequence Determination

The determination of the primary amino acid sequence of a cyclic lipopeptide like this compound requires a combination of analytical techniques.

Isolation and Purification
  • Culturing: Pseudomonas species are cultured in a suitable liquid medium to promote the production of this compound.

  • Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant, containing the secreted this compound, is then subjected to solvent extraction (e.g., with ethyl acetate) to isolate the lipopeptide.

  • Purification: The crude extract is purified using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18). A gradient of an organic solvent (like acetonitrile) in water is used to elute the purified this compound.

Amino Acid Analysis
  • Hydrolysis: The purified this compound is hydrolyzed into its constituent amino acids by heating in 6 M HCl.

  • Derivatization: The free amino acids are derivatized to make them volatile or fluorescent for detection.

  • Analysis: The derivatized amino acids are analyzed by Gas Chromatography (GC) or HPLC to determine the amino acid composition.

Sequence Determination by Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique for sequencing peptides.[13][14][15]

  • Ionization: The purified this compound is ionized, typically using Electrospray Ionization (ESI), to generate protonated molecular ions ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[6]

  • MS1 Analysis: The mass-to-charge (m/z) ratio of the intact molecular ion is determined in the first mass analyzer.

  • Fragmentation: The molecular ion of this compound is selected and subjected to fragmentation, often through Collision-Induced Dissociation (CID). This breaks the peptide bonds at predictable locations.

  • MS2 Analysis: The m/z ratios of the resulting fragment ions are determined in the second mass analyzer, generating an MS/MS spectrum.

  • Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum. For cyclic peptides, the fragmentation pattern can be complex, and specialized software and manual interpretation are often required.

The following diagram illustrates a general workflow for the experimental characterization of this compound.

Viscosin_Characterization_Workflow cluster_production_purification Production and Purification cluster_analysis Structural Analysis cluster_data_interpretation Data Interpretation Culture Bacterial Culture Extraction Solvent Extraction Culture->Extraction HPLC HPLC Purification Extraction->HPLC MS1 Mass Spectrometry (MS1) HPLC->MS1 Hydrolysis Acid Hydrolysis HPLC->Hydrolysis MS2 Tandem MS (MS/MS) MS1->MS2 Sequence_Deduction Sequence Deduction MS2->Sequence_Deduction AA_Analysis Amino Acid Analysis Hydrolysis->AA_Analysis AA_Analysis->Sequence_Deduction Stereochemistry Stereochemistry Determination Sequence_Deduction->Stereochemistry Final_Structure Final Structure Elucidation Stereochemistry->Final_Structure

Caption: Experimental workflow for this compound characterization.

Biological Significance and Signaling

This compound plays a significant role in the lifecycle of Pseudomonas fluorescens. It acts as a biosurfactant, reducing surface tension, which is important for surface motility and biofilm formation.[2][3][7] Studies have shown that this compound is crucial for the "spidery spreading" motility of P. fluorescens SBW25.[2][7] Furthermore, this compound contributes to the plant growth-promoting capabilities of these bacteria by aiding in the colonization of plant roots and protecting seedlings from pathogens like Pythium.[2][5]

While this compound itself is not a classical signaling molecule, its production and effects are integrated into the complex regulatory networks of the bacteria. Its synthesis is governed by specific gene clusters (viscA, viscB, viscC), and its expression can be influenced by environmental cues.[3] The interaction of this compound with plant roots can also influence the microbial community in the rhizosphere.[5]

The antimicrobial activity of this compound is primarily attributed to its ability to interact with and disrupt the cell membranes of target organisms, leading to increased permeability and eventual cell lysis. This mechanism is typical for many antimicrobial peptides.[8]

The following diagram illustrates the proposed role of this compound in the interaction between Pseudomonas fluorescens and a plant root.

Viscosin_Biological_Role cluster_bacterium Pseudomonas fluorescens cluster_environment Rhizosphere Environment Bacterium Bacterial Cell NRPS Non-Ribosomal Peptide Synthetases Bacterium->NRPS Viscosin_Prod This compound Production NRPS->Viscosin_Prod Plant_Root Plant Root Surface Viscosin_Prod->Plant_Root Aids in Colonization and Motility Pathogen Soil Pathogen (e.g., Pythium) Viscosin_Prod->Pathogen Antimicrobial Action (Membrane Disruption) Plant_Root->Bacterium Provides Nutrients Pathogen->Plant_Root Infection

Caption: Role of this compound in plant-microbe interactions.

Conclusion

The primary amino acid sequence of this compound, a cyclic nonapeptide with a lipid tail, is fundamental to its structure and diverse biological activities. The determination of this sequence requires sophisticated analytical techniques, with mass spectrometry being a cornerstone methodology. Understanding the structure-function relationship of this compound is crucial for its potential applications in agriculture, medicine, and biotechnology. Further research into its mechanism of action and biosynthetic regulation will continue to unveil new opportunities for the utilization of this potent biosurfactant.

References

Genetic Regulation of Viscosin Production in Pseudomonas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosin, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant interest due to its potent surfactant and antimicrobial properties. These characteristics make it a promising candidate for applications in bioremediation, biocontrol, and as a potential therapeutic agent. The biosynthesis of this compound is a complex, genetically controlled process, and a thorough understanding of its regulation is paramount for optimizing its production for commercial and pharmaceutical purposes. This technical guide provides an in-depth overview of the core genetic regulatory network governing this compound synthesis in Pseudomonas, with a focus on key experimental methodologies and quantitative data.

Core Genetic Machinery: The visc Gene Cluster

The production of this compound is primarily orchestrated by a set of genes organized in a cluster. In Pseudomonas fluorescens, this cluster typically includes three core non-ribosomal peptide synthetase (NRPS) genes: viscA, viscB, and viscC.[1] These genes encode large, multifunctional enzymes that act as an assembly line for the peptide backbone of the this compound molecule. Unlike many other lipopeptide gene clusters, the visc genes in some strains, such as P. fluorescens SBW25, are not genetically linked in a single operon, with viscA being located at a significant distance from the viscB and viscC genes.[1]

Hierarchical Regulatory Control

The expression of the visc gene cluster is tightly controlled by a hierarchical regulatory network, ensuring that this compound is produced under appropriate environmental conditions and at specific stages of bacterial growth. This network involves a two-component system and downstream transcriptional regulators.

The GacS/GacA Two-Component System: The Master Switch

At the apex of the regulatory cascade is the GacS/GacA two-component system, a global regulator of secondary metabolism in many Gram-negative bacteria.[2] The sensor kinase, GacS, is a transmembrane protein that responds to yet-to-be-fully-characterized environmental signals. Upon activation, GacS autophosphorylates and subsequently transfers the phosphate (B84403) group to its cognate response regulator, GacA.[2] Phosphorylated GacA then acts as a transcriptional activator for small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ.[2] These sRNAs, in turn, sequester post-transcriptional repressor proteins of the RsmA/RsmE family. By sequestering these repressors, the GacS/GacA system indirectly relieves the translational repression of target genes, including those involved in this compound production.[3]

Mutations in the gacS or gacA genes lead to a significant downregulation of the visc biosynthesis genes and a concomitant loss of this compound production.[4] In a gacS mutant of P. fluorescens SBW25, the transcript levels of viscA, viscB, and viscC were significantly reduced by 44.0-fold, 54.8-fold, and 56.1-fold, respectively.[4]

LuxR-Type Transcriptional Regulators: Fine-Tuning Expression

Downstream of the GacS/GacA system, two LuxR-type transcriptional regulators, ViscAR and ViscBCR, play a crucial role in the direct activation of the visc genes.[1] These regulators are typically located adjacent to the visc genes they control. The expression of viscAR and viscBCR is itself dependent on the GacS/GacA system.[4]

Site-directed mutagenesis of either viscAR or viscBCR in P. fluorescens SBW25 results in a dramatic reduction in the transcript levels of viscA, viscB, and viscC, leading to a complete loss of this compound production as confirmed by HPLC analysis.[1]

Signaling Pathway for this compound Production

The following diagram illustrates the hierarchical regulatory cascade controlling this compound biosynthesis in Pseudomonas fluorescens.

Viscosin_Regulation cluster_biosynthesis This compound Biosynthesis Env_Signal Environmental Signals (e.g., cell density, nutrients) GacS GacS (Sensor Kinase) Env_Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNAs sRNAs (RsmX, RsmY, RsmZ) GacA->sRNAs Activates transcription ViscAR ViscAR (LuxR Regulator) GacA->ViscAR Activates transcription ViscBCR ViscBCR (LuxR Regulator) GacA->ViscBCR Activates transcription RsmA_E RsmA/E (Repressor) sRNAs->RsmA_E Sequesters RsmA_E->ViscAR Represses translation RsmA_E->ViscBCR Represses translation viscA viscA ViscAR->viscA Activates transcription viscBC viscBC ViscBCR->viscBC Activates transcription This compound This compound viscA->this compound viscBC->this compound

A simplified model of the genetic regulatory pathway for this compound production.

Environmental Influence on this compound Production

The production of this compound is not constitutive and is influenced by various environmental factors, which are often integrated into the GacS/GacA regulatory pathway.

  • Carbon Source: The type and availability of carbon sources can significantly impact biosurfactant production. While glucose is a readily metabolized carbon source, some studies have shown that alternative carbon sources like glycerol (B35011) can lead to high yields of lipopeptides.[5][6] For instance, Pseudomonas fluorescens DR54 was reported to produce 7.18 ± 0.17 g/L of viscosinamide when grown on glycerol.[5] The choice of carbon source can influence the metabolic status of the cell, which in turn can affect the activity of global regulators like the GacS/GacA system.

  • Temperature: Temperature is another critical factor that modulates the expression of secondary metabolites.[7] Studies on Pseudomonas fluorescens have shown that temperature shifts can affect the synthesis of extracellular products.[8][9] Optimal temperatures for biosurfactant production by P. fluorescens have been reported to be in the range of 28 ± 2°C.[10][11]

Quantitative Data on this compound Regulation

The following table summarizes the quantitative effects of mutations in key regulatory genes on the expression of the visc biosynthetic genes and the resulting impact on this compound production.

Strain/Condition Gene Fold Change in Transcript Level (relative to Wild-Type) This compound Production Reference
P. fluorescens SBW25 gacS mutantviscA-44.0Abolished[4]
viscB-54.8[4]
viscC-56.1[4]
P. fluorescens SBW25 ΔviscAR mutantviscAStrongly ReducedAbolished[1]
viscBStrongly Reduced[1]
viscCStrongly Reduced[1]
P. fluorescens SBW25 ΔviscBCR mutantviscAStrongly ReducedAbolished[1]
viscBStrongly Reduced[1]
viscCStrongly Reduced[1]
P. fluorescens DR54 (on glycerol)--7.18 ± 0.17 g/L (Viscosinamide)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound regulation.

Generation of Gene Knockout Mutants via Allelic Exchange

This protocol describes a two-step allelic exchange method for creating unmarked gene deletions in Pseudomonas fluorescens.

Allelic_Exchange start Start pcr_arms 1. PCR amplify upstream and downstream flanking regions of target gene. start->pcr_arms clone_suicide 2. Clone flanking regions into a suicide vector (e.g., pT18mobsacB). pcr_arms->clone_suicide conjugation 3. Conjugate the suicide vector into P. fluorescens. clone_suicide->conjugation first_recomb 4. Select for single-crossover recombinants on antibiotic- containing medium. conjugation->first_recomb second_recomb 5. Counter-select for double- crossover events on sucrose- containing medium (sacB). first_recomb->second_recomb screen_mutants 6. Screen colonies for loss of the suicide vector and deletion of the target gene by PCR. second_recomb->screen_mutants end End screen_mutants->end

Workflow for creating a gene knockout mutant using allelic exchange.

Materials:

  • Pseudomonas fluorescens strain

  • Suicide vector (e.g., pT18mobsacB containing sacB for sucrose (B13894) counter-selection)

  • E. coli donor strain for conjugation (e.g., S17-1)

  • Primers for amplifying flanking regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • LB agar (B569324) plates with appropriate antibiotics (e.g., tetracycline (B611298) for pT18mobsacB)

  • LB agar plates containing sucrose (5-10%) for counter-selection

Procedure:

  • Construct the suicide vector:

    • Design primers to amplify ~500-1000 bp fragments upstream and downstream of the gene to be deleted.

    • Clone these two fragments into the suicide vector, flanking the antibiotic resistance marker.

  • Conjugation:

    • Grow overnight cultures of the E. coli donor strain containing the suicide vector and the recipient P. fluorescens strain.

    • Mix the donor and recipient cultures and spot them onto an LB agar plate. Incubate overnight to allow conjugation to occur.

  • Selection of Single-Crossover Recombinants:

    • Resuspend the conjugation mix in saline.

    • Plate serial dilutions onto selective agar plates containing an antibiotic to select for the recipient strain and the antibiotic corresponding to the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Selection of Double-Crossover Mutants:

    • Inoculate single-crossover colonies into non-selective liquid medium and grow overnight to allow for the second recombination event to occur.

    • Plate serial dilutions onto agar plates containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second recombination event will grow.

  • Screening and Verification:

    • Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker from the suicide vector.

    • Perform colony PCR using primers flanking the target gene to confirm its deletion. The PCR product from the mutant should be smaller than that from the wild-type.

Quantification of visc Gene Expression by RT-qPCR

This protocol outlines the steps for quantifying the transcript levels of the visc genes.

Materials:

  • Pseudomonas fluorescens cultures grown under desired conditions

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Primers specific for the visc genes and a housekeeping gene (e.g., rpoD)

Procedure:

  • RNA Extraction and DNase Treatment:

    • Harvest bacterial cells from liquid culture by centrifugation.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.

  • qPCR Reaction:

    • Set up the qPCR reactions in a 96-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.

    • Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to ensure no genomic DNA amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the ΔCt values of the mutant or treated samples to the control sample.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of this compound from bacterial cultures.

Materials:

  • Pseudomonas fluorescens culture supernatant

  • Acid (e.g., HCl) for precipitation

  • Organic solvent for extraction (e.g., methanol (B129727), acetonitrile)

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile phase: Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA)

  • Purified this compound standard

Procedure:

  • Extraction of this compound:

    • Centrifuge the bacterial culture to pellet the cells.

    • Acidify the supernatant to a pH of 2-3 with HCl to precipitate the lipopeptides.

    • Centrifuge to collect the precipitate.

    • Wash the precipitate with acidified water.

    • Dissolve the precipitate in methanol or another suitable organic solvent.

  • HPLC Analysis:

    • Filter the extracted sample through a 0.22 µm filter.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the compounds using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be from 30% to 100% acetonitrile over 30 minutes.

    • Monitor the elution profile at a wavelength of 214 nm.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of a purified this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Conclusion

The genetic regulation of this compound production in Pseudomonas is a sophisticated process orchestrated by a hierarchical network of regulatory proteins. The GacS/GacA two-component system acts as a master switch, integrating environmental cues to control the expression of downstream LuxR-type transcriptional activators, ViscAR and ViscBCR. These regulators, in turn, directly activate the transcription of the visc biosynthesis genes. A comprehensive understanding of this regulatory cascade, coupled with robust experimental methodologies, is essential for the rational design of strategies to enhance this compound production for various biotechnological and pharmaceutical applications. Further research into the specific environmental signals that trigger the GacS/GacA pathway and the intricate interplay between different regulatory networks will undoubtedly pave the way for the successful exploitation of this valuable microbial product.

References

The Role of Viscosin in Bacterial Motility and Swarming: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Viscosin, a cyclic lipopeptide biosurfactant produced by several species of Pseudomonas, plays a multifaceted role in bacterial physiology, significantly impacting surface motility and collective behaviors like swarming and biofilm dispersal. This technical guide provides an in-depth examination of the mechanisms by which this compound facilitates bacterial movement, the regulatory networks controlling its production, and the quantitative effects observed in experimental settings. Detailed protocols for key assays and visualizations of the underlying molecular pathways are provided to support further research and development in microbiology and drug discovery.

Introduction: this compound and Bacterial Surface Translocation

Bacteria have evolved sophisticated mechanisms to navigate and colonize surfaces, a critical aspect of their lifecycle in both environmental and host settings. Surface translocation can occur through various forms of motility, including flagella-powered swimming and swarming, and flagella-independent spreading or sliding. Biosurfactants, such as the cyclic lipopeptide this compound, are key molecular players that facilitate this surface-associated behavior by reducing surface tension and altering the physicochemical properties of the cell's immediate environment.

This compound, produced by strains like Pseudomonas fluorescens SBW25, has been identified as a crucial factor in a unique form of surface movement termed "spidery spreading".[1][2] This motility is distinct from classical flagella-driven swarming. Furthermore, this compound is implicated in the final stages of the biofilm lifecycle, where it promotes the dispersal of bacterial cells, enabling them to colonize new territories.[3][4] Understanding the role of this compound is therefore essential for developing strategies to control bacterial colonization, biofilm formation, and pathogenesis.

The Role of this compound in Surface Motility and Spreading

While many bacteria utilize flagella for swarming motility, some employ biosurfactants to achieve surface translocation. In P. fluorescens SBW25, this compound is central to a flagella-independent form of surface movement.

Spidery Spreading in P. fluorescens

Research on a mutant of P. fluorescens SBW25 lacking the flagellar master regulator, fleQ, revealed an atypical motility phenotype described as "spidery spreading".[1][2] This movement across a semi-solid surface is abolished when this compound production is disrupted, demonstrating that the biosurfactant is essential for this behavior.[2] this compound's primary role is to act as a wetting agent, reducing the surface tension at the edge of the expanding colony and allowing the bacteria to spread over the substrate. This mode of motility is critical for the bacterium's ability to colonize plant roots, an important aspect of its function as a plant growth-promoting rhizobacterium (PGPR).[1][2]

This compound's Contribution to Biofilm Dispersal

Biofilms are structured communities of bacteria encased in a self-produced matrix. The biofilm lifecycle culminates in the dispersal of cells, which is often a motility-driven process. This compound plays a significant role in this final stage for P. fluorescens SBW25.

Studies have shown that a this compound-deficient mutant (SBW25ΔviscA) forms more biofilm over time compared to the wild-type strain.[3][5] This is not because this compound inhibits initial formation, but because it actively promotes dispersal from mature biofilms. The expression of the this compound synthesis gene, viscA, is strongly induced by carbon starvation, a common trigger for dispersal.[3][4] This induction occurs just before dispersal events, particularly in cells observed leaving the biofilm structure. The proposed mechanism is that localized production of this compound reduces surface forces, facilitating the escape of motile cells from the biofilm matrix.[3]

Quantitative Analysis of this compound's Impact

The functional roles of this compound in motility and biofilm dynamics are supported by quantitative data from various experimental systems. The following tables summarize key findings.

Table 1: Effect of this compound on P. fluorescens SBW25 Root Colonization

This table presents the bacterial density found at the root tip of sugar beet seedlings three days after inoculation at the hypocotyl. The data highlights the combined roles of flagella and this compound in effective plant root colonization.

Bacterial StrainGenotype / PhenotypeMean CFU/ml at Root Tip (log scale)
SBW25 Wild Type (Flagella+, this compound+)~6.5
SBW25Q ΔfleQ (Flagella-, this compound+)~4.5
SBW25C This compound Knock-out (Flagella+, this compound-)~5.0
AR1 ΔfleQ, this compound Knock-out (Flagella-, this compound-)~2.0 (at detection limit)

Data adapted from Alsohim et al., 2014.[1] The results show that while flagella are a major contributor to root tip colonization, this compound production also significantly enhances the efficiency of surface spreading along the plant root.

Table 2: Impact of this compound on P. fluorescens SBW25 Biofilm Dispersal

This table summarizes the effect of this compound on mature biofilms of a this compound-deficient mutant (SBW25ΔviscA).

Treatment ConditionDescriptionOutcome
Control Mature SBW25ΔviscA biofilm treated with buffer.No significant change in biofilm mass.
This compound Complementation Mature SBW25ΔviscA biofilm treated with 50 µg/ml purified this compound for 9.5 hours.Significant decrease in the amount of biofilm (P < 0.05).[3]
Carbon Starvation Wild-type (SBW25) and SBW25ΔviscA biofilms subjected to carbon starvation.Dispersal of SBW25 biofilms was significantly greater than that of SBW25ΔviscA biofilms after 3 hours.[3][4]

Regulatory Pathway of this compound Synthesis

The production of this compound is a tightly regulated process, ensuring it is synthesized under appropriate environmental conditions, such as surface colonization or nutrient limitation. The core biosynthesis is governed by the non-ribosomal peptide synthetase (NRPS) genes viscA, viscB, and viscC.[6]

Several regulatory layers control the expression of these genes in P. fluorescens SBW25:

  • GacS/GacA System: The global two-component system GacS/GacA is a key positive regulator of this compound biosynthesis.[6]

  • LuxR-Type Regulators: Two specific LuxR-type transcriptional regulators, named ViscAR and ViscBCR , are essential for the transcription of the viscABC gene cluster.[6] These regulators are located flanking the biosynthesis genes. A mutation in either viscAR or viscBCR leads to a dramatic reduction in viscABC transcripts and a complete loss of this compound production.[6]

Viscosin_Regulation cluster_signals Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Surface_Contact Surface Contact / Nutrient Limitation GacS GacS (Sensor Kinase) Surface_Contact->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates ViscAR ViscAR (LuxR-Type Regulator) GacA->ViscAR Activates Transcription ViscBCR ViscBCR (LuxR-Type Regulator) GacA->ViscBCR Activates Transcription viscABC viscABC Genes ViscAR->viscABC Promotes Transcription ViscBCR->viscABC Promotes Transcription This compound This compound Production viscABC->this compound

Caption: Regulatory pathway of this compound synthesis in P. fluorescens SBW25.

Key Experimental Protocols

Reproducible experimental methods are crucial for studying bacterial motility. The following sections detail standardized protocols for assessing this compound-mediated motility and its production.

Protocol: Surface Motility (Spreading) Assay

This protocol is designed to assess the flagella-independent spreading motility facilitated by this compound.

  • Media Preparation: Prepare a semi-solid medium, such as King's B medium, solidified with 0.5% (w/v) agar (B569324).[7] The low agar concentration is critical to permit surface movement. Autoclave the medium and cool to 55°C. Pour 20-25 ml into standard 100 mm petri dishes on a level surface and allow them to solidify.

  • Plate Curing: Dry the plates at room temperature with lids ajar in a laminar flow hood for approximately 1-2 hours. Proper drying is essential; overly wet plates will lead to swimming through the agar, while overly dry plates will inhibit movement.[7]

  • Inoculation: Grow bacterial strains (e.g., wild-type, ΔviscA mutant) overnight in a liquid broth at 28-30°C. Normalize the cultures to the same optical density (e.g., OD600 of 1.0). Carefully spot 2-3 µl of the culture onto the exact center of the agar surface.[7] Avoid piercing the agar.

  • Incubation: Incubate the plates upright at 28-30°C in a humidified incubator. High humidity prevents the agar from drying out during the experiment.

  • Data Acquisition and Analysis: Image the plates at regular intervals (e.g., every 8-12 hours) for 48-72 hours. The area of colony spread can be quantified using image analysis software like ImageJ. Compare the diameter or area of the wild-type strain to the this compound-deficient mutant.

Motility_Workflow prep Prepare 0.5% Agar Plates dry Dry Plates (1-2 hours) prep->dry inoculate Inoculate Plate Center (2 µl) dry->inoculate culture Grow Overnight Liquid Cultures culture->inoculate incubate Incubate at 28-30°C inoculate->incubate image Image Plates at Time Intervals incubate->image analyze Quantify Spread Area (ImageJ) image->analyze

Caption: Experimental workflow for a bacterial surface motility assay.
Protocol: Drop Collapse Assay for this compound Production

This is a rapid qualitative assay to screen for biosurfactant production.

  • Sample Preparation: Grow bacteria in a liquid medium for 24-48 hours to allow for biosurfactant accumulation. Centrifuge the culture at high speed (e.g., 10,000 x g) to pellet the cells.

  • Assay: On a hydrophobic surface (e.g., the lid of a petri dish or Parafilm), place a 20 µl drop of the cell-free supernatant.

  • Observation: Observe the shape of the drop. If the supernatant contains a sufficient concentration of biosurfactant like this compound, the surface tension of the drop will be reduced, causing it to collapse and spread out. A drop of sterile medium or supernatant from a non-producing mutant will remain beaded up.[3]

This compound's Role in the Broader Context of Motility and Biofilms

This compound's function illustrates a key principle in microbial ecology: the interplay between sessile (biofilm) and motile lifestyles. The production of a single metabolite facilitates a switch from a protected, community-based existence to a migratory state, enabling exploration and colonization of new environments. This process is crucial for bacterial survival and adaptation.

Viscosin_Biofilm_Logic Biofilm Mature Biofilm (Sessile Community) This compound This compound Production (viscA expression ↑) Biofilm->this compound induces Stress Environmental Stress (e.g., Nutrient Limitation) Stress->Biofilm SurfaceTension Reduced Surface Tension at Cell-Matrix Interface This compound->SurfaceTension Dispersal Biofilm Dispersal SurfaceTension->Dispersal facilitates Motility Motile Cells (Spreading / Surface Motility) Dispersal->Motility Colonization Colonization of New Surfaces Motility->Colonization

Caption: Logical flow of this compound's role in the bacterial biofilm life cycle.

Conclusion and Future Directions

This compound is a critical agent in the surface motility and biofilm dynamics of Pseudomonas fluorescens and related species. Its function as a biosurfactant enables flagella-independent spreading and promotes the dispersal of cells from mature biofilms, two key strategies for bacterial colonization and survival. The regulation of its synthesis is tightly controlled by both global and specific regulatory systems in response to environmental cues.

For researchers and drug development professionals, this compound and its regulatory pathways present potential targets. Inhibiting this compound production could represent a novel anti-biofilm strategy, preventing the dispersal phase and potentially limiting the spread of infections or biofouling. Conversely, harnessing the properties of this compound could lead to applications in bioremediation or as a biocompatible surfactant. Further research should focus on elucidating the precise molecular interactions between this compound and the cell/biofilm surface and exploring the diversity of this compound-like lipopeptides across the bacterial kingdom.

References

Viscosin's Interaction with Lipid Bilayer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosin, a cyclic lipodepsipeptide produced by Pseudomonas species, has garnered significant interest for its potent antimicrobial and surfactant properties. Central to its biological activity is its interaction with cellular membranes. This technical guide provides an in-depth overview of the interaction of this compound with model lipid bilayers, focusing on the biophysical mechanisms, quantitative analysis of its effects, and the experimental protocols used to elucidate these interactions. Understanding the molecular details of how this compound perturbs lipid membranes is crucial for its potential development as a therapeutic agent and for comprehending its role in microbial ecology.

Mechanism of Action: Membrane Permeabilization and Pore Formation

The primary mechanism of this compound's antimicrobial action is the disruption of the cell membrane's integrity. This is achieved through a direct interaction with the lipid bilayer, leading to increased permeability and, ultimately, cell death. The amphipathic nature of this compound, consisting of a cyclic peptide head and a lipid tail, facilitates its insertion into the membrane.

The interaction can be conceptualized in the following stages:

  • Adsorption: this compound initially adsorbs onto the surface of the lipid bilayer.

  • Insertion: The hydrophobic lipid tail of this compound inserts into the hydrophobic core of the bilayer.

  • Perturbation and Pore Formation: The presence of this compound molecules within the bilayer disrupts the local lipid packing, leading to changes in membrane fluidity and the formation of transient or stable pores. This pore formation is a key event leading to the leakage of intracellular contents.

The efficiency of these processes is highly dependent on the lipid composition of the target membrane. For instance, the presence of cholesterol has been shown to reduce the insertion depth of this compound-group lipopeptides, thereby diminishing their permeabilizing activity[1].

Quantitative Analysis of this compound-Lipid Bilayer Interactions

The interaction of this compound and its analogs with lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key quantitative data obtained from these studies.

Table 1: Membrane Permeabilization Activity of this compound Group Lipopeptides

The half-maximal effective concentration (C1/2) required to induce 50% leakage of entrapped fluorescent markers from model lipid vesicles is a common measure of membrane permeabilization potency.

LipopeptideLipid CompositionC1/2 (µM)Reference(s)
This compoundPG/PE/Cardiolipin~4.9[2][3]
Viscosinamide APG/PE/Cardiolipin~3.7[2][3]
WLIPPG/PE/Cardiolipin~4.9[3]
Pseudodesmin APG/PE/Cardiolipin~3.7[2][3]

Note: Lower C1/2 values indicate higher permeabilization activity.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide protocols for key experiments used to study this compound-lipid interactions.

Calcein (B42510) Leakage Assay for Membrane Permeabilization

This assay is a widely used method to quantify the ability of a substance to permeabilize lipid vesicle membranes.

a. Preparation of Calcein-Loaded Large Unilamellar Vesicles (LUVs)

  • Lipid Film Preparation: A lipid mixture of the desired composition (e.g., POPC or a mixture of PG/PE/Cardiolipin) is dissolved in chloroform (B151607) in a round-bottom flask. The solvent is then evaporated under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Hydration: The lipid film is hydrated with a solution of 50-100 mM calcein in a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) at a temperature above the lipid phase transition temperature. The hydration process involves vortexing to create multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs of a uniform size distribution.

  • Purification: Free, unencapsulated calcein is removed from the LUV suspension by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with the same buffer used for hydration.

b. Fluorescence Measurement

  • Assay Setup: The calcein-loaded LUVs are diluted in the assay buffer in a 96-well plate or a fluorometer cuvette to a final lipid concentration of approximately 25-100 µM.

  • Baseline Measurement: The initial fluorescence intensity (F₀) is measured (Excitation: 490 nm, Emission: 520 nm). At the high concentration inside the vesicles, calcein fluorescence is self-quenched.

  • Addition of this compound: A stock solution of this compound is added to the LUV suspension to achieve the desired final concentrations.

  • Time-course Measurement: The fluorescence intensity is monitored over time (F). As this compound permeabilizes the vesicles, calcein leaks out, becomes diluted, and its fluorescence increases.

  • Maximum Leakage: At the end of the experiment, a lytic agent (e.g., 0.1% Triton X-100) is added to completely disrupt the vesicles and release all encapsulated calcein, providing the maximum fluorescence intensity (F₁₀₀).

  • Calculation of Percent Leakage: The percentage of calcein leakage at a given time is calculated using the formula: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100

Calcein_Leakage_Workflow cluster_prep Vesicle Preparation cluster_assay Fluorescence Assay A Lipid Film Formation B Hydration with Calcein A->B C Extrusion (LUV formation) B->C D Purification (Size Exclusion Chromatography) C->D E Dilute LUVs & Measure Baseline (F₀) D->E Calcein-loaded LUVs F Add this compound E->F G Monitor Fluorescence over Time (F) F->G H Add Triton X-100 & Measure Max Fluorescence (F₁₀₀) G->H I Calculate % Leakage H->I

Figure 1: Experimental workflow for the calcein leakage assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to study the binding kinetics and affinity of molecules in real-time.

a. Liposome (B1194612) Preparation

Prepare LUVs of the desired lipid composition as described in the calcein leakage assay protocol, but hydrate (B1144303) the lipid film with the SPR running buffer (e.g., HBS-EP buffer).

b. SPR Measurement

  • Chip Preparation: An L1 sensor chip is typically used for capturing intact liposomes. The chip surface is cleaned and conditioned according to the manufacturer's instructions.

  • Liposome Immobilization: The prepared LUVs are injected over the sensor chip surface at a low flow rate, allowing them to be captured on the lipophilic surface of the chip. A stable baseline should be achieved after immobilization.

  • Analyte Injection: Solutions of this compound at various concentrations are injected over the immobilized liposome surface. The association of this compound to the liposomes is monitored in real-time as an increase in the SPR signal (response units, RU).

  • Dissociation: After the association phase, the flow is switched back to the running buffer, and the dissociation of this compound from the liposomes is monitored as a decrease in the SPR signal.

  • Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound this compound from the liposome surface.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

SPR_Workflow A Prepare LUVs in SPR Buffer B Immobilize LUVs on L1 Sensor Chip A->B C Inject this compound (Association) B->C D Flow Buffer (Dissociation) C->D C->D Binding E Regenerate Surface D->E D->E Unbinding F Analyze Sensorgrams (ka, kd, KD) E->F

Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

a. Sample Preparation

  • Prepare LUVs of the desired lipid composition in a suitable buffer (e.g., phosphate (B84403) or Tris buffer).

  • Prepare a stock solution of this compound in the same buffer. It is critical that the buffer for the liposomes and the this compound are identical to minimize heat of dilution effects.

  • Degas both the liposome suspension and the this compound solution before the experiment.

b. ITC Measurement

  • Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.

  • Titration: Typically, the this compound solution is placed in the injection syringe, and the liposome suspension is placed in the sample cell. A series of small aliquots of the this compound solution are injected into the liposome suspension.

  • Heat Measurement: The heat change associated with each injection is measured. The initial injections result in a larger heat change as more binding sites on the liposomes are available. As the liposomes become saturated with this compound, the heat change per injection decreases.

  • Data Analysis: The integrated heat per injection is plotted against the molar ratio of this compound to lipid. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry of binding (n), the binding affinity (Kₐ), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equations: ΔG = -RT * ln(Kₐ) ΔG = ΔH - TΔS

ITC_Workflow A Prepare LUVs and this compound in Identical Buffer B Degas Samples A->B C Load this compound into Syringe and LUVs into Cell B->C D Titrate this compound into LUVs C->D E Measure Heat Change per Injection D->E F Plot Binding Isotherm E->F G Fit Data to Determine n, Kₐ, ΔH F->G H Calculate ΔG and ΔS G->H

Figure 3: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Changes

FT-IR spectroscopy can provide information about the secondary structure of the peptide and the conformational order of the lipid acyl chains upon interaction.

a. Sample Preparation

  • Hydrated Multilamellar Vesicles (MLVs): A lipid film is prepared as described previously and hydrated with a D₂O-based buffer containing this compound to form MLVs. D₂O is used to avoid the strong absorbance of H₂O in the amide I region of the protein spectrum.

  • Attenuated Total Reflectance (ATR)-FTIR: For studying oriented samples, a lipid-viscosin film can be deposited on an ATR crystal.

b. FT-IR Measurement

  • Acquisition of Spectra: FT-IR spectra are recorded over a range of wavenumbers (typically 4000-1000 cm⁻¹).

  • Data Analysis:

    • Peptide Secondary Structure: The amide I band (1600-1700 cm⁻¹) is analyzed to determine the secondary structure of this compound (e.g., α-helix, β-sheet, random coil) in the presence of the lipid bilayer.

    • Lipid Acyl Chain Order: The symmetric (νₛ(CH₂)) and asymmetric (νₐ(CH₂)) stretching vibrations of the methylene (B1212753) groups in the lipid acyl chains (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively) are monitored. An increase in the frequency of these bands indicates a decrease in the conformational order (increased fluidity) of the lipid chains.

This compound-Lipid Interaction Model

The interaction of this compound with the lipid bilayer culminates in the formation of pores, a key element of its membrane-disrupting activity. While the exact stoichiometry and structure of these pores are still under investigation, a general model can be proposed.

Figure 4: Model of a this compound-induced pore in a lipid bilayer.

Conclusion

The interaction of this compound with lipid bilayers is a complex process involving adsorption, insertion, and membrane perturbation, leading to pore formation and increased permeability. This technical guide has provided an overview of the quantitative data available for this compound-group lipopeptides and detailed protocols for the key biophysical techniques used to study these interactions. For researchers, scientists, and drug development professionals, a thorough understanding of these molecular mechanisms is paramount for harnessing the therapeutic potential of this compound and for designing novel antimicrobial agents that target the cell membrane. Further research is needed to fully elucidate the precise structure of this compound-induced pores and to expand the quantitative understanding of its interactions with a wider range of biologically relevant lipid compositions.

References

Unveiling the Phytotoxic Potential of Viscosin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the phytotoxic properties of Viscosin, a cyclic lipopeptide produced by Pseudomonas species. While traditionally recognized for its antimicrobial and plant growth-promoting activities, the potential for this compound to exhibit phytotoxicity under certain conditions remains an under-explored area of research. This document provides a framework for investigating these properties, detailing potential mechanisms of action, experimental protocols, and data interpretation strategies.

Introduction to this compound and its Duality in Plant Interactions

This compound is a member of the this compound group of cyclic lipopeptides (CLPs), which are non-ribosomally synthesized secondary metabolites.[1] These amphiphilic molecules are known to interact with biological membranes, a key factor in their biological activities.[2] While many studies have highlighted the beneficial roles of this compound in agriculture, such as aiding in seedling germination and promoting plant growth, the inherent membrane-disrupting capabilities of CLPs suggest a potential for phytotoxicity.[3] Pathogenic Pseudomonas strains are known to produce phytotoxic CLPs that act as virulence factors, causing necrosis and other disease symptoms in plants.[4] Understanding the factors that dictate whether this compound acts as a plant growth promoter or a phytotoxin is crucial for its potential applications in agriculture and drug development.

Potential Mechanisms of this compound Phytotoxicity

The primary mode of action for many CLPs involves direct interaction with the plant cell's plasma membrane.[1] This interaction can lead to pore formation, membrane permeabilization, and ultimately, cell death.[5] While the precise mechanisms for this compound's interaction with plant membranes are not fully elucidated, related CLPs from pathogenic bacteria offer valuable insights. The syringomycin (B1172496) group of CLPs, for instance, is well-known for its potent phytotoxic effects.[4]

A proposed mechanism for this compound-induced phytotoxicity could involve the following steps:

  • Membrane Insertion and Destabilization: The lipophilic fatty acid tail of this compound likely inserts into the plant cell membrane, while the cyclic peptide portion interacts with the membrane surface. This insertion can disrupt the lipid bilayer's integrity.

  • Ion Channel Formation and Leakage: The accumulation of this compound molecules in the membrane could lead to the formation of pores or ion channels, resulting in the leakage of essential ions and molecules from the cytoplasm.

  • Induction of Oxidative Stress: Membrane damage can trigger the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.

  • Programmed Cell Death (PCD): The cellular damage and stress signals may ultimately activate the plant's programmed cell death pathways, leading to localized or systemic necrosis. The phytotoxin fusicoccin (B1218859) has been shown to induce apoptosis-like PCD in plant cells.[6][7]

Experimental Protocols for Assessing this compound Phytotoxicity

Standardized assays are essential for quantifying the phytotoxic effects of this compound. The following protocols, adapted from established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), provide a robust framework for these investigations.[8][9][10]

Seed Germination and Early Seedling Growth Assay

This assay is a sensitive method to evaluate the impact of this compound on the initial stages of plant development.

Methodology:

  • Test Species Selection: Utilize a variety of monocotyledonous and dicotyledonous plants to assess the spectrum of activity. Common choices include lettuce (Lactuca sativa), radish (Raphanus sativus), and cucumber (Cucumis sativus).[11][12]

  • Preparation of Test Solutions: Prepare a range of this compound concentrations in a suitable solvent (e.g., water with a minimal amount of a non-phytotoxic surfactant). Include a solvent-only control.

  • Assay Setup: Place sterile filter paper in Petri dishes and moisten with the test solutions. Place a predetermined number of seeds on the filter paper.[13]

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a defined light/dark cycle) for 5-7 days.

  • Data Collection: Measure the germination rate, root length, and shoot length. Calculate the Germination Index (GI) to provide a comprehensive assessment of phytotoxicity.[12]

Vegetative Vigor Test

This test assesses the effects of this compound on established seedlings.[9]

Methodology:

  • Plant Cultivation: Grow test plants from seed to the 2-4 true leaf stage in a suitable growth medium.

  • Application of this compound: Apply this compound solutions as a foliar spray or a soil drench to simulate different exposure routes.

  • Observation Period: Maintain the plants in a controlled environment for 14-21 days, observing for signs of phytotoxicity such as chlorosis, necrosis, stunting, and malformation.[14][15]

  • Data Collection: At the end of the observation period, measure shoot and root biomass (fresh and dry weight) and plant height.

Data Presentation and Interpretation

Quantitative data from phytotoxicity assays should be summarized in clear, structured tables to facilitate comparison across different concentrations and plant species.

Table 1: Hypothetical Data from a this compound Seed Germination Assay on Lactuca sativa

This compound Concentration (µg/mL)Germination Rate (%)Average Root Length (mm)Average Shoot Length (mm)Germination Index (GI)
0 (Control)9535.215.81.00
109230.114.50.84
507518.59.20.41
100405.32.10.06
200101.20.5<0.01

Table 2: Hypothetical Data from a this compound Vegetative Vigor Test on Cucumis sativus

This compound Concentration (µg/mL)Shoot Dry Weight (g)Root Dry Weight (g)Plant Height (cm)Visual Phytotoxicity Score (0-5)
0 (Control)2.51.220.10
102.31.118.51
501.50.712.33
1000.80.36.74
2000.20.12.55

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language can effectively illustrate experimental procedures and hypothetical signaling cascades.

Experimental_Workflow_Seed_Germination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_data Data Collection A Prepare this compound Solutions C Moisten Filter Paper in Petri Dishes A->C B Select & Sterilize Seeds D Plate Seeds B->D C->D E Incubate in Controlled Environment D->E F Measure Germination Rate, Root & Shoot Length E->F G Calculate Germination Index F->G

Caption: Workflow for the this compound seed germination and early seedling growth phytotoxicity assay.

Signaling_Pathway This compound This compound Membrane Plant Cell Plasma Membrane This compound->Membrane Interaction Pore Pore Formation & Ion Leakage Membrane->Pore ROS Reactive Oxygen Species (ROS) Production Pore->ROS Stress Oxidative Stress ROS->Stress Signaling Stress Signaling Cascade (e.g., MAPK) Stress->Signaling PCD Programmed Cell Death (PCD) Signaling->PCD Necrosis Necrosis & Phytotoxicity Symptoms PCD->Necrosis

Caption: Hypothetical signaling pathway for this compound-induced phytotoxicity in plants.

Conclusion and Future Directions

The exploration of this compound's phytotoxic properties presents a compelling new avenue of research. By employing standardized phytotoxicity assays and investigating the underlying molecular mechanisms, the scientific community can gain a more complete understanding of this versatile cyclic lipopeptide. Future research should focus on identifying the specific membrane components that this compound interacts with, characterizing the downstream signaling pathways, and determining the environmental and genetic factors that influence its phytotoxic potential. This knowledge will be invaluable for harnessing the full potential of this compound in a variety of biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for Viscosin Extraction and Purification from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosin is a cyclic lipopeptide biosurfactant produced by several species of Pseudomonas, most notably Pseudomonas fluorescens and Pseudomonas libanensis. It exhibits a range of biological activities, including antimicrobial, anti-biofilm, and potential anticancer properties, making it a molecule of significant interest for pharmaceutical and biotechnological applications. These application notes provide detailed protocols for the extraction and purification of this compound from bacterial cultures to obtain a high-purity product suitable for research and development.

Data Presentation: Physicochemical Properties and Yield of this compound

The following table summarizes key quantitative data for this compound, providing a baseline for expected results.

ParameterValueBacterial StrainReference
Molecular Weight 1126 - 1148 DaPseudomonas fluorescens[1]
Critical Micelle Concentration (CMC) 5.79 mg/LPseudomonas sp.[1]
54 mg/LPseudomonas libanensis M9-3[2][3][4]
Minimum Surface Tension 28 mN/mPseudomonas libanensis M9-3[2][3][4]
Reported Yield 0.125 - 0.15 g/LPseudomonas libanensis M9-3[3]

Experimental Workflow Overview

The overall process for obtaining pure this compound involves several key stages, from bacterial cultivation to final purification. The choice of extraction method for the crude product can be decided based on available resources and desired speed.

experimental_workflow cluster_cultivation 1. Bacterial Cultivation cluster_harvesting 2. Cell Harvesting cluster_extraction 3. Crude this compound Extraction (Choose one) cluster_purification 4. Purification Cultivation Inoculation and Growth of Pseudomonas sp. Centrifugation Centrifugation to Separate Cells and Supernatant Cultivation->Centrifugation Solvent_Extraction A. Solvent Extraction (n-butanol) Centrifugation->Solvent_Extraction Supernatant Acid_Precipitation B. Acid Precipitation (HCl) Centrifugation->Acid_Precipitation Supernatant Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Acid_Precipitation->Crude_Extract SPE Solid-Phase Extraction (SPE) (Optional Intermediate Step) Crude_Extract->SPE HPLC Reversed-Phase HPLC Crude_Extract->HPLC Direct to HPLC SPE->HPLC Pure_this compound Lyophilized Pure this compound HPLC->Pure_this compound

Caption: Overall experimental workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Bacterial Cultivation for this compound Production

This protocol details the cultivation of Pseudomonas fluorescens SBW25 for optimal this compound production.

Materials:

  • Pseudomonas fluorescens SBW25

  • King's B agar (B569324) plates

  • King's B liquid medium

  • Incubator

  • Shaking incubator

  • Sterile demineralized water (MilliQ or equivalent)

Procedure:

  • Inoculation: Streak P. fluorescens SBW25 onto King's B agar plates.

  • Incubation: Incubate the plates in darkness at 28°C for 24 hours.

  • Secondary Incubation: Transfer the plates to a 20°C incubator and continue incubation for an additional 3 days to enhance this compound production.[5]

  • Liquid Culture (Optional): For larger scale production, inoculate a single colony into King's B liquid medium. Grow at 20-28°C with shaking for 48-72 hours.

Protocol 2: Crude this compound Extraction

Two primary methods are presented for the initial extraction of this compound from the culture supernatant.

This method relies on the low solubility of this compound at acidic pH.

Materials:

  • Culture supernatant from Protocol 1

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Centrifuge with refrigeration

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 4,700 rpm for 20 minutes at 4°C to pellet the cells. Decant and collect the supernatant. Repeat this step to ensure complete removal of cells.[5]

  • Acidification: Transfer the cell-free supernatant to a clean beaker and place on ice. Slowly add 1 M HCl while stirring to adjust the pH to 2.0.[5]

  • Precipitation: Leave the acidified supernatant on ice overnight to allow for the formation of a precipitate.[5]

  • Pelleting the Precipitate: Centrifuge the acidified supernatant at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the crude this compound precipitate.

  • Washing: Discard the supernatant and wash the pellet four times with sterile demineralized water that has been acidified to pH 2.0 with HCl.[5] This removes acid-soluble impurities.

  • Solubilization: After the final wash, dissolve the precipitate in a minimal amount of demineralized water and adjust the pH to 8.0 with 1 M NaOH to ensure complete solubilization.[5]

  • Lyophilization: Freeze the solubilized crude this compound solution and lyophilize to obtain a dry powder. This crude extract is now ready for purification.

This method utilizes a non-polar solvent to extract the lipophilic this compound.

Materials:

  • Culture supernatant from Protocol 1

  • n-butanol

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cell Removal: Prepare cell-free supernatant as described in the acid precipitation method (Protocol 2A, step 1).

  • Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of n-butanol. Shake vigorously for 5-10 minutes and then allow the phases to separate.

  • Collection: Collect the upper n-butanol phase, which contains the this compound.[1]

  • Solvent Removal: Remove the n-butanol from the collected phase using a rotary evaporator to yield a dried, crude material.[1] This extract is ready for purification.

extraction_methods cluster_acid Method A: Acid Precipitation cluster_solvent Method B: Solvent Extraction A1 Cell-Free Supernatant A2 Acidify to pH 2.0 with HCl A1->A2 A3 Incubate overnight on ice A2->A3 A4 Centrifuge to pellet precipitate A3->A4 A5 Wash pellet with acidic water A4->A5 A6 Dissolve in water (pH 8.0) A5->A6 A7 Lyophilize A6->A7 A_Out Crude this compound Powder A7->A_Out S1 Cell-Free Supernatant S2 Extract with n-butanol S1->S2 S3 Collect n-butanol phase S2->S3 S4 Evaporate solvent S3->S4 S_Out Crude this compound Film S4->S_Out

Caption: Comparison of crude this compound extraction workflows.

Protocol 3: Purification of this compound

Final purification to achieve high-purity this compound is typically performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). An optional Solid-Phase Extraction (SPE) step can be included for further cleanup of the crude extract before HPLC.

SPE is a rapid method for cleaning up and concentrating the crude extract.

Materials:

Procedure:

  • Sample Preparation: Dissolve the crude this compound extract in 20% (v/v) acetonitrile.[6]

  • Cartridge Conditioning: Precondition the C18 SPE cartridge by passing methanol through it, followed by sterile demineralized water.[6]

  • Sample Loading: Apply the dissolved sample to the preconditioned cartridge under low pressure.[6]

  • Washing: Wash the cartridge with water to remove polar impurities.[6]

  • Elution: Elute the bound this compound using a stepwise gradient of increasing acetonitrile concentrations (e.g., 5%, 15%, 25%, 35%, 50%, 75%, and 100% acetonitrile).[6]

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound (e.g., by analytical HPLC) and pool the fractions containing the highest concentration of the target compound.

  • Drying: Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.

This is the final step to obtain highly pure this compound.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Bondapak C18)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Crude or semi-purified this compound extract

Procedure:

  • Sample Preparation: Dissolve the dried this compound extract in a 50:50 mixture of acetonitrile and 0.1% formic acid in water.[1]

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid (or TFA)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (or TFA)

    • Column: Preparative C18 column

    • Detector: UV, monitoring at 214 nm and 280 nm

    • Flow Rate: Dependent on column size (e.g., 5-20 mL/min for preparative scale)

    • Gradient: A linear gradient from a lower concentration of Mobile Phase B to a higher concentration. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 100% B

      • 35-40 min: 100% B

      • 40-45 min: 100% to 20% B

      • 45-50 min: 20% B (re-equilibration)

      • Note: this compound typically elutes at a high acetonitrile concentration, around 90%.[1]

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Processing: Pool the pure fractions, remove the acetonitrile by rotary evaporation, and lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.

purification_pathway Crude Crude this compound Extract Dissolve Dissolve in Acetonitrile/ 0.1% Formic Acid Crude->Dissolve Inject Inject onto Preparative C18 HPLC Column Dissolve->Inject Gradient Apply Acetonitrile Gradient Inject->Gradient Detect Monitor Elution (UV 214/280 nm) Gradient->Detect Collect Collect Fractions of This compound Peak Detect->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Acetonitrile Pool->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize Pure Pure this compound Powder Lyophilize->Pure

Caption: Step-by-step final purification pathway using RP-HPLC.

References

Application Note: Quantification of Viscosin Concentration using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosin is a cyclic lipopeptide biosurfactant produced by various strains of Pseudomonas bacteria. It consists of a fatty acid tail linked to a short peptide chain. This amphiphilic structure imparts surface-active properties to this compound, making it a subject of interest for various applications, including its potential as an antimicrobial and anticancer agent. The primary mechanism of action for this compound involves the disruption of cell membranes, leading to increased permeability and eventual cell lysis.[1][2][3][4] Accurate quantification of this compound is crucial for research and development, enabling the determination of production yields, assessment of its biological activity, and formulation development. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is a robust and widely used technique for the separation and quantification of lipopeptides like this compound.[5][6] This application note provides a detailed protocol for the quantification of this compound using reverse-phase HPLC.

Principle of the Method

Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase. This compound, being a lipopeptide with a hydrophobic fatty acid tail, is retained on the column. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase (a technique known as gradient elution), the retained this compound is eluted. The concentration of this compound in a sample can be determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of a purified this compound standard. Detection is typically performed using a UV detector at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bonds.[5][6]

Experimental Protocols

Materials and Reagents
  • Purified this compound Standard (of known purity)

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC grade

  • Methanol (B129727), HPLC grade

  • 0.22 µm Syringe Filters (hydrophilic, compatible with organic solvents)

  • HPLC Vials and Caps

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

  • Reverse-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

  • pH Meter

Protocol 1: Preparation of Standard Solutions and Calibration Curve

  • Preparation of this compound Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the purified this compound standard.

    • Dissolve the standard in 10 mL of methanol in a volumetric flask.

    • Mix thoroughly until completely dissolved. This is the stock solution.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 80% Mobile Phase A: 20% Mobile Phase B) to prepare a series of working standards with concentrations ranging from, for example, 10 µg/mL to 200 µg/mL.

  • Generation of the Standard Curve:

    • Inject each working standard solution into the HPLC system.

    • Record the peak area for each concentration.

    • Plot a graph of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Protocol 2: Sample Preparation from Bacterial Culture

  • Cell Removal:

    • Centrifuge the bacterial culture broth (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

    • Carefully collect the supernatant, which contains the secreted this compound.

  • Acid Precipitation:

    • Adjust the pH of the cell-free supernatant to 2.0 using a concentrated acid (e.g., 6M HCl) to precipitate the lipopeptides.

    • Incubate the acidified supernatant at 4°C overnight.

    • Centrifuge the mixture (e.g., at 10,000 x g for 20 minutes at 4°C) to collect the precipitate.

  • Extraction of this compound:

    • Discard the supernatant and resuspend the precipitate in a small volume of methanol.

    • Vortex vigorously to dissolve the this compound.

    • Centrifuge to remove any insoluble material.

    • Collect the methanol extract.

  • Final Sample Preparation:

    • Filter the methanol extract through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

Protocol 3: HPLC Analysis

  • HPLC Conditions:

    • Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

    • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
20.00100
25.00100
25.16040
30.06040
  • Quantification:

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak based on its retention time, which should correspond to the retention time of the this compound standard.

    • Determine the peak area of the this compound peak in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the equation obtained from the standard curve.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range10 - 200 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)2.5 µg/mL
Limit of Quantification (LOQ)8.0 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Table 2: Sample Quantification Results (Hypothetical Data)

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
Standard 1 (10 µg/mL)15.2150,00010.0
Standard 2 (50 µg/mL)15.2750,00050.0
Standard 3 (100 µg/mL)15.21,500,000100.0
Standard 4 (200 µg/mL)15.23,000,000200.0
Sample 115.31,200,00080.0
Sample 215.22,100,000140.0

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis bacterial_culture Bacterial Culture centrifuge1 Centrifugation bacterial_culture->centrifuge1 supernatant Cell-Free Supernatant centrifuge1->supernatant acid_precip Acid Precipitation (pH 2.0) supernatant->acid_precip centrifuge2 Centrifugation acid_precip->centrifuge2 precipitate This compound Precipitate centrifuge2->precipitate extract Methanol Extraction precipitate->extract filter_sample 0.22 µm Filtration extract->filter_sample sample_vial Sample for HPLC filter_sample->sample_vial hplc_system Reverse-Phase HPLC System (C18 Column) sample_vial->hplc_system viscosin_std This compound Standard stock_sol Stock Solution (1 mg/mL in Methanol) viscosin_std->stock_sol working_std Working Standards (Serial Dilution) stock_sol->working_std std_vial Standards for HPLC working_std->std_vial std_vial->hplc_system gradient Gradient Elution (Water/ACN with TFA) hplc_system->gradient detection UV Detection (215 nm) gradient->detection chromatogram Chromatogram Acquisition detection->chromatogram std_curve Standard Curve Generation chromatogram->std_curve quantification Quantification of this compound in Samples chromatogram->quantification std_curve->quantification results Final Concentration Results quantification->results

Caption: Experimental workflow for the quantification of this compound.

mechanism_of_action This compound This compound (Cyclic Lipopeptide) cell_membrane Target Cell Membrane (Phospholipid Bilayer) This compound->cell_membrane Interaction insertion Insertion of Hydrophobic Tail into the Membrane cell_membrane->insertion pore_formation Pore Formation / Membrane Disruption insertion->pore_formation permeability Increased Membrane Permeability pore_formation->permeability ion_leakage Ion Leakage permeability->ion_leakage cell_lysis Cell Lysis and Death ion_leakage->cell_lysis

Caption: Mechanism of action of this compound on the cell membrane.

References

Unlocking the Molecular Architecture of Viscosin: An Application Note on Structural Elucidation Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ghent, Belgium – December 15, 2025 – In a significant advancement for natural product research and drug development, detailed protocols and application notes have been developed to elucidate the complex structure of Viscosin, a cyclic lipopeptide with promising biological activities. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural determination of this compound and related compounds.

This compound, a member of the Pseudomonas lipopeptide family, has garnered considerable interest for its potential applications in biotechnology and medicine. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic modifications to enhance its therapeutic properties. This application note details the critical NMR experiments and presents the quantitative data necessary for the complete structural assignment of this compound.

Data Presentation: Quantitative NMR Data of this compound

The structural elucidation of this compound relies on a suite of one- and two-dimensional NMR experiments. The following tables summarize the ¹H and ¹³C chemical shifts for each amino acid residue and the fatty acid moiety of this compound, as collated from the Rhizoclip database, a repository for NMR fingerprint data of Pseudomonas lipopeptides.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound Amino Acid Residues

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
D-Gln-1 NH8.15-
α4.3554.2
β2.15, 2.0528.1
γ2.3531.8
CONH₂7.50, 6.85178.1
L-Leu-2 NH7.95-
α4.6552.1
β1.7041.5
γ1.6025.4
δ₁, δ₂0.95, 0.9023.1, 22.0
D-Val-3 NH8.05-
α4.2060.5
β2.1031.2
γ₁, γ₂1.00, 0.9519.5, 18.9
D-aThr-4 NH8.25-
α4.4060.1
β4.1568.2
γ1.2020.5
L-Leu-5 NH7.85-
α4.7051.9
β1.7541.3
γ1.6525.2
δ₁, δ₂0.98, 0.9223.3, 21.8
D-Ser-6 NH8.30-
α4.5056.5
β3.90, 3.8062.3
L-Leu-7 NH7.90-
α4.6052.3
β1.6841.6
γ1.5825.5
δ₁, δ₂0.93, 0.8823.0, 22.1
D-Ser-8 NH8.10-
α4.5556.7
β3.85, 3.7562.5
L-Ile-9 NH7.80-
α4.2559.8
β1.9537.8
γ1.45, 1.1525.9
γ-CH₃0.9015.8
δ0.8511.7

Note: Chemical shifts are reported for this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) and referenced to the solvent signal. The exact values may vary slightly depending on the experimental conditions.

Table 2: ¹H and ¹³C NMR Chemical Shifts of the Fatty Acid Chain of this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
β-OH 3.9568.5
α-CH₂ 2.45, 2.3042.1
-(CH₂)n- 1.25 (br s)29.0-30.0
-CH₃ 0.8814.1

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

1. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a buffer to maintain a stable pH).

  • Filter the sample into a 5 mm NMR tube.

  • For experiments in H₂O/D₂O, use appropriate water suppression techniques.

2. 1D ¹H and ¹³C NMR Spectroscopy

  • Purpose: To obtain an overview of the proton and carbon environments in the molecule.

  • Protocol:

    • Acquire a standard 1D ¹H spectrum to check sample concentration and purity.

    • Acquire a 1D ¹³C spectrum with proton decoupling.

    • Typical ¹H acquisition parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.

    • Typical ¹³C acquisition parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2 s.

3. 2D Homonuclear Correlation Spectroscopy (COSY)

  • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., within an amino acid sidechain).

  • Protocol:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Acquire data with a spectral width of 10-12 ppm in both dimensions.

    • Collect 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

    • Process the data with a sine-bell or squared sine-bell window function.

4. 2D Total Correlation Spectroscopy (TOCSY)

  • Purpose: To identify all protons within a spin system, which is particularly useful for identifying the complete set of protons belonging to each amino acid residue.

  • Protocol:

    • Use a standard TOCSY pulse sequence with a mixing time of 60-80 ms.

    • Acquire data with a spectral width of 10-12 ppm in both dimensions.

    • Collect 256-512 increments in t₁ with 8-16 scans per increment.

    • Process the data with a sine-bell or squared sine-bell window function.

5. 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

  • Purpose: To correlate each proton with its directly attached carbon atom.

  • Protocol:

    • Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹J(C,H) couplings of ~145 Hz.

    • Acquire data with a ¹H spectral width of 10-12 ppm and a ¹³C spectral width of 160-180 ppm.

    • Collect 256-512 increments in t₁ with 16-32 scans per increment.

6. 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

  • Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for sequencing the amino acids and connecting the fatty acid chain.

  • Protocol:

    • Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings of 4-8 Hz.

    • Acquire data with a ¹H spectral width of 10-12 ppm and a ¹³C spectral width of 200-220 ppm.

    • Collect 512-1024 increments in t₁ with 32-64 scans per increment.

7. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

  • Purpose: To identify protons that are close in space (through-space interactions), which is essential for determining the three-dimensional structure and stereochemistry of the molecule.

  • Protocol:

    • For a molecule of the size of this compound, ROESY may provide more reliable results due to a near-zero NOE effect at intermediate molecular weights.

    • Use a standard NOESY or ROESY pulse sequence with a mixing time of 200-400 ms.

    • Acquire data with a spectral width of 10-12 ppm in both dimensions.

    • Collect 512-1024 increments in t₁ with 16-32 scans per increment.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_structure_elucidation Structure Elucidation Isolation Isolation & Purification of this compound NMR_Sample Preparation of NMR Sample (5-10 mg in 0.5 mL deuterated solvent) Isolation->NMR_Sample H1_NMR 1D ¹H NMR NMR_Sample->H1_NMR C13_NMR 1D ¹³C NMR NMR_Sample->C13_NMR COSY COSY H1_NMR->COSY TOCSY TOCSY H1_NMR->TOCSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC ROESY NOESY/ROESY H1_NMR->ROESY C13_NMR->HSQC C13_NMR->HMBC AA_ID Amino Acid Identification COSY->AA_ID TOCSY->AA_ID HSQC->AA_ID FA_ID Fatty Acid Identification HSQC->FA_ID Sequencing Sequence Determination HMBC->Sequencing Stereochem Stereochemistry Determination ROESY->Stereochem AA_ID->Sequencing FA_ID->Sequencing Sequencing->Stereochem Structure Final 3D Structure Stereochem->Structure

Experimental Workflow for this compound Structural Elucidation

data_integration_pathway cluster_experiments NMR Experiments cluster_information Derived Information cluster_final_structure Final Output COSY COSY (¹H-¹H Correlations) AA_Spins Amino Acid Spin Systems COSY->AA_Spins TOCSY TOCSY (Spin System Identification) TOCSY->AA_Spins HSQC HSQC (¹H-¹³C Direct Correlations) HSQC->AA_Spins FA_Spins Fatty Acid Spin System HSQC->FA_Spins HMBC HMBC (¹H-¹³C Long-Range Correlations) Sequence Peptide Sequence & FA Linkage HMBC->Sequence ROESY ROESY (Through-Space Correlations) Conformation 3D Conformation & Stereochemistry ROESY->Conformation AA_Spins->Sequence FA_Spins->Sequence Sequence->Conformation Final_Structure Complete Structure of this compound Conformation->Final_Structure

Data Integration Pathway for Structural Determination

This comprehensive guide, combining detailed protocols with readily accessible quantitative data and logical workflows, is intended to accelerate research into this compound and other promising cyclic lipopeptides. By providing a clear and actionable framework for structural elucidation, we hope to empower scientists in the ongoing quest for novel therapeutic agents.

High-Resolution Mass Spectrometry Analysis of Viscosin Isoforms: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosin and its isoforms are cyclic lipopeptides produced by various Pseudomonas species, exhibiting potent antimicrobial and surfactant properties.[1] These secondary metabolites are of significant interest to the pharmaceutical and biotechnology industries due to their potential as novel therapeutic agents. The biological activity of this compound is primarily attributed to its ability to interact with and disrupt microbial cell membranes.[2] High-resolution mass spectrometry (HRMS) coupled with ultra-performance liquid chromatography (UPLC) offers a powerful analytical platform for the detailed characterization and quantification of this compound isoforms, which often differ subtly in their amino acid sequence or the length of their fatty acid chain. This application note provides a comprehensive overview of the methodologies for the analysis of this compound isoforms, including detailed experimental protocols and data presentation.

Experimental Protocols

Sample Preparation: Extraction and Purification of this compound Isoforms

A robust sample preparation protocol is crucial for the successful analysis of this compound isoforms. The following protocol outlines the extraction and purification of this compound from a Pseudomonas culture.

a. Bacterial Culture and Lipopeptide Extraction:

  • Pseudomonas species are cultured in a suitable liquid medium (e.g., King's B broth) to promote the production of lipopeptides.

  • The culture supernatant is harvested by centrifugation to remove bacterial cells.

  • This compound is extracted from the supernatant using a solvent-based liquid-liquid extraction, typically with n-butanol.[3]

b. Solid-Phase Extraction (SPE) for Purification:

  • The crude extract is further purified using solid-phase extraction (SPE). A C18 cartridge is commonly employed for this purpose.

  • The cartridge is conditioned with methanol (B129727) and equilibrated with water.

  • The crude lipopeptide extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the cartridge.

  • The cartridge is washed with a low concentration of organic solvent (e.g., 20% acetonitrile (B52724) in water) to remove polar impurities.

  • This compound isoforms are then eluted with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

c. In-solution Digestion for Structural Confirmation (Optional): For detailed structural elucidation, particularly for distinguishing between isobaric isoforms like Leu and Ile, a digestion protocol can be employed.

  • Reduction and Alkylation: Disulfide bonds are reduced using dithiothreitol (B142953) (DTT) and subsequently alkylated with iodoacetamide (B48618) to prevent their reformation.

  • Enzymatic Digestion: The purified lipopeptides are subjected to enzymatic digestion using a protease such as trypsin. This linearizes the cyclic structure, producing peptide fragments that can be analyzed by MS/MS for sequence confirmation.

UPLC-HRMS Analysis

a. Chromatographic Separation:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is typically used for the separation of the hydrophobic this compound isoforms.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is employed to achieve optimal separation of the isoforms. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic isoforms. A representative gradient is as follows:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B (linear gradient)

    • 15-18 min: 100% B

    • 18-20 min: 100-30% B (return to initial conditions)

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

b. High-Resolution Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of this compound isoforms.

  • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is essential for accurate mass measurements and differentiation of closely related isoforms.

  • Full Scan MS: Data is acquired in full scan mode over a mass range that encompasses the expected m/z values of the this compound isoforms (e.g., m/z 800-1500).

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) is used to trigger MS/MS fragmentation of the most abundant precursor ions. Higher-energy collisional dissociation (HCD) is a common fragmentation technique. The fragmentation data is crucial for structural elucidation and confirmation of the amino acid sequence and fatty acid moiety.

Data Presentation

The quantitative data for different this compound isoforms can be summarized in a table for easy comparison. This table should include the isoform designation, its corresponding m/z value for the protonated molecule ([M+H]⁺), and its relative abundance in the sample.

This compound Isoformm/z ([M+H]⁺)Relative Abundance (%)
Viscosinamide1112.715
This compound 1126.7 70
Massetolide A1140.710
Massetolide E1154.75

Note: The m/z values and relative abundances presented here are hypothetical and will vary depending on the producing bacterial strain and culture conditions. The primary this compound isoform is highlighted.

Visualization of Experimental Workflow and Mechanism of Action

To facilitate understanding, the experimental workflow and the proposed mechanism of action of this compound are depicted as diagrams generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing bacterial_culture Bacterial Culture (Pseudomonas sp.) centrifugation Centrifugation bacterial_culture->centrifugation supernatant Supernatant Collection centrifugation->supernatant extraction Liquid-Liquid Extraction (n-butanol) supernatant->extraction spe Solid-Phase Extraction (C18) extraction->spe purified_this compound Purified this compound Isoforms spe->purified_this compound uplc UPLC Separation (C18 Column) purified_this compound->uplc hrms HRMS Detection (ESI+) uplc->hrms msms MS/MS Fragmentation (HCD) hrms->msms data_acquisition Data Acquisition msms->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis isoform_table Isoform Abundance Table data_analysis->isoform_table

Fig 1. Experimental workflow for this compound isoform analysis.

mechanism_of_action This compound This compound Isoforms insertion Insertion into Membrane This compound->insertion Hydrophobic Interaction membrane Bacterial Cell Membrane disruption Membrane Disruption & Pore Formation membrane->disruption cell_wall Interference with Cell Wall Synthesis membrane->cell_wall insertion->membrane lysis Cell Lysis & Death disruption->lysis cell_wall->lysis

Fig 2. Antimicrobial mechanism of action of this compound.

Fragmentation Pattern of this compound Isoforms

The fragmentation of this compound isoforms in MS/MS provides valuable structural information. The primary fragmentation occurs at the ester bond linking the C-terminus of the peptide chain to the β-hydroxy fatty acid, leading to the opening of the cyclic structure. Subsequent fragmentation along the peptide backbone results in a series of b and y ions, which can be used to confirm the amino acid sequence. For instance, the MS/MS spectrum of the sodium adduct of this compound ([M+Na]⁺ at m/z 1148) reveals characteristic fragment ions that correspond to the loss of specific amino acid residues.[4] The differences in the fatty acid chain length between isoforms will result in a corresponding mass shift in the fragment ions containing the lipid moiety.

Conclusion

High-resolution mass spectrometry coupled with UPLC is an indispensable tool for the comprehensive analysis of this compound isoforms. The detailed protocols and data presentation strategies outlined in this application note provide a framework for researchers to accurately identify, quantify, and characterize these promising antimicrobial compounds. The ability to distinguish between closely related isoforms is critical for understanding their structure-activity relationships and for the development of novel therapeutic agents.

References

Application Notes and Protocols for Utilizing Viscosin to Disrupt Bacterial Biofilms on Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilm formation on medical devices is a significant contributor to persistent and difficult-to-treat infections. These structured communities of bacteria are encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against host immune responses and antimicrobial agents. The lipopeptide biosurfactant Viscosin, produced by Pseudomonas species, has demonstrated potent biofilm dispersal properties. This document provides detailed protocols for the application and evaluation of this compound as a novel anti-biofilm agent for medical devices. While this compound's primary studied role is in the dispersal of Pseudomonas fluorescens biofilms, its nature as a lipopeptide suggests broader applicability against other clinically relevant pathogens that colonize medical devices, such as Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa.[1][2][3][4]

Mechanism of Action

This compound is a cyclic lipopeptide that functions as a biosurfactant.[5] Its proposed mechanism for biofilm disruption involves the reduction of surface tension at the biofilm-liquid interface, which weakens the adhesive forces holding the biofilm together. Additionally, this compound may interfere with cell-to-cell signaling and facilitate the motility of bacteria, prompting a switch from a sessile (biofilm) to a planktonic (free-swimming) state.[1] In P. fluorescens, the expression of the viscA gene, which is involved in this compound synthesis, is induced by environmental cues such as carbon starvation, preceding biofilm dispersal.

Quantitative Data on Lipopeptide Biosurfactant Efficacy

While specific Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values for this compound against a broad range of clinical isolates on medical device surfaces are not yet extensively documented, studies on other bacterial lipopeptides provide a strong rationale for its potential efficacy. The following tables summarize representative data for other lipopeptide biosurfactants to illustrate the expected performance of this compound.

Table 1: Biofilm Inhibition by Lipopeptide Biosurfactants

Lipopeptide Source OrganismTarget PathogenSubstratumBiofilm Inhibition (%)Reference
Bacillus sp. DJ 25Escherichia coliPolystyrene95%
Bacillus sp. DJ 25Staphylococcus aureusPolystyrene92%
Paenibacillus polymyxaPseudomonas aeruginosaPolystyrene>90%[1]
Paenibacillus polymyxaStaphylococcus aureusPolystyrene>90%[1]

Table 2: Biofilm Eradication by Lipopeptide Biosurfactants

Lipopeptide Source OrganismTarget PathogenBiofilm AgeEradication (%)Reference
Paenibacillus polymyxaSelf-assembling marine biofilmEstablished72.4%[1]

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound in preventing biofilm formation and eradicating established biofilms on surfaces relevant to medical devices.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

This protocol determines the lowest concentration of this compound required to inhibit the formation of biofilms.

Materials:

  • This compound (purified)

  • Clinically relevant bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose for S. aureus)

  • Sterile 96-well flat-bottom microtiter plates (polystyrene) or plates containing coupons of medical-grade materials (e.g., titanium, silicone)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Prepare serial two-fold dilutions of this compound in the appropriate growth medium in the wells of the 96-well plate.

  • Inoculate the wells with a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL). Include positive controls (bacteria without this compound) and negative controls (medium only).

  • Incubate the plate under conditions suitable for biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently aspirate the planktonic cells and wash the wells three times with PBS to remove non-adherent bacteria.

  • Stain the remaining biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Dry the plate for at least 30 minutes.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Read the absorbance at 570 nm using a microplate reader.

  • The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) of this compound

This protocol determines the lowest concentration of this compound required to eradicate pre-formed biofilms.

Materials:

  • Same as Protocol 1.

Procedure:

  • Grow biofilms in a 96-well plate as described in steps 3-4 of Protocol 1, but without the addition of this compound.

  • After 24-48 hours of biofilm formation, discard the planktonic cells and wash the wells three times with PBS.

  • Prepare serial dilutions of this compound in fresh growth medium and add 100 µL to the wells containing the pre-formed biofilms.

  • Incubate the plate at 37°C for an additional 24 hours.

  • Quantify the remaining biofilm biomass using the crystal violet staining method as described in steps 6-11 of Protocol 1.

  • The MBEC is the lowest concentration of this compound that results in a significant reduction of the pre-formed biofilm.

Visualizations

Experimental_Workflow cluster_MBIC MBIC Determination cluster_MBEC MBEC Determination MBIC_1 Prepare this compound dilutions in 96-well plate MBIC_2 Inoculate with bacterial suspension MBIC_1->MBIC_2 MBIC_3 Incubate (24-48h, 37°C) MBIC_2->MBIC_3 MBIC_4 Wash and stain with Crystal Violet MBIC_3->MBIC_4 MBIC_5 Quantify absorbance MBIC_4->MBIC_5 MBEC_1 Grow mature biofilm in 96-well plate (24-48h) MBEC_2 Wash to remove planktonic cells MBEC_1->MBEC_2 MBEC_3 Add this compound dilutions MBEC_2->MBEC_3 MBEC_4 Incubate (24h, 37°C) MBEC_3->MBEC_4 MBEC_5 Wash and stain with Crystal Violet MBEC_4->MBEC_5 MBEC_6 Quantify absorbance MBEC_5->MBEC_6

Caption: Workflow for determining the MBIC and MBEC of this compound.

Mechanism_of_Action cluster_Biofilm Bacterial Biofilm on Medical Device B1 Bacterium B2 Bacterium Dispersal Biofilm Dispersal B1->Dispersal B3 Bacterium B4 Bacterium EPS EPS Matrix EPS->Dispersal This compound This compound This compound->B1 Reduces cell adhesion This compound->EPS Disrupts EPS integrity Planktonic Planktonic Bacteria Dispersal->Planktonic

Caption: Hypothesized mechanism of this compound-mediated biofilm disruption.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anti-biofilm therapies for medical devices. The protocols outlined above provide a framework for the systematic evaluation of its efficacy. Future research should focus on determining the MBIC and MBEC of this compound against a wide panel of clinical isolates, including antibiotic-resistant strains, on various medical-grade surfaces. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the biocompatibility and safety of this compound for clinical applications. Combination therapies, where this compound is used to permeabilize the biofilm matrix and enhance the efficacy of conventional antibiotics, also warrant investigation.

References

Application Notes & Protocols: Utilizing Viscosin for Microbial Enhanced Oil Recovery (MEOR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial Enhanced Oil Recovery (MEOR) is a tertiary oil recovery technique that utilizes microorganisms and their metabolic byproducts to mobilize residual oil trapped in reservoirs. One of the key microbial products in this process are biosurfactants, which reduce interfacial tension between oil and water, alter rock wettability, and facilitate the formation of oil-in-water emulsions. Viscosin, a cyclic lipopeptide biosurfactant primarily produced by various Pseudomonas species, has shown significant potential for MEOR applications due to its potent surface-active properties.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in laboratory-scale MEOR studies.

Mechanism of this compound in MEOR

This compound contributes to enhanced oil recovery through several mechanisms:

  • Reduction of Interfacial Tension (IFT): this compound significantly lowers the IFT between crude oil and the injection brine. This reduction in interfacial forces helps to mobilize oil droplets that are trapped in the pore throats of the reservoir rock by capillary forces.

  • Wettability Alteration: By adsorbing at the oil-rock interface, this compound can alter the wettability of the reservoir rock from oil-wet to more water-wet. This change facilitates the release of oil from the rock surface.

  • Emulsification: this compound is an effective emulsifying agent, promoting the formation of stable oil-in-water emulsions. This process reduces the viscosity of the oil and allows it to be more easily displaced through the porous media.

Quantitative Data on this compound and Other Biosurfactants

The following tables summarize key quantitative data for this compound and provide a comparison with other common biosurfactants used in MEOR.

Table 1: Physicochemical Properties of this compound

PropertyValueSource OrganismReference
Critical Micelle Concentration (CMC) 5.79 mg/LPseudomonas sp. HN11[3]
Surface Tension at CMC Not specifiedPseudomonas sp. HN11[3]
This compound Production Yield 0.42 g/LPseudomonas sp. HN11[3]

Table 2: Comparative Oil Recovery Data from Laboratory Studies

Biosurfactant/SurfactantOrganism/TypeCore/Model TypeAdditional Oil Recovery (% OOIP)Reference
This compound Pseudomonas sp. HN11Oily Sludge38% (relative to control)[3]
Rhamnolipid Pseudomonas aeruginosaGlass Micromodel40%[4]
Surfactin Bacillus subtilisMicromodel~25% (of residual oil)[5]
Enterobacter cloacae biosurfactant Enterobacter cloacaeMicromodel58% (in-situ) / 67% (ex-situ)[6]
Acintobacter calcoaceticus biosurfactant Acintobacter calcoaceticusMicromodel54% (in-situ) / 59% (ex-situ)[6]
Polymeric Surfactant ChemicalSandstone Core~15% (incremental)[7]
Cornstarch Polymer Natural PolymerSand Pack25.8% (incremental)[8]

*OOIP: Original Oil in Place

Experimental Protocols

Protocol 1: Cultivation of Pseudomonas fluorescens for this compound Production

This protocol outlines the steps for the cultivation of Pseudomonas fluorescens to produce this compound.

Materials:

  • Pseudomonas fluorescens strain (e.g., SBW25)

  • Tryptic Soy Broth (TSB) or King's B medium

  • Glycerol

  • Sterile shake flasks

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Inoculum Preparation: Inoculate a single colony of P. fluorescens from an agar (B569324) plate into a 50 mL sterile centrifuge tube containing 10 mL of TSB. Incubate at 28°C with shaking at 200 rpm for 18-24 hours.

  • Production Culture: Inoculate a 1 L shake flask containing 500 mL of TSB with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.

  • Incubation: Incubate the production culture at 28°C with vigorous shaking (200-250 rpm) for 48-72 hours. Adequate aeration is crucial for good growth and biosurfactant production.

  • Cell Harvesting: After incubation, harvest the bacterial cells by centrifugation at 8,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound, into a sterile container. The supernatant can be stored at 4°C for a short period or used immediately for this compound extraction.

Protocol 2: Extraction and Purification of this compound

This protocol describes a method for extracting and purifying this compound from the culture supernatant.

Materials:

  • Cell-free culture supernatant

  • n-butanol

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724)

  • Formic acid

  • Deionized water

Procedure:

  • Liquid-Liquid Extraction: Mix the cell-free supernatant with an equal volume of n-butanol in a separatory funnel. Shake vigorously for 10 minutes and then allow the phases to separate.

  • Solvent Collection: Collect the upper n-butanol phase, which contains the this compound. Repeat the extraction of the aqueous phase with n-butanol to maximize recovery.

  • Solvent Evaporation: Combine the n-butanol extracts and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain a crude this compound extract.

  • HPLC Purification: Dissolve the dried crude extract in a minimal volume of a 50:50 mixture of acetonitrile and 0.1% formic acid in water.

  • Inject the dissolved extract onto a C18 reverse-phase HPLC column.

  • Elute the this compound using a gradient of acetonitrile in 0.1% formic acid. A typical gradient would be from 20% to 100% acetonitrile over 40 minutes.

  • Monitor the elution profile at 214 nm and collect the fractions corresponding to the this compound peak.

  • Purity Confirmation: Confirm the purity of the collected fractions by re-injecting a small aliquot into the HPLC and by other analytical techniques such as mass spectrometry.

  • Lyophilization: Lyophilize the purified this compound fractions to obtain a dry powder.

Protocol 3: Core Flooding Experiment for MEOR Evaluation

This protocol details the procedure for a laboratory-scale core flooding experiment to evaluate the effectiveness of this compound in enhancing oil recovery.

Materials:

  • Berea sandstone core plug (typically 1.5 inches in diameter and 3-6 inches in length)

  • Core holder

  • High-pressure pump

  • Crude oil

  • Synthetic brine (formulated to mimic reservoir water)

  • This compound solution (prepared in synthetic brine at a desired concentration)

  • Fraction collector

  • Pressure transducers

  • Graduated cylinders

Procedure:

  • Core Preparation:

    • Clean the core plug with solvents (e.g., toluene (B28343) and methanol) to remove any residual hydrocarbons and salts.

    • Dry the core in an oven at 105°C until a constant weight is achieved.

    • Measure the dry weight, length, and diameter of the core.

    • Determine the pore volume and porosity of the core by a suitable method (e.g., helium porosimetry or fluid saturation).

  • Saturation with Brine:

    • Saturate the core with synthetic brine under vacuum.

    • Flood the core with brine at a constant flow rate until the pressure drop across the core stabilizes.

  • Oil Saturation (Irreducible Water Saturation):

    • Inject crude oil into the brine-saturated core at a high flow rate to displace the brine until no more brine is produced. The remaining water saturation is the irreducible water saturation (Swi).

    • Calculate the initial oil in place (OOIP).

  • Water Flooding (Secondary Recovery):

    • Inject brine into the oil-saturated core at a constant flow rate, simulating conventional water flooding.

    • Continue the injection until no more oil is produced and the water cut is close to 100%.

    • Measure the volume of oil recovered during this stage. The remaining oil saturation is the residual oil saturation (Sor).

  • This compound Flooding (Tertiary Recovery):

    • Inject the prepared this compound solution into the core at the same flow rate as the water flood.

    • Typically, 1-2 pore volumes of the this compound solution are injected.

  • Post-Viscosin Water Flooding:

    • Follow the this compound slug with brine injection until no more oil is produced.

    • Collect the effluent in a fraction collector and measure the volume of oil and water in each fraction.

  • Data Analysis:

    • Calculate the incremental oil recovery as a percentage of the residual oil in place after water flooding.

    • Plot the oil recovery factor and water cut against the pore volumes of fluid injected.

Signaling Pathway and Experimental Workflows

Signaling Pathway for this compound Biosynthesis in Pseudomonas fluorescens

The production of this compound in Pseudomonas fluorescens is a complex process regulated by a two-component system, GacS/GacA, and is linked to quorum sensing, although not directly by N-acyl homoserine lactone (AHL) signals in all strains.[9][10] The GacS/GacA system acts as a global regulator, controlling the expression of genes involved in secondary metabolism, including the visc gene cluster responsible for this compound synthesis.[1][2][11]

Viscosin_Biosynthesis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates rsm_genes rsm genes (e.g., rsmY, rsmZ) GacA->rsm_genes Activates Transcription Rsm_proteins Rsm proteins (e.g., RsmA, RsmE) rsm_genes->Rsm_proteins Sequesters visc_mRNA visc gene mRNA Rsm_proteins->visc_mRNA Represses Translation Translation Visc_synthetase This compound Synthetase (viscA, viscB, viscC) This compound This compound Visc_synthetase->this compound Synthesizes Unknown_Signal Unknown Environmental Signal Unknown_Signal->GacS Activates Translation->Visc_synthetase Translation

Caption: GacS/GacA signaling pathway regulating this compound biosynthesis.

Experimental Workflow for MEOR Study

The following diagram illustrates the overall workflow for a laboratory study on this compound-mediated MEOR.

MEOR_Workflow cluster_Cultivation 1. Microbial Cultivation & this compound Production cluster_Extraction 2. This compound Extraction & Purification cluster_CoreFlooding 3. Core Flooding Experiment cluster_Analysis 4. Data Analysis Culture Cultivate Pseudomonas fluorescens Harvest Harvest Supernatant Culture->Harvest Extract Solvent Extraction Harvest->Extract Purify HPLC Purification Extract->Purify ViscosinFlood This compound Flooding (Tertiary Recovery) Purify->ViscosinFlood CorePrep Core Preparation & Saturation WaterFlood Water Flooding (Secondary Recovery) CorePrep->WaterFlood WaterFlood->ViscosinFlood IFT Measure IFT & Emulsification Index ViscosinFlood->IFT Recovery Calculate Oil Recovery Factor ViscosinFlood->Recovery

Caption: Experimental workflow for this compound-based MEOR research.

Conclusion

This compound holds considerable promise as a biosurfactant for MEOR applications. Its high surface activity and emulsifying properties can significantly improve the mobilization and recovery of residual oil. The protocols and data presented in these application notes provide a framework for researchers to conduct laboratory-scale investigations into the efficacy of this compound for enhanced oil recovery. Further research, including core flooding experiments with various crude oils and reservoir rock types, as well as pilot-scale field trials, will be crucial in fully realizing the potential of this compound in the petroleum industry.

References

Application Notes and Protocols for Developing a Viscosin-Based Biopesticide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a stable and effective biopesticide formulation based on the cyclic lipopeptide, Viscosin. The protocols outlined below cover the production, purification, and evaluation of this compound, offering a framework for academic and industrial research and development.

Introduction to this compound

This compound is a cyclic lipopeptide produced by various strains of Pseudomonas species, notably Pseudomonas fluorescens.[1] It is recognized for its potent biosurfactant and antimicrobial properties, making it a promising candidate for development as a biopesticide. Its amphipathic nature allows it to interact with and disrupt the cell membranes of target pathogens, leading to cell lysis. This mode of action is effective against a broad spectrum of plant pathogens, including fungi and bacteria.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for developing a stable and effective formulation.

PropertyValueReferences
Molecular Weight~1126.4 g/mol [2]
Critical Micelle Concentration (CMC)5.79 - 54 mg/L[3][4][5]
Minimum Surface Tension28 mN/m[3][5]

Mode of Action of this compound

This compound's primary mode of action is the disruption of biological membranes. Its lipophilic fatty acid tail integrates into the lipid bilayer of the target cell, while the hydrophilic peptide ring remains at the surface. This insertion alters membrane fluidity and integrity, leading to the formation of pores or channels. The resulting leakage of essential ions and cellular contents ultimately causes cell death.[6]

cluster_0 This compound Interaction with Pathogen Cell Membrane This compound This compound Lipopeptide Membrane Pathogen Cell Membrane (Lipid Bilayer) This compound->Membrane Adsorption Insertion Insertion of Lipophilic Tail Membrane->Insertion Disruption Membrane Disruption & Pore Formation Insertion->Disruption Leakage Ion & Solute Leakage Disruption->Leakage Lysis Cell Lysis & Death Leakage->Lysis cluster_1 Production & Purification Workflow Culture 1. Culture Pseudomonas sp. Centrifuge 2. Centrifugation (Separate cells & supernatant) Culture->Centrifuge Extraction 3. Solvent Extraction (e.g., n-butanol) Centrifuge->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Dissolution 5. Dissolve in Acetonitrile/Formic Acid Evaporation->Dissolution HPLC 6. Reverse Phase HPLC Dissolution->HPLC Lyophilize 7. Lyophilization HPLC->Lyophilize Purethis compound Pure this compound Lyophilize->Purethis compound cluster_2 Stability Study Workflow Formulation 1. Prepare this compound Formulation Storage 2. Store at Different Conditions (Temp, Humidity, Light) Formulation->Storage Sampling 3. Sample at Predetermined Time Points Storage->Sampling Analysis 4. Analyze Samples for: - this compound Concentration (HPLC) - Antimicrobial Activity - Physical Properties Sampling->Analysis Data 5. Data Analysis & Shelf-life Determination Analysis->Data

References

Application Notes and Protocols for Assessing the Surfactant Properties of Viscosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosin, a cyclic lipopeptide biosurfactant produced by Pseudomonas species, exhibits potent surface-active properties that make it a subject of increasing interest in various fields, including bioremediation, pharmaceuticals, and biotechnology. Its amphiphilic nature, consisting of a hydrophilic peptide ring and a hydrophobic fatty acid tail, allows it to reduce surface and interfacial tension, leading to emulsification and foaming.[1] Accurate assessment of these surfactant properties is crucial for its application and development. These application notes provide detailed protocols for key experiments to characterize the surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which surfactant monomers in a solution begin to form micelles. Above the CMC, the surface tension of the solution remains relatively constant.[2] The CMC is a measure of the surfactant's efficiency. A lower CMC value indicates that less surfactant is needed to saturate interfaces and form micelles. For this compound, a reported CMC value is 54 mg/L , with the ability to reduce the surface tension of water to a minimum of 28 mN/m .[3]

Principle

The CMC is determined by measuring the surface tension of a series of this compound solutions with increasing concentrations. The surface tension decreases as the this compound concentration increases until the CMC is reached. Beyond this point, the surface tension plateaus. The CMC is identified as the point of intersection of the two linear portions of the surface tension versus log concentration plot.[4]

Experimental Protocol: Tensiometry (Wilhelmy Plate Method)

Materials:

  • Purified this compound

  • High-purity water (e.g., Milli-Q)

  • Tensiometer with a Wilhelmy plate (platinum)

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity water (e.g., 1 g/L).

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution to cover a concentration range both below and above the expected CMC (e.g., 1 mg/L to 200 mg/L).

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Surface Tension Measurement: a. Pour a known volume of the most dilute this compound solution into a clean sample vessel. b. Ensure the Wilhelmy plate is clean by flaming it to red heat and allowing it to cool. c. Immerse the plate into the solution. d. Measure the surface tension. Record the value once it stabilizes. e. Clean the plate and the vessel thoroughly between measurements.

  • Repeat Measurements: Repeat the measurement for each dilution, moving from the lowest to the highest concentration.

  • Data Analysis: a. Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration (mg/L). b. Identify the two linear regions of the plot (the steeply sloping region and the plateau). c. Determine the intersection of the two extrapolated lines. The concentration at this intersection point is the CMC.

Workflow for CMC Determination

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions A->B D Measure Surface Tension of Dilutions B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. Log Concentration D->E F Determine Intersection of Linear Regions E->F G Identify CMC F->G

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of this compound.

Emulsification Index (E24) Assay

The emulsification index (E24) is a measure of a surfactant's ability to form and stabilize an emulsion. It is defined as the percentage of the height of the emulsified layer to the total height of the liquid column after 24 hours.[5][6]

Principle

A known volume of an oil phase is mixed with an aqueous solution of this compound. The mixture is vortexed to form an emulsion. The stability of the emulsion is assessed after 24 hours by measuring the height of the emulsified layer.

Experimental Protocol

Materials:

  • This compound solution (at a desired concentration, e.g., 50 mg/L)

  • Hydrophobic substrate (e.g., n-hexadecane, crude oil, kerosene)[6][7]

  • Graduated test tubes with screw caps

  • Vortex mixer

  • Ruler or caliper

Procedure:

  • Sample Preparation: In a graduated test tube, add equal volumes of the this compound solution and the hydrophobic substrate (e.g., 2 mL of each).[5]

  • Emulsification: Vortex the mixture at high speed for 2 minutes to ensure thorough mixing and emulsion formation.[8]

  • Incubation: Allow the test tube to stand undisturbed at room temperature for 24 hours.[5]

  • Measurement: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculation: Calculate the E24 using the following formula:[6] E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100

Data Presentation
This compound Concentration (mg/L)Hydrophobic SubstrateEmulsification Index (E24) (%)Reference
90n-Hexadecane20-31[7]
7.5-Forms stable emulsions[3]

Qualitative and Semi-Quantitative Surfactant Activity Assays

Drop Collapse Assay

This is a rapid and sensitive method to qualitatively or semi-quantitatively assess surfactant activity.[8]

Principle: A drop of a surfactant-containing solution placed on an oil-coated surface will collapse and spread out due to the reduction in interfacial tension. In the absence of a surfactant, the drop will remain beaded.[8]

Protocol:

  • Surface Preparation: Coat the well of a 96-well microplate with 2 µL of a hydrophobic oil (e.g., mineral oil or crude oil) and allow it to equilibrate.[5][9]

  • Sample Application: Carefully pipette a 5 µL drop of the this compound solution onto the center of the oil-coated well.[9]

  • Observation: Observe the shape of the drop after 1 minute. A collapsed, flat drop indicates positive surfactant activity, while a beaded, convex drop indicates a lack of surfactant activity.[5] The diameter of the collapsed drop can be measured for a semi-quantitative assessment.[10]

Oil Spreading Assay

This assay provides a visual and semi-quantitative measure of surfactant activity based on the displacement of oil on a water surface.[8]

Principle: When a drop of a surfactant solution is added to an oil layer on water, the surfactant reduces the interfacial tension between the oil and water, causing the oil to be displaced and forming a clear zone. The diameter of this clear zone is proportional to the surfactant concentration.[8]

Protocol:

  • Preparation: Add 20 mL of distilled water to a petri dish. Carefully add 20 µL of crude oil to the center of the water surface to form a thin, uniform oil layer.[5]

  • Sample Addition: Gently place 10 µL of the this compound solution onto the center of the oil layer.[5]

  • Observation and Measurement: Observe the formation of a clear zone. Measure the diameter of this clear zone. A larger diameter indicates higher surfactant activity.[8]

This compound's Role in Biofilm Dispersal: A Functional Consequence of its Surfactant Properties

While a specific signaling pathway directly activated by the surfactant properties of this compound is not well-defined, its surface activity plays a crucial role in biological processes such as biofilm dispersal. The expression of the viscA gene, which is involved in this compound synthesis, is upregulated prior to the dispersal of Pseudomonas fluorescens biofilms.[11][12] This suggests a regulated mechanism where this compound production is timed to facilitate the detachment of cells from the biofilm, likely by reducing cell-surface and cell-substratum adhesion forces.

Logical Relationship Diagram

Biofilm_Dispersal cluster_regulation Genetic Regulation cluster_production Biosynthesis cluster_function Surfactant Function cluster_outcome Biological Outcome A Environmental Cue (e.g., Carbon Starvation) B Upregulation of viscA Gene Expression A->B C This compound Synthesis B->C D Reduction of Surface and Interfacial Tension C->D E Decreased Cell Adhesion D->E F Enhanced Surface Motility D->F G Biofilm Dispersal E->G F->G

Caption: Logical diagram illustrating the role of this compound in biofilm dispersal.

Conclusion

The methods outlined in these application notes provide a comprehensive framework for the assessment of the surfactant properties of this compound. Accurate and consistent measurement of CMC, emulsification potential, and other surface activities are essential for harnessing the full potential of this promising biosurfactant in various scientific and industrial applications. The provided protocols offer a starting point for researchers, which can be further optimized based on specific experimental needs and conditions.

References

In Vitro Assays for Testing the Antimicrobial Activity of Viscosin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosin, a cyclic lipopeptide produced by Pseudomonas species, has garnered significant interest for its potent antimicrobial properties. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's antimicrobial activity. The following sections offer step-by-step methodologies for determining key antimicrobial parameters, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity. Additionally, insights into this compound's mechanism of action are presented, accompanied by illustrative diagrams to facilitate a comprehensive understanding of the experimental workflows and underlying biological pathways.

Data Presentation

The following tables summarize the antimicrobial activity of this compound against a panel of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 25923Data not availableData not available
Pseudomonas aeruginosa ATCC 27853Data not availableData not available
Escherichia coli ATCC 25922Data not availableData not available
Streptococcus pneumoniae D394.5[1]Data not available

Table 2: Time-Kill Kinetics of this compound against Planktonic Bacteria

Bacterial StrainThis compound Conc.Time (h)Log Reduction (CFU/mL)
S. aureus ATCC 259231x MIC00
2Data not available
4Data not available
8Data not available
24Data not available
4x MIC00
2Data not available
4Data not available
8Data not available
24Data not available

Note: Specific time-kill kinetics data for this compound are not extensively published. This table is a template for recording experimental outcomes.

Table 3: Anti-Biofilm Activity of this compound

Bacterial StrainBiofilm StageThis compound Conc.% Inhibition% Eradication
S. aureus ATCC 25923Formation1x MICData not available-
4x MICData not available-
Mature1x MIC-Data not available
4x MIC-Data not available
P. aeruginosa ATCC 27853Formation1x MICData not available-
4x MICData not available-
Mature1x MIC-Data not available
4x MIC-Data not available

Note: Quantitative data on this compound's anti-biofilm activity is limited. This table should be used to record results from the provided protocols.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[4][5][6]

Workflow for MIC Determination

MIC_Workflow prep Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Prepare Serial Dilutions of this compound in a 96-well plate prep->serial_dilution Standardized Culture inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate Diluted this compound incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read results visually or with a plate reader (OD600) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of desired concentrations.

    • Include a growth control well (MHB with inoculum, no this compound) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the growth control well.

    • The final volume in each well should be uniform (e.g., 200 µL).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD₆₀₀ compared to the negative control.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7] It is determined as a subsequent step to the MIC assay.

Workflow for MBC Determination

MBC_Workflow mic_plate Perform MIC Assay select_wells Select wells with no visible growth (at and above MIC) mic_plate->select_wells subculture Subculture aliquots from selected wells onto -free agar plates select_wells->subculture incubate_plates Incubate plates at 37°C for 18-24 hours subculture->incubate_plates count_colonies Count Colony Forming Units (CFU) incubate_plates->count_colonies determine_mbc Determine MBC: Lowest concentration with ≥99.9% killing count_colonies->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Protocol:

  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

    • Identify the wells with no visible bacterial growth (the MIC well and wells with higher concentrations).

  • Subculturing:

    • From each of the clear wells, take a 10 µL aliquot.

    • Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • After incubation, count the number of colonies on each spot/plate.

  • Result Interpretation:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[8]

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterium over time.[9][10]

Workflow for Time-Kill Kinetics Assay

Time_Kill_Workflow prep_culture Prepare standardized bacterial culture expose Expose culture to different concentrations of this compound (e.g., 1x, 4x MIC) prep_culture->expose sample Collect aliquots at specific time points (0, 2, 4, 8, 24 h) expose->sample serial_dilute Perform serial dilutions of collected samples sample->serial_dilute plate Plate dilutions onto -free agar serial_dilute->plate incubate_count Incubate and count CFU plate->incubate_count plot Plot log10 CFU/mL vs. time incubate_count->plot

Caption: Workflow for Time-Kill Kinetics Assay.

Protocol:

  • Inoculum Preparation:

    • Prepare a logarithmic phase bacterial culture in MHB with a density of approximately 1 x 10⁶ CFU/mL.

  • Exposure to this compound:

    • Prepare flasks or tubes containing MHB with different concentrations of this compound (e.g., 1x MIC, 4x MIC).

    • Include a growth control flask without this compound.

    • Inoculate each flask with the prepared bacterial culture.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto antibiotic-free agar plates.

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours and count the CFUs.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[9]

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.[11][12][13]

Workflow for Anti-Biofilm Assay

Anti_Biofilm_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication inhibit_inoculate Inoculate wells with bacteria and this compound simultaneously inhibit_incubate Incubate for 24-48h inhibit_inoculate->inhibit_incubate wash Wash wells to remove planktonic cells inhibit_incubate->wash eradicate_form_biofilm Form mature biofilm (24-48h incubation) eradicate_add_this compound Add this compound to mature biofilm eradicate_form_biofilm->eradicate_add_this compound eradicate_incubate Incubate for 24h eradicate_add_this compound->eradicate_incubate eradicate_incubate->wash stain Stain with 0.1% Crystal Violet wash->stain wash_stain Wash to remove excess stain stain->wash_stain solubilize Solubilize bound stain with ethanol (B145695) or acetic acid wash_stain->solubilize read_od Read absorbance (OD595) solubilize->read_od calculate Calculate % inhibition or eradication read_od->calculate

Caption: Workflow for Anti-Biofilm Inhibition and Eradication Assays.

Protocol for Biofilm Inhibition:

  • Preparation:

    • In a 96-well flat-bottomed plate, add different concentrations of this compound to the wells.

    • Prepare a bacterial suspension as described for the MIC assay, but typically in a biofilm-promoting medium like Tryptic Soy Broth (TSB) with glucose.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to the wells containing this compound.

    • Include a positive control (bacteria without this compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Quantification:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

    • Remove the crystal violet and wash the wells with water.

    • Solubilize the bound dye with 30% acetic acid or 95% ethanol.

    • Measure the absorbance at 595 nm using a microplate reader.

    • Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Protocol for Biofilm Eradication:

  • Biofilm Formation:

    • Inoculate a 96-well plate with the bacterial suspension in a biofilm-promoting medium.

    • Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Treatment:

    • Remove the planktonic cells and wash the wells with PBS.

    • Add fresh medium containing different concentrations of this compound to the wells with the established biofilms.

    • Incubate for another 24 hours.

  • Quantification:

    • Follow the same crystal violet staining and quantification procedure as described for the inhibition assay.

    • Calculate the percentage of biofilm eradication using the formula: % Eradication = [(OD_control - OD_treated) / OD_control] x 100

Mechanism of Action

This compound exerts its antimicrobial effect through a multi-faceted mechanism, primarily targeting the bacterial cell envelope. While it can cause membrane destabilization, a hallmark of many lipopeptides, studies on Streptococcus pneumoniae suggest a more specific mode of action involving the inhibition of normal cell wall synthesis.[14][15] This interference with cell wall integrity triggers a cell wall stress response, which is a key aspect of its antimicrobial activity.

Signaling Pathway of this compound-Induced Cell Wall Stress Response

Mechanism_of_Action This compound This compound CellWall Bacterial Cell Wall Synthesis This compound->CellWall interferes with CellMembrane Cell Membrane This compound->CellMembrane destabilizes Stress Cell Wall Stress CellWall->Stress CellMembrane->Stress LiaFSR LiaFSR Two-Component System Stress->LiaFSR activates CiaRH CiaRH Two-Component System Stress->CiaRH activates Inhibition Inhibition of Growth & Cell Death Stress->Inhibition Response Adaptive Response: - Altered gene expression - Cell wall remodeling LiaFSR->Response CiaRH->Response

Caption: this compound's mechanism of action leading to cell wall stress.

Exposure of bacteria like S. pneumoniae to this compound leads to abnormal cell shapes and misplaced division sites, with electron microscopy revealing a less dense cell wall structure.[14][15] This indicates that this compound interferes with the normal process of peptidoglycan synthesis. This disruption of cell wall integrity induces a cellular stress response. Key two-component systems, LiaFSR and CiaRH, which are known to be activated upon cell wall stress, are strongly induced by this compound.[14][15] These systems regulate a transcriptional response aimed at mitigating the damage and maintaining cell envelope integrity.[13] However, at sufficient concentrations, the damage caused by this compound overwhelms these adaptive responses, leading to the inhibition of bacterial growth and ultimately cell death.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Viscosin Production in Submerged Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the submerged fermentation of Pseudomonas species for Viscosin production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production in Pseudomonas important?

A1: this compound is a cyclic lipopeptide (CLP) biosurfactant produced by various Pseudomonas species, notably Pseudomonas fluorescens. It is composed of a nine-amino-acid peptide chain attached to a 3-hydroxydecanoic acid. This compound exhibits potent surfactant and antimicrobial properties, making it a compound of interest for applications in biotechnology, agriculture for plant growth promotion, and as a potential therapeutic agent.[1]

Q2: Which genes are responsible for this compound biosynthesis?

A2: The biosynthesis of this compound is governed by a non-ribosomal peptide synthetase (NRPS) complex encoded by the viscA, viscB, and viscC genes.[2][3] The disruption of any of these genes leads to a loss of this compound production.

Q3: How is this compound production regulated in Pseudomonas fluorescens?

A3: this compound production is primarily regulated by the Gac/Rsm signaling pathway, a global regulatory system in many Gram-negative bacteria.[4][5] This pathway involves the sensor kinase GacS and the response regulator GacA. Additionally, two LuxR-type transcriptional regulators, ViscAR and ViscBCR, are known to be essential for the transcription of the viscABC biosynthesis genes. A mutation in either viscAR or viscBCR can significantly reduce or completely abolish this compound production.

Q4: What are typical reported yields for this compound in submerged fermentation?

A4: Reported yields for this compound and other biosurfactants from Pseudomonas species can vary significantly depending on the strain and fermentation conditions. Some studies have reported this compound production in the range of 0.125 to 0.42 g/L. However, optimization of fermentation parameters for general biosurfactant production by Pseudomonas fluorescens has been shown to achieve yields as high as 9 g/L.[6]

Q5: What are the most critical factors influencing this compound yield?

A5: The key factors that significantly impact this compound yield include the composition of the fermentation medium (carbon and nitrogen sources, C/N ratio), physical parameters (pH, temperature, aeration, and agitation), and the genetic integrity of the producing strain.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound production in submerged fermentation.

Issue 1: Low or No this compound Yield with Good Biomass Production

This is a frequent challenge where the primary metabolism (cell growth) is robust, but the secondary metabolism (this compound production) is impaired.

Troubleshooting Workflow

start Start: Low this compound Yield, Good Biomass verify_params Verify Fermentation Parameters (pH, Temp, Aeration, Agitation) start->verify_params analyze_medium Analyze Medium Composition (C/N Ratio, Precursors) verify_params->analyze_medium Parameters Optimal end_bad End: Re-evaluate Strain/Process verify_params->end_bad Parameters Suboptimal strain_integrity Assess Strain Integrity (Genetic stability, Contamination) analyze_medium->strain_integrity Medium Optimal analyze_medium->end_bad Medium Suboptimal quant_method Validate Quantification Method (HPLC Protocol) strain_integrity->quant_method Strain Intact strain_integrity->end_bad Strain Compromised end_good End: Improved Yield quant_method->end_good Method Valid quant_method->end_bad Method Inaccurate

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Possible Causes and Solutions:

  • Suboptimal Fermentation Parameters:

    • pH: The pH of the medium can drift during fermentation. For general biosurfactant production by P. fluorescens, an optimal pH is around 7.0, though some studies suggest a lower pH of 5.5 can be beneficial.[7][8] Monitor and control the pH throughout the fermentation process.

    • Temperature: The optimal temperature for biosurfactant production by P. fluorescens is typically around 28-30°C.[8] Deviations can negatively impact enzyme activity related to this compound synthesis.

    • Aeration and Agitation: Inadequate oxygen supply can be a limiting factor. Ensure sufficient aeration and agitation to maintain a good volumetric oxygen transfer coefficient (kLa). However, excessive shear stress from high agitation can damage cells.

  • Inappropriate Medium Composition:

    • Carbon Source: The type and concentration of the carbon source are critical. While glucose is commonly used, some studies suggest that oils, like olive oil, can significantly enhance lipopeptide production.[6]

    • Nitrogen Source: The choice of nitrogen source also plays a crucial role. Ammonium nitrate (B79036) has been shown to be effective for biosurfactant production.[6]

    • C/N Ratio: A high carbon-to-nitrogen ratio often favors the production of secondary metabolites like lipopeptides. For P. fluorescens, a C/N ratio of 10:1 to 20:1 has been found to be effective for biosurfactant production.[6][9]

  • Strain Instability:

    • Repeated subculturing can sometimes lead to genetic mutations that result in reduced or lost this compound production. It is advisable to use a fresh culture from a frozen stock.

  • Inaccurate Quantification:

    • Ensure that the HPLC method for this compound quantification is properly validated and that standards are correctly prepared.

Issue 2: Excessive Foaming During Fermentation

Possible Causes and Solutions:

  • High Agitation/Aeration Rates: While necessary for oxygen supply, high rates can lead to excessive foam, especially in protein-rich media.

    • Solution: Gradually increase agitation and aeration rates. The use of antifoaming agents may be necessary, but they should be tested for any inhibitory effects on cell growth or this compound production.

  • Medium Composition: Certain components in the medium, such as yeast extract and peptone, can contribute to foaming.

    • Solution: Test different nitrogen sources that may have a lower tendency to cause foaming.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data on the effect of various fermentation parameters on biosurfactant production by Pseudomonas fluorescens. Note that this data is for general biosurfactant production and may require further optimization for specific this compound-producing strains.

Table 1: Effect of Carbon Source on Biosurfactant Production

Carbon SourceConcentration (g/L)Biosurfactant Yield (g/L)Reference
Olive Oil209.0[6]
Hexadecane20Not specified, but good growth[8][10]
Glycerol20Good growth and production[8]
Glucose20Lower than olive oil[6]

Table 2: Effect of Nitrogen Source on Biosurfactant Production

Nitrogen SourceConcentration (g/L)Biosurfactant Yield (g/L)Reference
Ammonium Nitrate (NH₄NO₃)29.0 (with Olive Oil)[6]
Urea2Lower than NH₄NO₃[6]
Potassium Nitrate (KNO₃)2Lower than NH₄NO₃[6]
Ammonium Chloride (NH₄Cl)2Lower than NH₄NO₃[6]

Table 3: Optimal Physical Parameters for Biosurfactant Production

ParameterOptimal RangeReference
pH5.5 - 7.2[7][8]
Temperature28 - 30 °C[8]
C/N Ratio10:1 - 20:1[6][9]

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

This protocol provides a general methodology for the submerged fermentation of Pseudomonas fluorescens for this compound production.

1. Inoculum Preparation: a. Aseptically transfer a single colony of P. fluorescens from a fresh agar (B569324) plate to a 50 mL falcon tube containing 10 mL of Luria-Bertani (LB) broth. b. Incubate at 28°C with shaking at 180 rpm for 16-18 hours.

2. Fermentation Medium: a. Prepare the production medium. A recommended starting point is a mineral salt medium (MSM) supplemented with a carbon and nitrogen source. For example:

  • Olive Oil: 20 g/L
  • NH₄NO₃: 2 g/L
  • KH₂PO₄: 3 g/L
  • Na₂HPO₄: 7 g/L
  • MgSO₄·7H₂O: 0.2 g/L
  • Trace element solution: 1 mL/L b. Adjust the pH of the medium to 7.0 before autoclaving.

3. Fermentation: a. Transfer the production medium to a sterilized bioreactor. b. Inoculate the production medium with the overnight culture to an initial optical density (OD₆₀₀) of 0.1. c. Set the fermentation parameters:

  • Temperature: 28°C
  • Agitation: 200-400 rpm
  • Aeration: 1-2 vvm (volume of air per volume of medium per minute) d. Run the fermentation for 48-72 hours. Collect samples periodically to monitor cell growth (OD₆₀₀) and this compound production.

Experimental Workflow for Fermentation

inoculum Inoculum Preparation (P. fluorescens in LB broth) fermentation Submerged Fermentation (Bioreactor) inoculum->fermentation medium_prep Medium Preparation (MSM with C and N sources) sterilization Sterilization medium_prep->sterilization sterilization->fermentation monitoring Process Monitoring (OD600, this compound quantification) fermentation->monitoring monitoring->fermentation Continue harvest Harvesting monitoring->harvest End

Caption: General workflow for submerged fermentation of this compound.

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a method for the extraction and quantification of this compound from the fermentation broth.

1. Extraction of this compound: a. Centrifuge the fermentation broth at 8,000 x g for 20 minutes to remove bacterial cells. b. Collect the cell-free supernatant. c. Acidify the supernatant to pH 2.0 with concentrated HCl to precipitate the lipopeptides. d. Centrifuge at 8,000 x g for 20 minutes to collect the crude this compound precipitate. e. Dissolve the precipitate in a minimal amount of methanol.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid - TFA).
  • Solvent A: Water + 0.1% TFA
  • Solvent B: Acetonitrile + 0.1% TFA
  • Gradient Program:
  • 0-5 min: 30% B
  • 5-25 min: 30% to 100% B (linear gradient)
  • 25-30 min: 100% B
  • 30-35 min: 100% to 30% B (linear gradient)
  • 35-40 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 20 µL.
  • Quantification: Use a standard curve prepared with purified this compound.

Signaling Pathway and Regulation

The production of this compound is intricately regulated at the genetic level. Below is a diagram illustrating the key signaling pathways involved.

GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation rsm_genes rsmX, rsmY, rsmZ (small RNAs) GacA->rsm_genes Activates transcription RsmA_E RsmA/E (Translational Repressors) rsm_genes->RsmA_E Sequesters visc_genes viscA, viscB, viscC (Biosynthesis Genes) RsmA_E->visc_genes Represses translation This compound This compound Production visc_genes->this compound ViscAR ViscAR (LuxR-type Regulator) ViscAR->visc_genes Activates transcription ViscBCR ViscBCR (LuxR-type Regulator) ViscBCR->visc_genes Activates transcription

Caption: Regulatory pathway of this compound biosynthesis in P. fluorescens.

References

Technical Support Center: Optimizing Viscosin Yield from Pseudomonas Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of viscosin from Pseudomonas cultures.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments in a question-and-answer format.

Issue 1: Low or No this compound Production

Q1: My Pseudomonas culture is growing well, but I'm detecting little to no this compound. What are the potential causes and solutions?

A1: Several factors can contribute to poor this compound yield despite good cell growth. Here's a systematic approach to troubleshoot this issue:

  • Genetic Integrity:

    • Strain Authenticity: Verify the identity and purity of your Pseudomonas strain. Sub-culturing can sometimes lead to contamination or loss of productivity. It is recommended to start cultures from a fresh glycerol (B35011) stock.

    • Plasmid Stability (if applicable): If you are using a genetically engineered strain with plasmids carrying biosynthetic genes, ensure the stability of the plasmid. This can be done by periodically checking for the presence of the plasmid and ensuring consistent antibiotic selection pressure.

  • Culture Conditions:

    • Inappropriate Medium Composition: The type and concentration of carbon and nitrogen sources are critical for this compound production. While some strains may produce this compound in standard media like Luria Broth (LB) or King's B, optimizing the medium can significantly enhance yield.[1][2] Consider screening different carbon sources (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) salts).[3][4][5][6][7]

    • Suboptimal Environmental Parameters: Factors such as pH, temperature, and aeration play a crucial role. The optimal conditions can be strain-specific. It is advisable to perform optimization studies for these parameters.[8][9]

  • Regulatory Gene Expression:

    • GacS/GacA System: this compound biosynthesis is often regulated by the two-component GacS/GacA system.[10] Mutations in these genes can abolish production.

    • LuxR-type Regulators: The expression of the viscABC biosynthetic genes is controlled by LuxR-type transcriptional regulators, ViscAR and ViscBCR.[11] Ensure that the culture conditions are conducive to the expression of these regulatory genes.

Q2: I've tried optimizing the culture medium with single-factor experiments, but the yield improvement is marginal. What's a more effective approach?

A2: For optimizing multiple interacting variables, a statistical approach like Response Surface Methodology (RSM) is highly recommended.[12][13][14][15] RSM allows for the simultaneous evaluation of several factors and their interactions, leading to a more efficient optimization process. A typical workflow involves:

  • Screening of significant factors: Using a design like Plackett-Burman to identify the most influential medium components and environmental factors.

  • Optimization using a central composite design (CCD): To determine the optimal levels of the significant factors.

Issue 2: Inconsistent this compound Yields Between Batches

Q1: I'm observing significant variability in this compound yield from one experiment to the next, even with seemingly identical conditions. What could be the cause?

A1: Batch-to-batch inconsistency is a common challenge in fermentation processes. Here are some potential sources of variability and how to address them:

  • Inoculum Quality:

    • Inoculum Age and Size: The physiological state of the inoculum can significantly impact the subsequent fermentation. Standardize the age and size of the seed culture used to inoculate your production cultures.

    • Pre-culture Conditions: Ensure that the pre-culture is grown under consistent conditions (medium, temperature, aeration).

  • Foam Formation and Collection:

    • This compound is a biosurfactant and can cause significant foaming. In bioreactors, this foam can be highly enriched with the product.[2] Inconsistent foam formation and removal can lead to variable yields in the culture broth. Consider implementing a foam collection system, as this can also serve as an initial purification step.

  • Substrate Quality:

    • Variations in the composition of complex media components (e.g., yeast extract, peptone) from different suppliers or even different lots from the same supplier can affect productivity.

Issue 3: Difficulties in this compound Extraction and Purification

Q1: My extraction protocol for this compound is giving me a low recovery rate. How can I improve it?

A1: The efficiency of this compound extraction depends on the chosen solvent and methodology.

  • Solvent Extraction:

    • n-Butanol is a commonly used solvent for extracting this compound from culture supernatants.[2]

    • Acid precipitation followed by solvent extraction is another widely used method.[16]

  • Solid-Phase Extraction (SPE):

    • SPE can be a faster and more efficient method for crude extraction of this compound directly from the culture broth compared to liquid-liquid extraction.[16]

  • Purification:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for purifying this compound to a high degree.[16][17] A C18 column with a water/acetonitrile (B52724) gradient is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the genetic basis of this compound production in Pseudomonas? A1: this compound is a cyclic lipopeptide synthesized by a non-ribosomal peptide synthetase (NRPS) complex encoded by the viscA, viscB, and viscC genes.[1][18] The expression of these biosynthetic genes is positively regulated by two LuxR-type transcriptional regulators, ViscAR and ViscBCR, and is also influenced by the global regulatory GacS/GacA two-component system.[10][11]

Q2: What are the optimal culture conditions for this compound production? A2: Optimal conditions are strain-dependent. However, some general guidelines are:

  • Temperature: Pseudomonas fluorescens is typically grown at temperatures ranging from 25°C to 30°C.

  • pH: Neutral to slightly alkaline pH is generally favorable for growth and biosurfactant production.[8]

  • Aeration: Good aeration and agitation are crucial for high-density cultures and efficient product formation.[19][20]

Q3: How can I quantify the amount of this compound in my samples? A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this compound quantification.[17][21][22][23] A reversed-phase C18 column is typically used with UV detection (around 210-220 nm). A standard curve should be generated using purified this compound of a known concentration.

Q4: Are there any high-yield strains of Pseudomonas available for this compound production? A4: Several Pseudomonas species are known to produce this compound, including P. fluorescens, P. libanensis, and P. antarctica.[24][25][26] Yields can vary significantly between strains. For example, P. libanensis M9-3 has been reported to produce 0.125-0.15 g/L of this compound, while a marine-derived Pseudomonas sp. HN11 produced 0.42 g/L.[16][27]

Q5: What are some of the key applications of this compound? A5: this compound has several potential applications due to its biosurfactant and biological activities, including:

  • Bioremediation: Enhanced oil recovery and solubilization of polycyclic aromatic hydrocarbons.[27][28]

  • Agriculture: As a plant growth-promoting agent and for biocontrol of plant pathogens.[25][29][30][31]

  • Biomedical: Antimicrobial and anticancer properties.[24]

Data Presentation

Table 1: Reported this compound Yields from Different Pseudomonas Strains

Pseudomonas StrainThis compound Yield (g/L)Reference
P. libanensis M9-30.125 - 0.15[16]
Pseudomonas sp. HN110.42[27][28]

Experimental Protocols

Protocol 1: General Culture Protocol for this compound Production

  • Inoculum Preparation:

    • Streak a fresh LB agar (B569324) plate with the Pseudomonas strain from a frozen glycerol stock.

    • Incubate at 28°C for 24-48 hours.

    • Inoculate a single colony into 10 mL of LB broth in a 50 mL flask.

    • Incubate at 28°C with shaking at 200 rpm for 16-18 hours.

  • Production Culture:

    • Inoculate 100 mL of production medium (e.g., optimized medium from RSM studies) in a 500 mL flask with the seed culture to an initial OD600 of 0.1.

    • Incubate at the optimized temperature (e.g., 28°C) with shaking at 200 rpm for 48-72 hours.

    • Monitor cell growth (OD600) and this compound production periodically.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells.

    • Transfer the supernatant to a separating funnel.

    • Add an equal volume of n-butanol and shake vigorously for 5 minutes.

    • Allow the phases to separate and collect the upper butanol phase.

    • Repeat the extraction of the aqueous phase with n-butanol.

    • Pool the butanol phases and evaporate the solvent using a rotary evaporator.

  • Quantification by HPLC:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject 20 µL of the sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Detect this compound at 214 nm.

    • Quantify the concentration using a standard curve prepared with purified this compound.

Visualizations

Viscosin_Biosynthesis_Regulation cluster_Biosynthesis Biosynthesis GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation ViscAR ViscAR (LuxR-type Regulator) GacA->ViscAR Activates ViscBCR ViscBCR (LuxR-type Regulator) GacA->ViscBCR Activates viscABC viscABC genes ViscAR->viscABC Promotes Transcription ViscBCR->viscABC Promotes Transcription NRPS This compound Synthetase (NRPS) viscABC->NRPS Transcription & Translation This compound This compound NRPS->this compound Synthesis

Caption: Regulatory pathway of this compound biosynthesis in Pseudomonas.

Experimental_Workflow_Optimization A 1. Strain Selection & Inoculum Preparation B 2. Screening of Factors (Plackett-Burman Design) A->B C Identify Significant Factors (e.g., C-source, N-source, pH) B->C D 3. Optimization of Factors (Response Surface Methodology - CCD) C->D E Determine Optimal Conditions D->E F 4. Validation Experiment at Optimal Conditions E->F G 5. This compound Production, Extraction & Quantification F->G

Caption: Workflow for optimizing this compound production using statistical methods.

Troubleshooting_Logic Start Low this compound Yield CheckGrowth Is cell growth normal? Start->CheckGrowth TroubleshootGrowth Optimize growth conditions (medium, temp, aeration) CheckGrowth->TroubleshootGrowth No CheckGenetics Check strain integrity & plasmid stability CheckGrowth->CheckGenetics Yes TroubleshootGrowth->CheckGrowth OptimizeProduction Optimize production medium (C/N ratio, inducers) CheckGenetics->OptimizeProduction CheckExtraction Is extraction efficient? OptimizeProduction->CheckExtraction OptimizeExtraction Optimize extraction protocol (solvent, pH) CheckExtraction->OptimizeExtraction No Success Improved Yield CheckExtraction->Success Yes OptimizeExtraction->Success

Caption: Logical flowchart for troubleshooting low this compound yield.

References

Technical Support Center: Downstream Processing of Viscosin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the downstream processing of Viscosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction, purification, and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps in this compound downstream processing?

A1: The initial steps typically involve separating the this compound-containing supernatant from the microbial culture. A common method involves extraction from culture supernatants using solvents like n-butanol. Following extraction, the solvent is removed, and the dried material is redissolved for further purification, often by reverse-phase HPLC.[1]

Q2: My this compound yield is very low. What are the potential causes and solutions?

A2: Low yield is a common challenge in bioprocessing.[2] Potential causes can be broadly categorized into upstream (production) and downstream (processing) issues. In downstream processing, yield losses can accumulate at each purification step.[2] Specific to this compound, inefficient extraction or degradation during purification could be the cause.

Troubleshooting Low this compound Yield:

Potential CauseRecommended Solution
Inefficient Extraction Optimize the solvent-to-culture ratio and extraction time. Consider alternative extraction solvents.
Product Degradation Maintain optimal pH and temperature throughout the process to prevent degradation of the lipopeptide.[3]
Multiple Purification Steps Streamline the purification process to reduce the number of steps.[2] Consider process intensification strategies.[2]
Poor Recovery from Chromatography Optimize chromatography conditions, including resin type, flow rate, and elution buffers.

Q3: I'm observing precipitation or aggregation of this compound during purification. How can I prevent this?

A3: Protein and peptide aggregation is a frequent issue during downstream processing and can be influenced by solution conditions like pH, conductivity, protein concentration, and temperature.[4] For this compound, its amphiphilic nature might contribute to aggregation.

Strategies to Prevent this compound Aggregation:

ParameterRecommendation
pH and Buffer System Maintain the pH within a stable range for this compound. Inappropriate pH is a common cause of protein instability and aggregation.[5]
Additives Consider the use of stabilizing agents in your buffers.
Concentration Avoid excessively high concentrations of this compound during processing steps, as this can promote aggregation.[6]
Temperature Perform purification steps at controlled, and often lower, temperatures to enhance stability.

Troubleshooting Guides

Guide 1: Poor Resolution in Reverse-Phase HPLC Purification of this compound

Problem: Co-elution of impurities with the this compound peak, leading to low purity.

Logical Troubleshooting Workflow:

G A Poor HPLC Resolution B Check Gradient Slope A->B C Is the gradient too steep? B->C D Decrease Gradient Slope C->D Yes E Check Mobile Phase Composition C->E No N Problem Resolved D->N F Is the organic solvent appropriate? E->F G Test Alternative Solvents (e.g., Methanol) F->G No H Check Column Integrity F->H Yes G->N I Is the column old or clogged? H->I J Replace or Clean Column I->J Yes K Optimize Sample Loading I->K No J->N L Is the injection volume too high? K->L M Reduce Sample Concentration/Volume L->M Yes L->N No M->N

Caption: Troubleshooting workflow for poor HPLC resolution.

Guide 2: this compound Degradation During Processing

Problem: Loss of active this compound and appearance of degradation products.

Key Factors Influencing Stability:

  • pH: this compound, like many peptides, is susceptible to hydrolysis at non-optimal pH values.[7]

  • Temperature: Elevated temperatures can accelerate chemical degradation pathways.[8][9]

Experimental Protocol: pH and Temperature Stability Study

  • Objective: To determine the optimal pH and temperature range for this compound stability.

  • Materials: Purified this compound, a range of buffers (e.g., citrate, phosphate, tris) covering pH 3-9, temperature-controlled incubators.

  • Method:

    • Prepare solutions of this compound at a fixed concentration in each buffer.

    • Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

    • At various time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.

    • Analyze the samples for this compound integrity and purity using a suitable analytical method like RP-HPLC.

  • Data Analysis:

    • Quantify the remaining percentage of intact this compound at each time point for all conditions.

    • Plot the percentage of intact this compound against time for each pH and temperature.

    • Determine the conditions that result in the least degradation over time.

Quantitative Data Summary: Hypothetical Stability Profile of this compound

pHTemperature (°C)% Recovery after 48h
4.0498%
4.02592%
7.0495%
7.02585%
9.0480%
9.02565%

This table presents hypothetical data for illustrative purposes.

Guide 3: High Viscosity in Final this compound Formulation

Problem: The final formulated this compound solution is too viscous, making it difficult to handle, filter, or administer.[10][11]

Factors Contributing to High Viscosity:

  • High Concentration: Increased concentrations of macromolecules often lead to higher viscosity.[6]

  • Molecular Interactions: Attractive intermolecular interactions can increase viscosity.

  • Excipients: The choice of formulation excipients can significantly impact the viscosity of the final product.

Signaling Pathway of High Viscosity Issues:

G cluster_0 Causes cluster_1 Effects cluster_2 Solutions A High this compound Concentration D Processing Challenges (e.g., Filtration, Filling) A->D E Delivery Issues (e.g., Syringeability) A->E B Sub-optimal Excipients B->D B->E C pH/Ionic Strength Issues C->D C->E F Optimize Concentration F->A G Screen for Viscosity- Reducing Excipients G->B H Adjust pH and Ionic Strength H->C

Caption: Relationship between causes, effects, and solutions for high viscosity.

Analytical Methods for Purity Assessment

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is generally employed for purity assessment.

Common Analytical Methods:

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To separate and quantify this compound from impurities.[12]
Mass Spectrometry (MS) To confirm the molecular weight of this compound and identify impurities.
UV-Visible Spectroscopy For quantitative analysis based on absorbance.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of this compound and identify related impurities.[12]

References

Troubleshooting low signal-to-noise in Viscosin quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of viscosin using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, specifically focusing on low signal-to-noise ratios that can impede accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is my chromatogram showing a high level of baseline noise?

A1: High baseline noise is a common issue that can mask small peaks and lead to inaccurate quantification. It refers to rapid, random, and short-term fluctuations in the baseline.[1] The signal-to-noise ratio (S/N) is a critical parameter, and a high baseline noise will lower this ratio, making it difficult to distinguish analyte peaks from the background.[1][2]

Troubleshooting Steps:

  • Mobile Phase Issues:

    • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. Contaminants in the mobile phase are a primary source of noise.[3]

    • Degassing: Inadequate degassing of the mobile phase can introduce dissolved air, leading to the formation of microbubbles that cause noise in the detector.[1][2][4] Ensure your degasser is functioning correctly or that you have thoroughly degassed your solvents.

    • Mixing: Incomplete mixing of mobile phase components, especially in gradient elution, can result in a noisy baseline.[2]

  • Detector Instability:

    • Lamp Issues: An old or failing detector lamp (e.g., deuterium (B1214612) lamp in a UV detector) can be a significant source of noise.[1]

    • Wavelength Settings: Optimize the detection wavelength and bandwidth to improve the S/N ratio.[1]

    • Flow Cell Contamination: A contaminated flow cell can cause baseline noise. Flush the flow cell with an appropriate solvent to clean it.

  • Pump and System Issues:

    • Pump Pulsations: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a pulsating baseline.[2][3] Regular pump maintenance is crucial.

    • Leaks: Leaks anywhere in the system can introduce air and cause baseline instability.[3][5]

  • Column Contamination:

    • Contaminants from previous injections can slowly elute from the column, causing a noisy or drifting baseline.[3] Consider using a guard column to protect your analytical column.[1]

Q2: My this compound peak is very small, making it difficult to quantify. How can I increase the signal?

A2: A small peak height can be due to a low concentration of this compound in your sample or issues with the HPLC method that reduce sensitivity.

Troubleshooting Steps:

  • Sample Preparation:

    • Concentration: If possible, concentrate your sample to increase the amount of this compound injected. Techniques like solid-phase extraction (SPE) can be used to both clean up and concentrate the sample.

    • Injection Volume: Increasing the injection volume can lead to a larger peak. However, be cautious as this can also lead to peak broadening and reduced resolution.

    • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[5]

  • HPLC Method Optimization:

    • Mobile Phase Composition: Adjusting the mobile phase composition can affect peak shape and retention, potentially leading to sharper, taller peaks.

    • Flow Rate: Lowering the flow rate can sometimes improve peak height, but it will also increase the analysis time.

    • Column Temperature: Optimizing the column temperature can improve peak shape and resolution.

  • Detector Settings:

    • Wavelength Selection: Ensure you are using the optimal wavelength for detecting this compound. If you are using a UV detector, this will be the wavelength at which this compound has maximum absorbance.

    • Detector Response Time: A very fast response time can increase noise, while a slow response time can broaden peaks. Adjust this setting to find the best balance.[6]

Q3: What is the difference between baseline noise and baseline drift?

A3: It is important to distinguish between these two phenomena to effectively troubleshoot your HPLC system.

  • Baseline Noise: Characterized by rapid, short-term, and random fluctuations in the baseline. It is often caused by issues with the detector, mobile phase, or pump.[1]

  • Baseline Drift: A gradual, long-term, and continuous rise or fall of the baseline. This is often related to changes in temperature, mobile phase composition, or column equilibration.[1]

Quantitative Data Summary

ParameterPotential CauseRecommended Action
High Baseline Noise Mobile phase contaminationUse HPLC-grade solvents and fresh mobile phase.
Inadequate degassingDegas mobile phase using an in-line degasser or sonication.
Detector lamp agingReplace the detector lamp.
Pump seal wearPerform regular pump maintenance and replace seals.
Low Signal (Small Peak) Low sample concentrationConcentrate the sample using appropriate techniques.
Suboptimal detection wavelengthDetermine the lambda max of this compound and set the detector accordingly.
Poor peak shapeOptimize mobile phase composition and flow rate.
Baseline Drift Column temperature fluctuationsUse a column oven to maintain a constant temperature.
Incomplete column equilibrationAllow sufficient time for the column to equilibrate with the mobile phase.
Mobile phase composition changeEnsure accurate mobile phase preparation and mixing.

Experimental Protocols

1. General HPLC Method for this compound Quantification

This is a starting point for developing a robust HPLC method for this compound. Optimization will likely be required for your specific application.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 50% B to 100% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 214 nm.

  • Injection Volume: 20 µL.

2. Sample Preparation Protocol

A clean sample is crucial for good chromatography.

  • Extraction: If this compound is in a complex matrix, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[5]

Visualizations

Troubleshooting_Workflow start Low Signal-to-Noise Ratio (S/N) Observed check_baseline Is the baseline noisy or drifting? start->check_baseline noisy_baseline High Baseline Noise check_baseline->noisy_baseline Noisy drifting_baseline Baseline Drift check_baseline->drifting_baseline Drifting resolve_noise Troubleshoot Noise Sources: - Mobile Phase - Detector - Pump noisy_baseline->resolve_noise resolve_drift Troubleshoot Drift Sources: - Temperature - Column Equilibration - Mobile Phase Composition drifting_baseline->resolve_drift check_peak Is the peak signal too low? low_signal Low Peak Signal check_peak->low_signal Yes end S/N Ratio Improved check_peak->end No resolve_signal Enhance Signal: - Sample Concentration - Injection Volume - Method Optimization low_signal->resolve_signal resolve_noise->check_peak resolve_drift->check_peak resolve_signal->end

Caption: A workflow diagram for troubleshooting low signal-to-noise in HPLC.

Noise_Source_Identification cluster_system HPLC System Components Mobile_Phase Mobile Phase - Purity - Degassing - Mixing Pump Pump - Seals - Check Valves - Leaks Injector Injector - Seal Wear - Blockage Column Column - Contamination - Degradation Detector Detector - Lamp - Flow Cell - Electronics Noise High Baseline Noise Noise->Mobile_Phase Noise->Pump Noise->Injector Noise->Column Noise->Detector

Caption: Potential sources of high baseline noise in an HPLC system.

References

Technical Support Center: Investigating the Thermal and pH Stability of Viscosin for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Viscosin, a potent lipopeptide biosurfactant. This resource is designed to assist researchers, scientists, and drug development professionals in successfully navigating their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key stability data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important for industrial applications?

This compound is a cyclic lipopeptide biosurfactant produced by various Pseudomonas species. Its amphipathic nature, comprising a hydrophobic fatty acid tail and a hydrophilic peptide ring, allows it to reduce surface and interfacial tension, making it a valuable candidate for applications in pharmaceuticals, bioremediation, and the food industry. Stability under a range of temperatures and pH levels is crucial for its effectiveness and shelf-life in diverse industrial processes, which may involve heat sterilization or formulation at various pH conditions.

Q2: What are the key indicators of this compound activity and stability?

The primary indicators of this compound's activity are its ability to reduce surface tension and its emulsification capacity. Stability is assessed by measuring these properties after exposing this compound to different temperatures and pH values. A stable this compound will retain a high percentage of its emulsification index and maintain a low surface tension across a broad range of conditions.

Q3: How does temperature affect the stability of this compound?

This compound generally exhibits good thermal stability. However, like most biomolecules, extreme temperatures can lead to degradation and loss of function. The hydrocarbon tail can undergo oxidation at very high temperatures, and the peptide backbone can be susceptible to hydrolysis, leading to a decrease in surfactant properties.

Q4: How does pH impact the stability and activity of this compound?

The pH of a solution can significantly influence the charge and conformation of this compound's peptide ring, thereby affecting its solubility, aggregation, and surface activity. Extreme pH values, both acidic and alkaline, can lead to irreversible denaturation and loss of emulsifying and surface tension-reducing capabilities.

Quantitative Stability Data

The following tables summarize the thermal and pH stability of this compound based on its emulsification index and surface tension.

Table 1: Thermal Stability of this compound

Temperature (°C)Emulsification Index (E24, %)Surface Tension (mN/m)
2065.230.5
4064.830.8
6063.531.2
8061.032.5
10058.334.1
121 (Autoclave)55.135.8

Table 2: pH Stability of this compound

pHEmulsification Index (E24, %)Surface Tension (mN/m)
245.342.1
458.935.4
664.531.0
765.130.6
863.831.5
1055.236.8
1248.740.5

Experimental Protocols

Protocol 1: Determination of Thermal Stability

This protocol outlines the steps to assess the thermal stability of this compound by measuring its emulsification index and surface tension after heat treatment.

Workflow for Thermal Stability Testing

prep Prepare this compound solution (e.g., 1 mg/mL in distilled water) aliquot Aliquot solution into multiple sterile tubes prep->aliquot heat Incubate tubes at different temperatures (e.g., 20, 40, 60, 80, 100, 121°C) for a set time (e.g., 30-60 minutes) aliquot->heat cool Cool tubes to room temperature heat->cool measure Measure Emulsification Index (E24) and Surface Tension for each sample cool->measure analyze Analyze and compare results to control (untreated sample) measure->analyze prep Prepare this compound solution (e.g., 1 mg/mL in distilled water) aliquot Aliquot solution into multiple tubes prep->aliquot ph_adjust Adjust the pH of each tube to different values (e.g., 2, 4, 6, 8, 10, 12) using HCl and NaOH aliquot->ph_adjust incubate Incubate at room temperature for a set time (e.g., 2 hours) ph_adjust->incubate measure Measure Emulsification Index (E24) and Surface Tension for each sample incubate->measure analyze Analyze and compare results measure->analyze start Low this compound Yield check_culture Verify culture conditions (strain, media, incubation time) start->check_culture check_extraction Optimize solvent extraction (solvent type, phase separation) start->check_extraction check_precipitation Ensure complete precipitation (pH adjustment to ~2.0, overnight incubation) start->check_precipitation check_dissolution Confirm complete re-dissolution of precipitate check_precipitation->check_dissolution hplc_issue Investigate HPLC purification (column choice, gradient) check_dissolution->hplc_issue solution Improved Yield hplc_issue->solution

Overcoming emulsion formation during Viscosin extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming emulsion formation during the extraction of viscosin.

Troubleshooting Guide: Overcoming Emulsions

Emulsions are a common challenge during the liquid-liquid extraction of this compound due to its inherent surfactant properties.[1][2] A stable emulsion is a dispersion of one liquid in a second immiscible liquid, which can significantly hinder the separation of aqueous and organic phases.[3] This guide provides a systematic approach to breaking these emulsions.

Q1: I have a persistent emulsion after my extraction. What is the first and simplest step I should take?

A1: The most straightforward approach is to allow the separatory funnel to stand undisturbed for an extended period (e.g., 30-60 minutes). Gravity alone can sometimes be sufficient to break less stable emulsions. Gently tapping the sides of the funnel or slowly swirling the contents may also encourage the dispersed droplets to coalesce.

Q2: Waiting did not resolve the emulsion. What is the next common technique to try?

A2: The addition of a saturated salt solution ("salting out") is a widely used and effective method. Adding brine (a saturated aqueous solution of NaCl) increases the ionic strength of the aqueous phase, which can decrease the solubility of organic compounds in the aqueous layer and promote phase separation.[3][4]

Q3: The emulsion remains after adding brine. What other chemical modifications can I attempt?

A3: Adjusting the pH of the aqueous phase can be effective, particularly if the emulsion is stabilized by acidic or basic impurities.[4] For lipopeptides like this compound, altering the pH can change their solubility and surfactant properties. Acidification of the supernatant to approximately pH 2.0 is a common step in the extraction of lipopeptides.[5]

Q4: Chemical methods have failed to break the emulsion. What physical methods can I use?

A4: For stubborn emulsions, mechanical methods are often successful.

  • Centrifugation: This is a highly effective method for breaking emulsions.[4][6][7] The centrifugal force accelerates the separation of the immiscible phases.

  • Filtration: Passing the emulsion through a filter aid like Celite® or glass wool can physically disrupt the emulsion by causing the droplets to coalesce on the filter medium.[4][6]

  • Heating or Cooling: Gently heating the emulsion can reduce its viscosity and promote phase separation.[8] Conversely, freezing and then slowly thawing the emulsion can also break it.

  • Ultrasonic Bath: An ultrasonic bath can be used to induce coalescence of the dispersed droplets.[7]

Q5: Can I prevent emulsion formation from the start?

A5: While not always possible with potent biosurfactants like this compound, certain practices can minimize emulsion formation. Using a gentler mixing technique, such as slow inversions of the separatory funnel rather than vigorous shaking, can reduce the formation of a stable emulsion. Additionally, adding salt to the aqueous phase before extraction can sometimes prevent the emulsion from forming.[7]

Summary of Troubleshooting Methods

MethodPrinciplePotential AdvantagesPotential Disadvantages
Allowing to Stand Gravity-based coalescence of droplets.Simple, no reagents added.Slow and often ineffective for stable emulsions.
Salting Out (Brine Addition) Increases the ionic strength of the aqueous phase, reducing the solubility of the organic phase.[3][4]Effective for many common emulsions.May alter the partitioning of the target compound.
pH Adjustment Alters the charge and solubility of emulsifying agents.[4]Can be very effective if the emulsion is stabilized by pH-sensitive compounds.May degrade the target compound if it is not stable at the adjusted pH.
Centrifugation Accelerates phase separation through applied centrifugal force.[4][6][7]Highly effective for most emulsions.Requires access to a centrifuge of appropriate size.
Filtration (e.g., with Celite®) Physical coalescence of droplets on a filter medium.[4][6]Simple and can be effective for certain emulsions.Potential for product loss due to adsorption onto the filter medium.
Temperature Change (Heating/Freezing) Reduces viscosity (heating) or disrupts the emulsion structure through ice crystal formation (freezing).Can be effective when other methods fail.The target compound may be sensitive to temperature changes.
Ultrasonic Bath Induces droplet coalescence through ultrasonic waves.[7]Can be a gentle and effective method.Requires specific equipment.
Solvent Addition Alters the polarity of the organic phase to dissolve emulsifying agents.[6]Can be effective for specific types of emulsions.Can complicate solvent removal later in the process.

Experimental Protocols

Protocol 1: Salting Out

  • Prepare a saturated solution of sodium chloride (NaCl) in distilled water.

  • Add the brine solution in small volumes (e.g., 5-10% of the total volume) to the separatory funnel containing the emulsion.

  • Gently invert the funnel several times. Do not shake vigorously.

  • Allow the funnel to stand and observe for phase separation.

  • If the emulsion persists, add another portion of brine and repeat the process.

Protocol 2: Centrifugation

  • Carefully transfer the emulsified mixture into appropriate centrifuge tubes.

  • Ensure the centrifuge is properly balanced.

  • Centrifuge the tubes at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.[4] The optimal speed and time may need to be determined empirically.

  • After centrifugation, the phases should be clearly separated.

  • Carefully pipette or decant the desired layer.

Protocol 3: Filtration through Celite®

  • Place a filter paper in a Büchner funnel.

  • Prepare a slurry of Celite® in the organic solvent used for the extraction.

  • Pour the slurry onto the filter paper to create a pad of Celite® (approximately 1-2 cm thick).

  • Apply a gentle vacuum to settle the pad and remove excess solvent.

  • Slowly pour the emulsified mixture onto the Celite® pad under a gentle vacuum.

  • The filtrate should separate into two distinct layers.

Mandatory Visualizations

Experimental Workflow for Emulsion Breaking

Emulsion_Breaking_Workflow start Emulsion Formed During This compound Extraction gentle_methods Allow to Stand / Gentle Swirling start->gentle_methods salting_out Add Saturated NaCl (Brine) gentle_methods->salting_out If emulsion persists end Phases Separated gentle_methods->end If successful ph_adjustment Adjust pH of Aqueous Phase salting_out->ph_adjustment If emulsion persists salting_out->end If successful physical_methods Physical Methods ph_adjustment->physical_methods If emulsion persists ph_adjustment->end If successful centrifugation Centrifugation physical_methods->centrifugation filtration Filtration (e.g., Celite®) physical_methods->filtration temperature Heating / Freezing physical_methods->temperature ultrasonication Ultrasonic Bath physical_methods->ultrasonication solvent_addition Add Different Organic Solvent physical_methods->solvent_addition fail Emulsion Persists physical_methods->fail centrifugation->end filtration->end temperature->end ultrasonication->end solvent_addition->end

Caption: A stepwise decision-making workflow for breaking emulsions encountered during this compound extraction.

Signaling Pathway for this compound Biosynthesis

Viscosin_Biosynthesis_Pathway cluster_regulation Regulation cluster_synthesis Non-Ribosomal Peptide Synthesis (NRPS) GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation small_RNAs Small Regulatory RNAs GacA->small_RNAs Activates Transcription NRPS_complex This compound Synthetase Complex (ViscA, ViscB, ViscC proteins) small_RNAs->NRPS_complex Post-transcriptional Regulation viscA viscA gene viscA->NRPS_complex viscB viscB gene viscB->NRPS_complex viscC viscC gene viscC->NRPS_complex This compound This compound (Cyclic Lipopeptide) NRPS_complex->this compound Synthesizes

Caption: Simplified signaling pathway for the regulation and biosynthesis of this compound in Pseudomonas.

Frequently Asked Questions (FAQs)

Q: Why is emulsion formation so common during this compound extraction?

A: this compound is a cyclic lipopeptide biosurfactant.[1][2] Its molecular structure contains both hydrophilic (water-loving) and hydrophobic (water-fearing) parts. This amphiphilic nature allows it to act as an emulsifying agent, stabilizing the mixture of the aqueous and organic solvents used in the extraction process.

Q: What is the chemical composition of this compound?

A: this compound is a cyclic lipopeptide with the molecular formula C54H95N9O16.[9] It consists of a nine-amino-acid peptide ring attached to a β-hydroxy fatty acid chain.[1]

Q: How is this compound biosynthesis regulated in Pseudomonas?

A: The production of this compound is controlled by a gene cluster that includes viscA, viscB, and viscC.[1][2][10] These genes encode large proteins that form a non-ribosomal peptide synthetase (NRPS) complex, which assembles the this compound molecule.[1][2] The expression of these genes is regulated by the GacS/GacA two-component signal transduction system.[11][12]

Q: Will the methods for breaking emulsions affect the purity or yield of my this compound extract?

A: Yes, it is possible. For example, adding a large amount of a different organic solvent will require an additional purification step.[6] Adjusting the pH to extreme levels could potentially degrade the this compound if it is not stable under those conditions. It is always advisable to start with the least invasive methods (allowing to stand, gentle centrifugation) and proceed to more aggressive techniques if necessary. The choice of method should be guided by the stability of this compound and the subsequent purification steps.

References

Technical Support Center: Enhancing the Solubility of Viscosin for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Viscosin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of this compound for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic lipopeptide biosurfactant produced by Pseudomonas species.[1] Its amphiphilic nature, consisting of a hydrophobic fatty acid tail and a hydrophilic peptide ring, contributes to its poor solubility in aqueous solutions, which can pose a challenge for conducting consistent and reliable biological assays.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic peptides.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

For most cell-based assays, the final concentration of DMSO should be kept low, typically below 1%, to avoid solvent-induced cytotoxicity or other off-target effects.[4] It is always recommended to include a vehicle control (DMSO without this compound) in your experiments to account for any effects of the solvent.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs when the hydrophobic compound, highly soluble in the organic stock, is rapidly introduced into an aqueous environment where its solubility is much lower. To mitigate this, you can try the following:

  • Slowly add the aqueous buffer to the DMSO stock while vortexing. This gradual change in solvent polarity can help keep the peptide in solution.

  • Reduce the final concentration of this compound in your assay.

  • Increase the percentage of co-solvent in your final solution, if your assay permits.

  • Use sonication during the dilution process to aid in dispersion.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent is not appropriate for the hydrophobic nature of this compound.Start with a small amount of 100% DMSO. If insolubility persists, gentle warming (to 37°C) or sonication may be applied.
The this compound solution is cloudy or contains visible particles after dilution. Incomplete dissolution or aggregation of the peptide has occurred.Centrifuge the solution at high speed (e.g., 10,000 x g for 5-10 minutes) and use the clear supernatant for your experiment. Consider preparing a fresh stock solution using a more rigorous dissolution protocol.
I am observing inconsistent results between experiments. Variability in the preparation of the this compound solution.Standardize your dissolution and dilution protocol. Always prepare fresh working solutions from a stock solution that has been stored properly (-20°C for long-term storage).
I need to avoid organic solvents in my assay. The biological system is sensitive to solvents like DMSO.Explore the use of alternative solubilizing agents such as cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility. This approach may require specific formulation development.

Data Presentation: Solubility of this compound in Common Solvents

Precise quantitative solubility data for this compound is limited in the public domain. The following table provides a qualitative summary based on available information for this compound and similar cyclic lipopeptides.

SolventTypeSolubility of this compoundKey Considerations
Water / PBSAqueous BufferVery Poor / InsolubleNot recommended for initial stock preparation.
Dimethyl Sulfoxide (DMSO)Organic SolventSolubleRecommended for preparing concentrated stock solutions. Final concentration in assays should be minimized.[1]
Ethanol (B145695)Organic SolventSparingly SolubleCan be used as a co-solvent. The solubility of lipopeptides in ethanol can be variable.[5]
MethanolOrganic SolventSparingly SolubleCan be used as a co-solvent. May be more effective than ethanol for some lipopeptides.[5]
AcetonitrileOrganic SolventSparingly SolubleCan be used as a co-solvent, particularly for HPLC applications.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers for biological assays.

Materials:

  • Lyophilized this compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) Water bath sonicator

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If dissolution is difficult, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution for any undissolved particulates. If present, centrifuge the solution and use the supernatant.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature.

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound and the final allowable concentration of DMSO in your experiment.

  • In a sterile conical tube, add the required volume of the this compound DMSO stock solution.

  • While vigorously vortexing the tube containing the DMSO stock, slowly add the pre-warmed aqueous buffer dropwise. The slow addition and constant agitation are critical to prevent localized high concentrations of this compound that can lead to precipitation.

  • Continue to vortex for an additional 30-60 seconds after all the buffer has been added to ensure a homogenous solution.

  • Use the freshly prepared working solution immediately in your biological assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting start Lyophilized this compound dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex/Sonicate dissolve->vortex stock Concentrated Stock Solution vortex->stock add_buffer Slowly add aqueous buffer while vortexing stock->add_buffer working_solution Final Working Solution add_buffer->working_solution precipitate Precipitation? add_buffer->precipitate assay Perform Assay working_solution->assay lower_conc Lower Final Concentration precipitate->lower_conc use_cosolvent Increase Co-solvent % precipitate->use_cosolvent centrifuge Centrifuge & Use Supernatant precipitate->centrifuge

Caption: Workflow for preparing and troubleshooting this compound solutions.

membrane_interaction cluster_membrane Cell Membrane membrane Phospholipid Bilayer This compound This compound insertion Insertion into Membrane This compound->insertion Interaction disruption Membrane Disruption (Pore Formation) insertion->disruption lysis Cell Lysis disruption->lysis

Caption: General mechanism of this compound interaction with the cell membrane.

References

Preventing degradation of Viscosin during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Viscosin during long-term storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Loss of biological activity in a stored this compound sample. 1. Improper Storage Temperature: Storage at temperatures above the recommended -20°C can lead to accelerated degradation. 2. Hydrolysis: Exposure to moisture can cause the cleavage of the ester and amide bonds within the cyclic lipopeptide structure. 3. Oxidation: Exposure to air and light can lead to oxidative damage of the amino acid residues.1. Verify Storage Conditions: Ensure that this compound is consistently stored at -20°C or below for long-term storage. For short-term storage (days to weeks), 0-4°C in a dry, dark environment is acceptable.[1] 2. Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents such as DMSO.[1] 3. Inert Atmosphere: For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and storing. 4. Perform Stability Check: Analyze the sample using HPLC to determine the percentage of intact this compound remaining.
Visible precipitation or changes in the appearance of a this compound stock solution. 1. Solubility Issues: The concentration of this compound in the solvent may have exceeded its solubility limit, especially at lower temperatures. 2. Degradation Products: The precipitate could consist of insoluble degradation products. 3. Contamination: Microbial contamination can lead to the breakdown of this compound and the formation of visible colonies or turbidity.1. Gently Warm the Solution: Before use, allow the vial to warm to room temperature and gently vortex to redissolve any precipitate. 2. Filter the Solution: If precipitation persists, the solution can be filtered through a 0.22 µm syringe filter to remove insoluble material. Note that this may reduce the effective concentration of this compound. 3. Check for Contamination: Plate a small aliquot of the solution on a suitable growth medium to check for microbial contamination.
Inconsistent experimental results using different aliquots of the same this compound stock. 1. Incomplete Dissolution: The initial stock solution may not have been fully dissolved, leading to concentration gradients. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can accelerate degradation. 3. Adsorption to Container: this compound, being a lipopeptide, may adsorb to the surface of certain plastic containers.1. Ensure Complete Dissolution: After reconstitution, ensure the solution is homogenous by gentle vortexing. 2. Aliquot the Stock Solution: Upon initial preparation, divide the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. 3. Use Appropriate Containers: Store this compound solutions in low-binding polypropylene (B1209903) or glass vials.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage (months to years), this compound should be stored at -20°C in a dry and dark environment.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to use anhydrous, high-purity DMSO for preparing stock solutions.

Q3: How does pH affect the stability of this compound?

A3: this compound stability is pH-dependent. It is generally more stable in acidic to neutral conditions. Basic conditions can promote hydrolysis of the ester and amide bonds, leading to degradation.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this will accelerate its degradation. If a solution needs to be at room temperature for experimental use, it should be for the shortest time necessary.

Q5: What are the primary degradation pathways for this compound?

A5: The primary chemical degradation pathways for this compound, a cyclic lipodepsipeptide, are hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester linkage in the macrocycle and the amide bonds in the peptide backbone, particularly under basic conditions. Oxidation can affect certain amino acid residues within the structure.

Quantitative Stability Data

The following table summarizes the stability of this compound under various temperature and pH conditions based on available data. The stability is presented as the relative emulsification index (E24), which is a measure of its surfactant activity and is correlated with its structural integrity.

Temperature (°C)pHRelative Emulsification Index (E24) (%)
47.0~100
257.0~95
377.0~85
507.0~70
607.0~50
707.0~30
807.0~15
252.0~98
254.0~100
256.0~100
258.0~90
2510.0~75
2512.0~60

Data is estimated from graphical representations in scientific literature. The Emulsification Index (E24) is a functional measure of this compound's activity and is used here as a proxy for its stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound by quantifying the remaining intact molecule over time.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • This compound standard of known concentration.

  • Sample vials.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B (linear gradient)

    • 35-40 min: 30% B (re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • For the stability study, dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the desired buffer or solvent system.

  • At each time point of the stability study, take an aliquot of the sample, and if necessary, dilute it further with the mobile phase to fall within the linear range of the standard curve.

4. Analysis:

  • Generate a standard curve by injecting known concentrations of the this compound standard.

  • Inject the samples from the stability study.

  • The peak corresponding to intact this compound should be identified based on its retention time compared to the standard.

  • Quantify the amount of remaining this compound at each time point by integrating the peak area and comparing it to the standard curve.

  • Degradation products will typically appear as new peaks in the chromatogram, usually at earlier retention times due to increased polarity.

Visualizations

degradation_pathway This compound Intact this compound (Cyclic Lipodepsipeptide) Hydrolysis Hydrolysis (e.g., high pH, moisture) This compound->Hydrolysis Oxidation Oxidation (e.g., exposure to air, light) This compound->Oxidation Linear_Peptide Linear Lipopeptide (Ester bond cleavage) Hydrolysis->Linear_Peptide Oxidized_this compound Oxidized this compound Derivatives Oxidation->Oxidized_this compound Peptide_Fragments Peptide Fragments & Amino Acids (Amide bond cleavage) Linear_Peptide->Peptide_Fragments

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow Start Suspected this compound Degradation Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Improper_Storage Correct Storage Conditions: Store at -20°C, Dry, Dark Check_Storage->Improper_Storage Incorrect Proper_Storage Storage Conditions Correct Check_Storage->Proper_Storage Correct Check_Handling Review Handling Procedures (Solvents, Freeze-Thaw) Proper_Storage->Check_Handling Improper_Handling Revise Handling Protocol: Use Anhydrous Solvents, Aliquot Stock Solutions Check_Handling->Improper_Handling Incorrect Proper_Handling Handling Procedures Correct Check_Handling->Proper_Handling Correct Analyze_Sample Perform HPLC Analysis to Quantify Degradation Proper_Handling->Analyze_Sample Degradation_Confirmed Degradation Confirmed Analyze_Sample->Degradation_Confirmed >10% Loss No_Degradation No Significant Degradation Analyze_Sample->No_Degradation <10% Loss

Caption: Troubleshooting workflow for this compound degradation.

preventative_measures Prevention Preventing this compound Degradation Storage Optimal Storage Prevention->Storage Handling Proper Handling Prevention->Handling Monitoring Regular Monitoring Prevention->Monitoring Temp Temperature: -20°C or below (long-term) Storage->Temp Light Light: Store in dark/amber vials Storage->Light Moisture Moisture: Use desiccants, store in a dry place Storage->Moisture Solvent Solvent: Use anhydrous DMSO Handling->Solvent Aliquoting Aliquoting: Avoid freeze-thaw cycles Handling->Aliquoting Container Container: Use low-binding tubes Handling->Container QC Quality Control: Periodic HPLC analysis Monitoring->QC

Caption: Key preventative measures for this compound stability.

References

Optimizing culture media components for maximum Viscosin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing culture media components for maximizing Viscosin production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical components of a culture medium for this compound production?

A1: The most critical components for robust this compound production are the carbon source, nitrogen source, and the balance of key minerals. Glycerol (B35011) is a commonly effective carbon source, while organic nitrogen sources like leucine (B10760876) and urea (B33335) have been shown to significantly enhance yield.[1] Phosphate (B84403) concentration also plays a role, although its influence might be less pronounced than carbon and nitrogen sources.[1]

Q2: What is the optimal pH and temperature for this compound production?

A2: While specific optimal conditions can vary between different Pseudomonas strains, a common starting point for cultivation is a temperature of 25-30°C and a pH range of 6.8-7.2. It is crucial to monitor and control the pH throughout the fermentation process, as microbial metabolism can cause significant shifts that may inhibit this compound production.

Q3: How does aeration affect this compound production?

A3: Aeration is a critical parameter in Pseudomonas fermentations. Adequate oxygen supply is generally required for high-density cell growth and, consequently, for high-yield lipopeptide production. The optimal aeration rate, often controlled by agitation speed in a bioreactor, should be determined empirically for the specific strain and culture volume.

Q4: Can I use crude glycerol as a carbon source?

A4: Yes, crude glycerol, a byproduct of biodiesel production, can be a cost-effective alternative to pure glycerol for this compound production.[2][3] However, the composition of crude glycerol can vary, and it may contain impurities that could inhibit microbial growth. It is advisable to screen different sources of crude glycerol and potentially pretreat it to remove inhibitory substances.

Q5: How can I quantify the amount of this compound produced?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying this compound. This technique allows for the separation and quantification of this compound from other components in the culture supernatant. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.

Troubleshooting Guide

Q1: My Pseudomonas culture is growing well, but the this compound yield is low. What could be the problem?

A1: Low this compound yield despite good cell growth can be attributed to several factors:

  • Suboptimal C/N ratio: The balance between the carbon and nitrogen sources is crucial. A high cell density with low product formation can indicate that the medium composition is favoring biomass production over secondary metabolite synthesis. Consider adjusting the concentrations of your carbon and nitrogen sources.

  • Nutrient limitation: While the primary carbon and nitrogen sources may be sufficient, other essential nutrients like phosphate or trace elements might be limiting.[1]

  • Incorrect timing of induction: this compound is a secondary metabolite, and its production is often initiated during the stationary phase of growth. Ensure your fermentation is running long enough to enter this phase.

  • Regulatory gene mutations: Spontaneous mutations in key regulatory genes, such as those in the GacS/GacA system or the LuxR-type regulators ViscAR and ViscBCR, can lead to a significant decrease or complete loss of this compound production.[4][5]

Q2: I am observing high variability in this compound production between different fermentation batches. How can I improve consistency?

A2: Inconsistent production is often due to a lack of precise control over experimental parameters. To improve consistency:

  • Standardize inoculum preparation: Ensure that the age, cell density, and physiological state of your seed culture are consistent for every fermentation.

  • Maintain strict control over environmental conditions: Precisely control and monitor pH, temperature, and aeration rates throughout the fermentation.

  • Use high-quality, consistent media components: The composition of complex media components like yeast extract or peptone can vary between batches and suppliers. Using defined or semi-defined media can improve reproducibility.

  • Monitor for contamination: Microbial contamination can compete for nutrients and produce inhibitory substances, leading to variable this compound yields.

Q3: My culture broth has become very viscous, making it difficult to handle and process. What can I do?

A3: An increase in broth viscosity can be due to the production of exopolysaccharides by the Pseudomonas strain, which can be influenced by culture conditions.

  • Optimize the carbon source: High concentrations of certain carbon sources can sometimes lead to increased exopolysaccharide production. Experiment with different carbon sources or lower concentrations.

  • Adjust agitation: While high agitation is often necessary for aeration, excessive shear stress can sometimes lead to changes in cell morphology and an increase in viscosity. Finding an optimal agitation speed is key.

  • Consider enzymatic treatment: In downstream processing, enzymes that degrade polysaccharides can be used to reduce the viscosity of the broth before extraction.

Data Presentation

Table 1: Effect of Carbon Source on Viscosinamide Production by P. fluorescens DR54

Carbon SourceConcentration (g/L)Viscosinamide Yield (g/L)
Pure Glycerol70.87.18 ± 0.17
Crude Glycerol (from soap production)40~1.2 (estimated from graph)

Data adapted from a study on Viscosinamide, a closely related lipopeptide. The study highlights the potential of using waste glycerol as a carbon source.[1]

Table 2: Optimized Media Components for Viscosinamide Production

ComponentOptimal Concentration (g/L)
Glycerol70.8
Leucine2.7
Phosphate3.7
Urea9.3

These optimal concentrations were determined using a Box-Behnken experimental design and resulted in a Viscosinamide yield of 7.18 ± 0.17 g/L.[1]

Experimental Protocols

Protocol 1: Optimization of Carbon and Nitrogen Sources using a Shake Flask Model

  • Prepare a Mineral Salt Medium (MSM): A typical MSM for Pseudomonas spp. contains basal salts such as KH₂PO₄, K₂HPO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and a trace element solution.

  • Prepare stock solutions: Create concentrated, sterile stock solutions of your chosen carbon sources (e.g., glycerol, glucose) and nitrogen sources (e.g., urea, leucine, ammonium (B1175870) sulfate).

  • Experimental Design: Design a matrix of experiments to test different concentrations and combinations of your carbon and nitrogen sources. A response surface methodology (RSM) approach, such as a Box-Behnken design, is highly recommended for efficient optimization.[1]

  • Inoculum Preparation: Grow a seed culture of your Pseudomonas strain in a standard rich medium (e.g., Luria-Bertani broth) to the mid-exponential phase. Harvest the cells by centrifugation and wash them with sterile saline to remove residual medium. Resuspend the cells in saline to a standardized optical density (e.g., OD₆₀₀ of 1.0).

  • Cultivation: In sterile shake flasks, add the MSM and the appropriate volumes of the carbon and nitrogen stock solutions according to your experimental design. Inoculate each flask with the prepared seed culture to a final OD₆₀₀ of 0.05.

  • Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 180 rpm) for a predetermined period (e.g., 72-120 hours).

  • Sampling and Analysis: At the end of the incubation period, take samples from each flask. Separate the cell biomass from the supernatant by centrifugation.

  • Quantification of this compound: Extract this compound from the supernatant (e.g., using acid precipitation followed by solvent extraction) and quantify the yield using HPLC.

  • Data Analysis: Analyze the results from your experimental design to determine the optimal concentrations of the carbon and nitrogen sources for maximum this compound production.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Mineral Salt Medium C Experimental Design (e.g., Box-Behnken) A->C B Prepare Carbon & Nitrogen Stock Solutions B->C E Shake Flask Cultivation C->E D Inoculum Preparation D->E F Sampling & Centrifugation E->F G This compound Extraction F->G H HPLC Quantification G->H I Data Analysis & Optimization H->I

Caption: Experimental workflow for optimizing culture media components.

Signaling_Pathway cluster_regulators Regulatory System cluster_luxr Transcriptional Activators cluster_genes Biosynthesis Genes GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation Cascade ViscAR ViscAR GacA->ViscAR Activates ViscBCR ViscBCR GacA->ViscBCR Activates viscABC viscA, viscB, viscC ViscAR->viscABC Promotes Transcription ViscBCR->viscABC Promotes Transcription This compound This compound Production viscABC->this compound Leads to

Caption: Simplified signaling pathway for this compound biosynthesis regulation.

References

Addressing co-purification of contaminants with Viscosin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the purification of Viscosin, particularly the co-purification of contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants that co-purify with this compound?

A1: During the purification of this compound from bacterial cultures, particularly Pseudomonas species, several types of contaminants are frequently encountered:

  • Other Lipopeptide Analogs: Pseudomonas strains can produce a variety of cyclic lipopeptides with similar structures to this compound, such as Massetolide A, Putisolvin, and Amphisin.[1] These structural similarities can lead to co-elution during chromatographic separation.

  • Pigments: Bacterial pigments, such as phenazine-1-carboxylic acid, are known to co-purify with this compound.[1]

  • Other Lipopeptide Families: Depending on the producing organism, other families of lipopeptides may be present. For instance, if working with Bacillus species, contaminants could include Surfactins, Iturins, and Fengycins.

  • Cellular Debris: Inefficient initial extraction can lead to the presence of various cellular components in the crude extract.

Q2: My this compound preparation appears to be aggregating. What could be the cause and how can I prevent it?

A2: Lipopeptide aggregation is a common issue, often driven by their amphiphilic nature. Here are some potential causes and solutions:

  • High Concentration: Concentrated solutions of this compound can promote self-assembly into micelles or larger aggregates.

    • Solution: Work with more dilute solutions whenever possible. If a high concentration is necessary for downstream applications, consider adding stabilizing excipients.

  • Suboptimal pH and Ionic Strength: The solubility of lipopeptides is highly dependent on the pH and salt concentration of the buffer.

    • Solution: Empirically determine the optimal pH and ionic strength for your this compound sample. This may involve screening a range of buffer conditions.

  • Temperature: Temperature fluctuations can affect solubility and promote aggregation.

    • Solution: Maintain a consistent and appropriate temperature throughout the purification process. For storage, flash-freezing in the presence of a cryoprotectant like glycerol (B35011) and storing at -80°C is generally recommended over storage at 4°C.[2]

  • Presence of Divalent Cations: Certain divalent cations can interact with the peptide portion of lipopeptides, leading to precipitation.

    • Solution: If not essential for activity, consider the addition of a chelating agent like EDTA to your buffers.

Q3: I am observing low yield after the initial extraction step. What can I do to improve it?

A3: Low recovery from the initial extraction is a frequent problem. Here are some troubleshooting tips:

  • Inefficient Cell Lysis: If you are extracting from whole-cell broth, inefficient lysis will result in a lower release of this compound.

    • Solution: Ensure your cell lysis method (e.g., sonication, homogenization) is optimized and efficient.

  • Incorrect Solvent Choice or Ratio: The choice of extraction solvent and its ratio to the culture broth is critical.

    • Solution: n-Butanol is a commonly used and effective solvent for this compound extraction.[3] Ensure an adequate volume of solvent is used to facilitate efficient partitioning.

  • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the product at the interface.

    • Solution: Centrifuge at a higher speed or for a longer duration to break the emulsion. The addition of a small amount of a demulsifying agent can also be explored, but its compatibility with downstream steps must be verified.

Troubleshooting Guides

HPLC Purification Issues

Problem: Poor separation of this compound from other lipopeptide analogs.

Possible Cause Recommended Solution
Inadequate HPLC Gradient: The elution gradient may not be shallow enough to resolve compounds with similar hydrophobicity.Optimize the Gradient: Start with a broad "scouting" gradient (e.g., 5-95% acetonitrile (B52724) over 20 minutes) to determine the approximate elution time of your peaks.[4][5] Then, create a shallower gradient in the region where this compound and its contaminants elute to improve resolution.[6] For example, if this compound elutes at approximately 90% acetonitrile, a gradient from 70% to 95% acetonitrile over a longer period can be effective.[3]
Incorrect Column Chemistry: The stationary phase of the HPLC column may not be providing sufficient selectivity.Select an Appropriate Column: A C18 reversed-phase column is a good starting point for lipopeptide separation.[7] Consider trying columns with different C18 bonding densities or alternative chemistries (e.g., C8, Phenyl-Hexyl) to alter the selectivity.
Sample Overload: Injecting too much sample can lead to peak broadening and co-elution.Reduce Sample Load: Decrease the amount of sample injected onto the column.
Inappropriate Mobile Phase Additives: The mobile phase modifier may not be optimal for peak shape and resolution.Optimize Mobile Phase: Formic acid (0.1%) is a common additive that can improve peak shape by protonating acidic residues.[3] Trifluoroacetic acid (TFA) can also be used, but be mindful of its ion-pairing effects and potential for ion suppression if using mass spectrometry for detection.

Problem: this compound peak is broad or tailing.

Possible Cause Recommended Solution
Secondary Interactions with the Stationary Phase: The peptide portion of this compound may be interacting with residual silanols on the silica-based stationary phase.Use an End-capped Column: Ensure you are using a high-quality, end-capped reversed-phase column.
Aggregation on the Column: The lipopeptide may be aggregating at the head of the column or during elution.Modify Mobile Phase: The addition of a small percentage of an organic solvent like isopropanol (B130326) to the mobile phase can sometimes disrupt aggregates. Lowering the sample concentration can also help.
Low Column Temperature: Lower temperatures can increase viscosity and slow down mass transfer, leading to broader peaks.Increase Column Temperature: If your HPLC system has a column heater, try increasing the temperature (e.g., to 30-40°C) to improve peak shape and reduce viscosity.

Data Presentation

Table 1: Representative HPLC Purification Parameters for this compound

ParameterValueReference
Column C18 Reversed-Phase[7]
Mobile Phase A Water + 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[3]
Gradient 50% B to 100% B over 20 minutes[3]
Elution of this compound ~90% Acetonitrile[3]
Flow Rate 1 mL/min[7]
Detection UV at 214 nm-

Note: These are starting parameters and may require optimization for your specific sample and HPLC system.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Bacterial Culture
  • Culture Growth: Grow the this compound-producing Pseudomonas strain in a suitable liquid medium (e.g., King's B broth) for 48-72 hours at 28°C with shaking.

  • Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Acidification: Adjust the pH of the supernatant to 2.0 using concentrated HCl to precipitate the lipopeptides.

  • Incubation: Allow the acidified supernatant to stand at 4°C overnight.

  • Crude Extract Collection: Centrifuge the mixture at 10,000 x g for 20 minutes to collect the crude lipopeptide precipitate.

  • Washing: Wash the precipitate with acidified water (pH 2.0) to remove acid-soluble impurities.

  • Solubilization: Resuspend the precipitate in a minimal volume of methanol (B129727) or a 50:50 mixture of acetonitrile and 0.1% formic acid.[3]

  • Clarification: Centrifuge the resuspended sample at 15,000 x g for 10 minutes to remove any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

Protocol 2: Purification of this compound by Reversed-Phase HPLC
  • Column Equilibration: Equilibrate the C18 reversed-phase column with the initial mobile phase conditions (e.g., 50% Acetonitrile, 50% Water, both with 0.1% Formic Acid) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered crude extract onto the column.

  • Gradient Elution: Apply a linear gradient from the initial conditions to 100% Acetonitrile (with 0.1% Formic Acid) over 20-30 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peaks observed on the chromatogram. The this compound peak is expected to elute at a high acetonitrile concentration (approximately 90%).[3]

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity.

  • Solvent Evaporation: Evaporate the acetonitrile from the purified fractions using a rotary evaporator or a stream of nitrogen.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain purified this compound as a powder.

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification HPLC Purification culture Bacterial Culture centrifugation1 Centrifugation culture->centrifugation1 supernatant Cell-Free Supernatant centrifugation1->supernatant acidification Acidification (pH 2.0) supernatant->acidification precipitation Precipitation acidification->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 crude_extract Crude this compound Extract centrifugation2->crude_extract hplc Reversed-Phase HPLC crude_extract->hplc fractionation Fraction Collection hplc->fractionation analysis Purity Analysis fractionation->analysis evaporation Solvent Evaporation analysis->evaporation lyophilization Lyophilization evaporation->lyophilization pure_this compound Pure this compound lyophilization->pure_this compound

Caption: Experimental workflow for this compound purification.

troubleshooting_logic start Poor HPLC Separation cause1 Co-eluting Peaks start->cause1 cause2 Broad/Tailing Peaks start->cause2 solution1a Optimize Gradient (Shallow) cause1->solution1a solution1b Change Column Chemistry cause1->solution1b solution2a Use End-capped Column cause2->solution2a solution2b Modify Mobile Phase cause2->solution2b

Caption: Troubleshooting logic for HPLC purification issues.

GacA_GacS_pathway signal Environmental Signal (e.g., cell density) gacs GacS (Sensor Kinase) signal->gacs Activates gaca GacA (Response Regulator) gacs->gaca Phosphorylates rsm Small non-coding RNAs (e.g., RsmX, RsmY, RsmZ) gaca->rsm Activates Transcription rsma RsmA (Translational Repressor) rsm->rsma Sequesters viscosin_synthesis This compound Biosynthesis Genes rsm->viscosin_synthesis Derepression rsma->viscosin_synthesis Represses Translation

Caption: GacA/GacS regulatory pathway for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activities of Viscosin and Surfactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, lipopeptides produced by various bacterial species have emerged as promising candidates. Among these, Viscosin, primarily produced by Pseudomonas species, and Surfactin, a product of Bacillus subtilis, have garnered significant attention for their potent biological activities. This guide provides a detailed comparative analysis of the antimicrobial properties of this compound and Surfactin, supported by available experimental data, to aid researchers in their drug discovery and development endeavors.

Mechanism of Action: A Tale of Two Lipopeptides

Both this compound and Surfactin exert their antimicrobial effects primarily by targeting the cell membrane of susceptible microorganisms. However, subtle differences in their mechanisms contribute to their distinct activity spectra.

Surfactin's Multifaceted Assault:

Surfactin, a cyclic lipoheptapeptide, is a powerful biosurfactant with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mode of action involves the disruption of the cell membrane's integrity.[1][3][4][5] This is achieved through the insertion of its fatty acid tail into the lipid bilayer, leading to the formation of pores or ion channels. This disruption results in increased membrane permeability, leakage of essential cellular components, and ultimately, cell lysis.[1][3][4][5]

Beyond direct membrane damage, Surfactin has also been reported to inhibit protein synthesis and enzymatic activities within the bacterial cell, further contributing to its antimicrobial efficacy.[1][2][3] Furthermore, Surfactin can act as a quorum-sensing signal molecule in Bacillus subtilis, influencing biofilm formation and sporulation.

Surfactin_Mechanism Surfactin Surfactin Bacterial_Cell_Membrane Bacterial Cell Membrane (Lipid Bilayer) Surfactin->Bacterial_Cell_Membrane Inserts into Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Surfactin->Protein_Synthesis_Inhibition Enzyme_Activity_Inhibition Inhibition of Enzyme Activity Surfactin->Enzyme_Activity_Inhibition Pore_Formation Pore Formation & Ion Channel Formation Bacterial_Cell_Membrane->Pore_Formation leads to Membrane_Disruption Membrane Disruption & Increased Permeability Pore_Formation->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Cellular_Death Cellular Death Cell_Lysis->Cellular_Death Protein_Synthesis_Inhibition->Cellular_Death Enzyme_Activity_Inhibition->Cellular_Death

Figure 1. Simplified signaling pathway of Surfactin's antimicrobial mechanism.

This compound's Dual-Pronged Attack:

This compound, a cyclic lipodepsipeptide, exhibits potent activity, particularly against Gram-positive bacteria, including notorious pathogens like Streptococcus pneumoniae and various species of Mycobacterium.[6][7][8] Similar to Surfactin, its primary mechanism involves the perturbation of the cell membrane, leading to pore formation and loss of membrane integrity.[6][9]

However, recent studies have unveiled a more nuanced mechanism for this compound. At lower, sub-inhibitory concentrations, this compound can interfere with normal cell wall synthesis in bacteria like S. pneumoniae.[6][7][10] This suggests a more specific mode of action beyond its general surfactant activity. At higher concentrations, the classic membrane disruption and cell lysis pathway predominates.[6] This dual-action mechanism makes this compound a particularly interesting candidate for further investigation.

Viscosin_Mechanism This compound This compound Low_Concentration Low Concentration This compound->Low_Concentration High_Concentration High Concentration This compound->High_Concentration Cell_Wall_Synthesis Cell Wall Synthesis Low_Concentration->Cell_Wall_Synthesis targets Bacterial_Cell_Membrane Bacterial Cell Membrane (Lipid Bilayer) High_Concentration->Bacterial_Cell_Membrane targets Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis Cell_Wall_Synthesis->Cell_Wall_Inhibition Cellular_Death Cellular Death Cell_Wall_Inhibition->Cellular_Death Membrane_Disruption Membrane Disruption & Pore Formation Bacterial_Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Cell_Lysis->Cellular_Death

Figure 2. Dual antimicrobial mechanism of this compound at different concentrations.

Quantitative Antimicrobial Activity: A Comparative Overview

Direct comparative studies evaluating the minimum inhibitory concentrations (MICs) of this compound and Surfactin against a broad, identical panel of microorganisms are limited in the publicly available literature. However, by compiling data from various sources, a general comparison of their antimicrobial potency can be made. It is crucial to note that variations in experimental conditions (e.g., specific strains, media, and incubation times) can influence MIC values, and therefore, the following table should be interpreted with caution.

MicroorganismThis compound MIC (µg/mL)Surfactin MIC (µg/mL)
Fungi
Aspergillus fumigatus62.50-
Batrachochytrium dendrobatidis31.25-
Candida and filamentous fungi-12 - 35
Gram-Positive Bacteria
Mycobacterium spp.10 - 20-
Staphylococcus aureus (various strains)-512 - 1024
Gram-Negative Bacteria
Pseudomonas aeruginosa-200*

*Note: This value from a single source appears unusually high and may represent mg/mL instead of µg/mL. Further verification is needed.

Experimental Protocols: Determining Antimicrobial Potency

The most common method for quantifying the antimicrobial activity of compounds like this compound and Surfactin is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare 2-fold serial dilutions of this compound/Surfactin in 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized inoculum of target microorganism B->C D Incubate plate at optimal temperature and time C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 3. Experimental workflow for the broth microdilution assay.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Surfactin are prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well microtiter plate.

  • Preparation of Inoculum: The target microorganism is cultured overnight, and the suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells (growth control with no antimicrobial agent and sterility control with no microorganisms) are also included.

  • Incubation: The inoculated plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth. The results can also be read spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 600 nm).

Conclusion

Both this compound and Surfactin are potent antimicrobial lipopeptides with significant potential for development as therapeutic agents. While they share a primary mechanism of disrupting microbial cell membranes, this compound's additional ability to inhibit cell wall synthesis at lower concentrations presents an intriguing area for further research. Surfactin's broader spectrum of activity, encompassing both bacteria and fungi, makes it a versatile candidate.

The limited availability of direct comparative studies highlights a critical gap in the literature. Future research should focus on head-to-head comparisons of this compound, Surfactin, and other promising lipopeptides against a standardized panel of clinically relevant pathogens. Such studies will be invaluable for elucidating their relative potencies and informing the selection of the most promising candidates for preclinical and clinical development. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative analyses, ensuring the generation of robust and reproducible data.

References

A Comparative Analysis of Viscosin and Rhamnolipids for Biofilm Dispersal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two promising biosurfactants, viscosin and rhamnolipids, in the removal of microbial biofilms. This document synthesizes available experimental data to offer a clear perspective on their relative performance, mechanisms of action, and the protocols for their evaluation.

The increasing challenge of biofilm-associated infections and contamination has spurred the search for effective anti-biofilm agents. Biosurfactants, with their amphiphilic nature and biological origin, represent a promising alternative to conventional chemical treatments. Among these, the lipopeptide this compound and the glycolipid rhamnolipids have garnered significant attention for their ability to disrupt the complex architecture of biofilms. This guide presents a side-by-side comparison of their efficacy, drawing upon quantitative data from various studies.

Quantitative Efficacy in Biofilm Removal

The following table summarizes the performance of this compound and rhamnolipids in reducing biofilm formation and dispersing pre-formed biofilms across different microbial species and experimental conditions.

BiosurfactantTarget Microorganism(s)ConcentrationEfficacy MetricBiofilm Reduction (%)Reference
Rhamnolipid Staphylococcus aureus MTCC 960.5 mg/mLInhibition of Biofilm Formation72%[1]
Staphylococcus aureus MTCC 962 mg/mLInhibition of Biofilm Formation91%[1][2]
Reverse Osmosis Bacterial Consortium5 mg/LBiofilm Reduction34.63%[3]
Reverse Osmosis Bacterial Consortium20 - 800 mg/LBiofilm Reduction39.72% - 80.61%[3]
Reverse Osmosis Bacterial Consortium1000 mg/LBiofilm Dispersal (2h exposure)89.10%[3]
Streptococcus oralis DSMZ 20379CoatingInhibition of Biofilm Formation (48h)>90%[4]
Streptococcus oralis DSMZ 20379CoatingInhibition of Biofilm Formation (72h)61%[4]
Aggregatibacter actinomycetemcomitans Y40.013 w/v%Inhibition of Biofilm Formation93%[5]
Streptococcus mutans UA1590.1 w/v%Inhibition of Biofilm Formation87%[5]
Streptococcus sanguinis ATCC10556>6.35 x 10⁻³ w/v%Inhibition of Biofilm Formation~100%[5]
Acinetobacter baumannii250 µg/mLReduction of Adherent Cells76%[6]
Enterococcus faecium31.2 µg/mLReduction of Adherent Cells91%[6]
This compound Pseudomonas fluorescens SBW25N/A (mutant vs. wild-type)Increased Biofilm Formation in MutantSignificantly more biofilm in ΔviscA mutant over time[7]
Pseudomonas fluorescens SBW25N/A (mutant vs. wild-type)Enhanced Dispersal in Wild-TypeWild-type biofilms disperse upon carbon starvation, mutant does not[7]

Experimental Protocols

Accurate evaluation of anti-biofilm agents relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the comparison.

Crystal Violet Biofilm Assay (Quantification of Biofilm Biomass)

This is a widely used method to quantify the total biomass of a biofilm.

  • Biofilm Formation:

    • Aseptically add 200 µL of a diluted overnight bacterial culture into the wells of a flat-bottom 96-well microtiter plate.[8]

    • Incubate the plate for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.[8][9]

  • Washing:

    • Carefully discard the culture medium from the wells.

    • Gently wash the wells three times with 100 µL of Phosphate Buffered Saline (PBS) or sterile deionized water to remove planktonic and loosely attached cells.[8]

  • Staining:

    • Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[9][10]

  • Washing:

    • Remove the crystal violet solution and wash the wells 3-4 times with deionized water.[9]

    • Invert the plate on a paper towel to dry completely.[11]

  • Solubilization and Quantification:

    • Add 125-200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.[8][9]

    • Incubate for 10-20 minutes at room temperature, mixing by pipetting up and down.[8]

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom microtiter plate.[9]

    • Measure the absorbance at a wavelength between 550 and 590 nm using a microplate reader.[9][10]

Biofilm Dispersal Assay

This assay assesses the ability of a compound to remove a pre-formed biofilm.

  • Biofilm Formation:

    • Grow biofilms in a 96-well plate as described in the Crystal Violet Biofilm Assay (Step 1).

  • Treatment:

    • After the incubation period, remove the culture medium.

    • Add 200 µL of the treatment solution (e.g., this compound or rhamnolipids at various concentrations in a suitable buffer or medium) to the wells containing the pre-formed biofilms.

    • Incubate for a defined period (e.g., 2, 4, or 24 hours).[3]

  • Quantification:

    • Following treatment, quantify the remaining biofilm using the Crystal Violet Biofilm Assay (Steps 2-5).

    • The percentage of biofilm dispersal is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

Signaling Pathways and Mechanisms of Action

The efficacy of this compound and rhamnolipids in biofilm removal is intrinsically linked to their influence on bacterial signaling and physiology.

Rhamnolipid-Mediated Biofilm Dispersal

Rhamnolipid production in Pseudomonas aeruginosa is tightly regulated by the quorum-sensing (QS) systems, las and rhl.[12][13] These systems respond to bacterial population density, inducing the expression of genes responsible for rhamnolipid biosynthesis.[12] The proposed mechanism for rhamnolipid-induced biofilm dispersal involves multiple actions:

  • Surfactant Activity: Rhamnolipids alter the surface tension at the cell-surface interface, weakening the adhesive forces that hold the biofilm together.

  • Cell Membrane Interaction: They can interact with the lipid components of bacterial membranes, potentially increasing membrane permeability and disrupting cell-to-cell interactions.

  • Quorum Sensing Modulation: Rhamnolipids themselves can act as signaling molecules, influencing the behavior of other bacteria and promoting dispersal.

Rhamnolipid_Signaling QS_system Quorum Sensing (las and rhl systems) RhlA_RhlB RhlA/RhlB (Rhamnosyltransferase) QS_system->RhlA_RhlB Induces expression Rhamnolipids Rhamnolipids RhlA_RhlB->Rhamnolipids Synthesizes Biofilm_Matrix Biofilm Matrix (EPS, eDNA, Proteins) Rhamnolipids->Biofilm_Matrix Disrupts integrity Cell_Surface Bacterial Cell Surface Rhamnolipids->Cell_Surface Alters hydrophobicity Dispersal Biofilm Dispersal Biofilm_Matrix->Dispersal Cell_Surface->Dispersal

Caption: Rhamnolipid production is controlled by quorum sensing and leads to biofilm dispersal.

This compound-Mediated Biofilm Dispersal

The production of this compound in Pseudomonas fluorescens is encoded by genes such as viscA.[7] Studies have shown that the expression of viscA is significantly induced under conditions of carbon starvation, suggesting a role for this compound in facilitating the escape of bacteria from nutrient-depleted biofilms.[7] The primary proposed mechanism for this compound-mediated dispersal is the enhancement of bacterial motility.[7] By acting as a surfactant, this compound may reduce the friction between bacterial cells and the substrate, allowing for more efficient movement and departure from the biofilm.

Viscosin_Signaling Carbon_Starvation Carbon Starvation viscA_expression viscA gene expression Carbon_Starvation->viscA_expression Induces This compound This compound viscA_expression->this compound Produces Motility Enhanced Motility This compound->Motility Facilitates Dispersal Biofilm Dispersal Motility->Dispersal Biofilm Established Biofilm Dispersal->Biofilm Escape from Biofilm->Carbon_Starvation Leads to Biofilm_Removal_Workflow start Start culture_prep Prepare Bacterial Culture (Overnight growth) start->culture_prep biofilm_formation Biofilm Formation (24-48h incubation in microtiter plate) culture_prep->biofilm_formation treatment Apply Biosurfactant Treatment (this compound or Rhamnolipids) biofilm_formation->treatment incubation Incubate with Treatment treatment->incubation washing1 Wash to Remove Planktonic Cells incubation->washing1 staining Crystal Violet Staining washing1->staining washing2 Wash to Remove Excess Stain staining->washing2 solubilization Solubilize Stain washing2->solubilization quantification Quantify Absorbance (OD 570nm) solubilization->quantification analysis Data Analysis (% Biofilm Reduction) quantification->analysis

References

A Comparative Guide to the Biological Activity of Synthetic Viscosin Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of synthetic viscosin analogues and derivatives. This compound, a cyclic lipopeptide produced by Pseudomonas species, and its analogues have garnered significant interest due to their diverse therapeutic potential, including antimicrobial and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate further research and development in this area.

Data Presentation: Comparative Biological Activities

The biological activities of synthetic this compound analogues are quantitatively summarized below. The data highlights the impact of structural modifications on their antimicrobial and anticancer potencies.

Antimicrobial Activity of Pseudodesmin A Analogues

Pseudodesmin A is a member of the this compound group of cyclic lipopeptides. The following table presents the Minimum Inhibitory Concentration (MIC) values of synthetic pseudodesmin A analogues against a panel of Gram-positive bacteria. Lower MIC values indicate higher antimicrobial potency.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthetic Pseudodesmin A Analogues [1]

AnalogueModificationC. perfringensE. faecalisE. faeciumS. aureusS. pneumoniaeS. pyogenes
1 (PsdA) Natural Product488844
3 C-terminal amide>32>32>32>32>32>32
4 L-Ala scan: D-Gln2 -> L-Ala416161688
5 L-Ala scan: D-Val3 -> L-Ala816161688
6 L-Ala scan: L-Leu4 -> L-Ala8>32>32>321616
7 L-Ala scan: D-Val5 -> L-Ala816161688
8 L-Ala scan: D-Ser6 -> L-Ala488844
9 L-Ala scan: L-Ser7 -> L-Ala488844
10 L-Ala scan: D-Ser8 -> L-Ala488844
11 L-Ala scan: L-Ile9 -> L-Ala8>32>32>321616
12 D-Gln2 -> D-Asn488844
13 D-Gln2 -> D-Lys488844
14 D-Val3 -> D-Leu488844
15 D-Val3 -> D-Phe816161688
16 L-Leu4 -> L-Phe816161688
17 L-Leu4 -> L-Trp816161688
18 D-Val5 -> D-Leu488844
19 D-Val5 -> D-Phe816161688
20 Ester -> Amide>32>32>32>32>32>32
21 Fatty Acid Chain: C10 -> C816>32>32>321616
22 Fatty Acid Chain: C10 -> C12488844

Data extracted from a study on pseudodesmin A analogues, a member of the this compound group.[1]

Anticancer Activity of this compound and its Analogues

Table 2: Anticancer Activity (IC50 in µM) of Selected this compound Analogues (Hypothetical Data for Illustrative Purposes)

AnalogueModificationCancer Cell LineIC50 (µM)
This compoundNatural ProductPC-3M (Prostate)>50 (migration inhibition)
Analogue A[Modification 1]MCF-7 (Breast)[Value]
Analogue B[Modification 2]A549 (Lung)[Value]
Analogue C[Modification 3]HeLa (Cervical)[Value]

Note: This table is a template to be populated as more specific IC50 data for this compound analogues become available through further research.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used to evaluate the biological activity of this compound and its analogues.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar (B569324) plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: The this compound analogues are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the analogue that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogues for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the analogue that causes a 50% reduction in cell viability.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is used to quantify the ability of compounds to inhibit the formation of bacterial biofilms.

  • Inoculum Preparation and Treatment: Bacterial cultures are grown to a specific optical density and then diluted. The bacterial suspension is added to the wells of a 96-well plate along with various concentrations of the this compound analogues.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Washing and Solubilization: Excess stain is removed by washing with water. The bound crystal violet is then solubilized by adding a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Mandatory Visualization

Diagrams illustrating key biological pathways and experimental workflows are provided below in the DOT language for Graphviz.

Signaling Pathways

While the precise signaling pathways activated by this compound and its analogues leading to apoptosis are still under investigation, a general model involves the induction of the intrinsic (mitochondrial) apoptotic pathway.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Analogue Membrane Membrane Perturbation This compound->Membrane Interaction Bax Bax Membrane->Bax Activation Mito Mitochondrial Outer Membrane Bax->Mito Pore formation Bcl2 Bcl-2 Bcl2->Bax Inhibition CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Binding Apoptosome Apoptosome Apaf1->Apoptosome Formation ProCaspase9 Pro-caspase-9 Apoptosome->ProCaspase9 Recruitment Caspase9 Caspase-9 ProCaspase9->Caspase9 Activation ProCaspase3 Pro-caspase-3 Caspase9->ProCaspase3 Cleavage Caspase3 Caspase-3 ProCaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Mito->CytochromeC Release

Caption: Proposed intrinsic apoptosis pathway induced by this compound analogues.

Experimental Workflows

The following diagrams illustrate the typical workflows for the biological assays described.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Analogues B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Analogues A->C B Prepare Analogue Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for Cytotoxicity (MTT) Assay.

References

Head-to-head comparison of Viscosin-like lipopeptides from different Pseudomonas species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of viscosin-like lipopeptides produced by various Pseudomonas species. These cyclic lipopeptides are gaining significant attention in the scientific community for their potent antimicrobial and surfactant properties, making them promising candidates for novel therapeutic and biotechnological applications. This document summarizes their biological activities, presents comparative quantitative data, details the experimental protocols used for their characterization, and visualizes their mechanism of action and biosynthesis.

Introduction to this compound-Like Lipopeptides

The this compound group of cyclic lipopeptides are non-ribosomally synthesized secondary metabolites produced by several Pseudomonas species.[1][2] They are characterized by a nine-amino-acid peptide chain, cyclized by an ester bond, and a β-hydroxy fatty acid tail of varying length.[3][4][5] Key members of this family include this compound, viscosinamide, pseudodesmin, and the White Line-Inducing Principle (WLIP).[2][3] These molecules exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral properties, which are primarily attributed to their ability to interact with and disrupt cell membranes.[1][3][6]

Comparative Analysis of Biological Activity

The biological activity of this compound-like lipopeptides varies depending on their specific chemical structure, particularly the amino acid composition and the length of the fatty acid tail. The primary mechanism of their antimicrobial action is the perturbation and permeabilization of the cell membrane.[1][4]

Quantitative Comparison of Membrane Permeabilization

A key performance indicator for these lipopeptides is their ability to permeabilize cell membranes. The following table summarizes the half-maximal effective concentration (C½) for membrane permeabilization of large unilamellar vesicles (LUVs) composed of PG/PE/cardiolipin (7:2:1), mimicking a bacterial membrane. Lower C½ values indicate higher potency.

LipopeptideProducing Organism (Example)C½ (µM) for LUV PermeabilizationReference
This compoundPseudomonas fluorescens~4.9[4][7]
Viscosinamide APseudomonas fluorescens~3.7[4][7]
Pseudodesmin APseudomonas sp.~3.7[4][7]
WLIPPseudomonas reactans~4.9[4][7]
Antimicrobial Spectrum and Potency
LipopeptideTarget OrganismMIC (µg/mL)Reference
This compoundAspergillus fumigatus62.50[6][8]
This compoundBatrachochytrium dendrobatidis31.25[6][8]
Pseudodesmin AClostridium perfringens NCTC 8798>32[4]
Pseudodesmin AEnterococcus faecalis LMG 82228[4]
Pseudodesmin AEnterococcus faecium LMG 943116[4]
Pseudodesmin AStaphylococcus aureus LMG 101478[4]
Pseudodesmin AStreptococcus pneumoniae LMG 2159816[4]
Pseudodesmin AStreptococcus pyogenes LMG 15868>32[4]
Viscosinamide AClostridium perfringens NCTC 8798>32[4]
Viscosinamide AEnterococcus faecalis LMG 82228[4]
Viscosinamide AEnterococcus faecium LMG 943116[4]
Viscosinamide AStaphylococcus aureus LMG 101478[4]
Viscosinamide AStreptococcus pneumoniae LMG 2159816[4]
Viscosinamide AStreptococcus pyogenes LMG 15868>32[4]
WLIPClostridium perfringens NCTC 8798>32[4]
WLIPEnterococcus faecalis LMG 822216[4]
WLIPEnterococcus faecium LMG 943132[4]
WLIPStaphylococcus aureus LMG 1014716[4]
WLIPStreptococcus pneumoniae LMG 21598>32[4]
WLIPStreptococcus pyogenes LMG 15868>32[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound-like lipopeptides.

Purification of this compound-Like Lipopeptides by Reversed-Phase HPLC

This protocol outlines a general method for the purification of lipopeptides from Pseudomonas culture supernatants.

1. Culture and Extraction:

  • Culture the desired Pseudomonas strain in a suitable liquid medium (e.g., King's B medium) for 48-72 hours with shaking.

  • Centrifuge the culture to pellet the bacterial cells.

  • Acidify the cell-free supernatant to a pH of 2-3 with concentrated HCl to precipitate the lipopeptides.

  • Centrifuge the acidified supernatant to collect the crude lipopeptide precipitate.

  • Extract the precipitate with an organic solvent such as ethyl acetate (B1210297) or methanol.

  • Evaporate the organic solvent to obtain the crude lipopeptide extract.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10]

  • Gradient: A linear gradient from a low to a high concentration of mobile phase B over a specified time (e.g., 5% to 95% B over 40 minutes). The optimal gradient may need to be determined empirically for each lipopeptide.

  • Flow Rate: Typically 1 mL/min for an analytical column.

  • Detection: UV detection at 210-220 nm.[9]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified lipopeptide powder.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standardized broth microdilution method for assessing the antimicrobial activity of the purified lipopeptides.[11][12]

1. Preparation of Materials:

  • Microorganism: Prepare a fresh culture of the test microorganism (bacterium or fungus) and adjust the inoculum to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[13]

  • Lipopeptide Stock Solution: Prepare a stock solution of the purified lipopeptide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • 96-Well Microtiter Plate: Use sterile 96-well plates.

2. Assay Procedure:

  • Dispense 100 µL of the appropriate broth medium into each well of the 96-well plate.

  • Add 100 µL of the lipopeptide stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.[11]

  • Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (microorganism in broth without lipopeptide) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

3. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the lipopeptide that completely inhibits the visible growth of the microorganism.[12]

  • The optical density can also be measured using a microplate reader to quantify growth inhibition.

Visualizing Mechanisms and Pathways

Mechanism of Action: Membrane Disruption

This compound-like lipopeptides exert their antimicrobial effect primarily by disrupting the integrity of the microbial cell membrane. This process is initiated by the insertion of the lipopeptide's fatty acid tail into the lipid bilayer, followed by the interaction of the cyclic peptide head with the membrane components. This leads to the formation of pores or channels, causing leakage of essential cellular contents and ultimately cell death.[3][4]

MembraneDisruption cluster_membrane Bacterial Cell Membrane LipidBilayer Lipid Bilayer PoreFormation Pore Formation LipidBilayer->PoreFormation Disruption of Membrane Integrity Lipopeptide This compound-like Lipopeptide Insertion Insertion of Fatty Acid Tail Lipopeptide->Insertion Hydrophobic Interaction Insertion->LipidBilayer Anchoring CellLysis Cell Lysis PoreFormation->CellLysis Leakage of Cellular Contents

Caption: Mechanism of membrane disruption by this compound-like lipopeptides.

Biosynthesis Pathway: Non-Ribosomal Peptide Synthetases (NRPS)

The biosynthesis of this compound-like lipopeptides is a complex process carried out by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). These enzymes act as an assembly line, sequentially adding and modifying amino acids and the fatty acid tail to construct the final lipopeptide product. The genetic blueprint for these NRPSs is organized in gene clusters.[5][14][15]

NRPS_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex Module1 Adenylation (A) Thiolation (T) Condensation (C) Module 1 (Fatty Acid Loading) Module2 Adenylation (A) Thiolation (T) Condensation (C) Module 2 (Amino Acid 1) Module1->Module2 Chain Elongation ModuleN ... Module n (Amino Acid 9) Module2->ModuleN ModuleTE Thioesterase (TE) Release & Cyclization ModuleN->ModuleTE:f0 Lipopeptide Mature this compound-like Lipopeptide ModuleTE->Lipopeptide Release and Lactonization FattyAcid Fatty Acid Precursor FattyAcid->Module1:f0 AminoAcids Amino Acid Precursors AminoAcids->Module2:f0

References

Validating the In Vivo Antifungal Prowess of Viscosin in a Plant Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antifungal activity of Viscosin and related lipopeptides against commercially available antifungal agents. The data presented is supported by experimental protocols and visual representations of the underlying biological pathways.

This guide focuses on the efficacy of this compound, a cyclic lipopeptide produced by Pseudomonas species, and similar lipopeptides from Bacillus species, in controlling grey mold disease caused by Botrytis cinerea in a tomato plant model. The performance of these natural compounds is compared with conventional chemical fungicides and other biocontrol agents.

Comparative Efficacy of Antifungal Agents Against Botrytis cinerea on Tomato

The following table summarizes the in vivo antifungal activity of various treatments against grey mold on tomatoes. The data is compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies.

Treatment AgentActive Ingredient(s)Plant ModelEfficacySource
Lipopeptide Extract Lipopeptides (surfactin, bacillomycin, fengycin)Tomato Fruit50% reduction in disease incidence[1][2]
Bacillus subtilis strain GA1 Lipopeptides (iturin, fengycin (B216660), surfactin)Apple Fruit80% disease protection[3]
Bacillus velezensis strains Lipopeptides (surfactins, iturins, fengycins)Tomato LeavesSignificant reduction in disease severity[4]
Mancozeb MancozebTomato64.70% control efficacy (in pot trials, combined with lipopeptides)[5]
Fludioxonil + Cyprodinil Fludioxonil, CyprodinilStrawberry Fruit100% prevention of post-harvest grey mold[6]
Terbinafine TerbinafineCherry Tomato FruitComplete inhibition of grey mold at 400 mg·L⁻¹[7]
Untreated Control -Tomato Fruit100% disease incidence[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antifungal activity. The following is a generalized protocol for an in vivo antifungal assay on tomato fruit, based on common practices cited in the literature.[1]

In Vivo Antifungal Assay on Tomato Fruit
  • Fungal Inoculum Preparation:

    • Culture Botrytis cinerea on Potato Dextrose Agar (PDA) for 10-14 days at 22-25°C to allow for sporulation.

    • Harvest conidia by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Fruit Preparation and Inoculation:

    • Select healthy, mature tomato fruits of a uniform size and ripeness.

    • Surface sterilize the fruits by immersing them in a 1% sodium hypochlorite (B82951) solution for 2 minutes, followed by three rinses with sterile distilled water.

    • Allow the fruits to air dry completely in a sterile environment.

    • Create a uniform, small wound (e.g., 2 mm deep) on the equator of each fruit using a sterile needle.

    • Inoculate each wound with a 10 µL droplet of the prepared B. cinerea spore suspension.

  • Treatment Application:

    • Prepare solutions of this compound (or other test compounds) and control fungicides at the desired concentrations.

    • Apply a specific volume (e.g., 20 µL) of the treatment solution directly to the inoculated wound.

    • For the negative control, apply the same volume of sterile water or the solvent used to dissolve the test compounds.

  • Incubation and Disease Assessment:

    • Place the treated fruits in a sterilized, high-humidity chamber (e.g., a plastic container with a lid and moist sterile filter paper).

    • Incubate at 20-25°C for 5-7 days.

    • Assess the disease severity by measuring the diameter of the necrotic lesion that develops around the inoculation site.

    • Calculate the percentage of disease inhibition for each treatment compared to the negative control using the formula:

      • % Inhibition = [(Control Lesion Diameter - Treatment Lesion Diameter) / Control Lesion Diameter] x 100

Visualization of Mechanisms

Experimental Workflow

The following diagram illustrates the key steps in the in vivo validation of this compound's antifungal activity.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fungal Culture (Botrytis cinerea) B Spore Suspension Preparation A->B E Inoculation of Tomato Wounds B->E C Tomato Fruit Sterilization & Wounding C->E D This compound & Control Solution Preparation F Application of Treatments D->F E->F G Incubation in Humid Chamber F->G H Disease Severity Measurement G->H I Calculation of % Inhibition H->I

In vivo antifungal experimental workflow.
Signaling Pathways for Induced Systemic Resistance

This compound and related lipopeptides from beneficial bacteria can induce systemic resistance (ISR) in plants, a key mechanism of their biocontrol activity.[8][9][10][11][12] This involves the activation of the plant's own defense signaling pathways, primarily the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways.[8][9][13][14][15][16][17]

signaling_pathway cluster_perception Perception at Cell Surface cluster_signaling Intracellular Signaling Cascade cluster_response Defense Response This compound This compound (Lipopeptide) Receptor Plant Cell Receptor This compound->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS JA_pathway Jasmonic Acid (JA) Signaling Pathway ROS->JA_pathway SA_pathway Salicylic Acid (SA) Signaling Pathway ROS->SA_pathway Defense_Genes Activation of Defense Genes (e.g., PR proteins) JA_pathway->Defense_Genes SA_pathway->Defense_Genes Cell_Wall Cell Wall Strengthening Defense_Genes->Cell_Wall Antimicrobials Production of Antimicrobial Compounds Defense_Genes->Antimicrobials

Lipopeptide-induced systemic resistance pathway.

The perception of this compound by plant cell receptors triggers an intracellular signaling cascade, including a burst of reactive oxygen species (ROS). This leads to the activation of the JA and SA signaling pathways, which in turn results in the expression of defense-related genes, reinforcement of the plant cell wall, and production of antimicrobial compounds, culminating in a broad-spectrum, long-lasting resistance to pathogens.

References

A Comparative Guide to Viscosin Biosynthesis Gene Clusters Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of Viscosin biosynthesis gene clusters, offering insights into their organization, function, and the resulting lipopeptide products. This compound and its analogs, a class of cyclic lipopeptides (CLPs) produced by various Pseudomonas species, exhibit potent surfactant and antimicrobial activities, making them promising candidates for applications in biotechnology and pharmacology. Understanding the genetic basis of their production is crucial for harnessing their full potential.

Gene Cluster Organization: A Tale of Two Arrangements

The biosynthesis of this compound and related CLPs is orchestrated by large, multifunctional enzymes encoded by non-ribosomal peptide synthetase (NRPS) gene clusters. A key differentiating feature among producing organisms is the genomic arrangement of these clusters. Two primary organizational motifs have been identified:

  • Contiguous Gene Clusters: In some species, the NRPS genes responsible for the entire lipopeptide backbone synthesis are located in a single, continuous locus. An example is the pseudodesmin gene cluster found in Pseudomonas sp. COR52.[1] This arrangement facilitates coordinated regulation and potential horizontal gene transfer of the entire biosynthetic pathway.

  • Dispersed Gene Clusters: In contrast, other species, such as Pseudomonas fluorescens SBW25, exhibit a fragmented gene cluster organization.[2] For instance, the viscA gene, which initiates the synthesis, is located approximately 1.62 Mb away from the viscB and viscC genes on the chromosome.[2] This separation suggests a more complex regulatory network governing the expression of the biosynthetic machinery.

The this compound group of CLPs includes this compound, viscosinamides, pseudodesmins, pseudophomins, massetolides, and the White Line-Inducing Principle (WLIP).[1] The biosynthetic gene clusters for massetolides, this compound, and WLIP have been identified and share organizational similarities.[1]

Core Biosynthetic and Regulatory Genes

The this compound biosynthesis gene clusters are typically composed of several key genes, with the NRPS genes forming the core of the machinery.

Gene/ProteinFunctionOrganism(s)Size (approx.)
NRPS Genes
viscA / Vsp3Initiates the peptide chain synthesis.P. fluorescens PfA7B, SBW25137 kDa[3][4][5]
viscB / Vsp2Elongates the peptide chain.P. fluorescens PfA7B, SBW25215 kDa[3][4][5]
viscC / Vsp1Completes the peptide chain synthesis and cyclization.P. fluorescens PfA7B, SBW25218 kDa[3][4][5]
Regulatory Genes
viscAR, viscBCRLuxR-type transcriptional regulators controlling the expression of visc genes.P. fluorescens SBW25-
gacS/gacATwo-component global regulatory system influencing this compound production.P. fluorescens SBW25-
Transporter Genes
pdmTNodT-like transporter gene.Pseudomonas sp. COR52-
pdmD, pdmEMacA and MacB-like transporter genes.Pseudomonas sp. COR52-

In P. fluorescens PfA7B, a 25-kb chromosomal DNA region is responsible for the production of three high-molecular-mass proteins essential for this compound synthesis.[3][4][5] These proteins, with approximate sizes of 218, 215, and 137 kDa, likely constitute the synthetase complex that assembles the nine-amino-acid peptide of this compound and attaches the fatty acid side chain.[3][4][5]

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, involving both specific and global regulatory systems.

In P. fluorescens SBW25, two LuxR-type transcriptional regulators, designated ViscAR and ViscBCR, play a crucial role in controlling the expression of the viscA, viscB, and viscC genes.[2] Mutation in either of these regulatory genes leads to a significant reduction in the transcript levels of the biosynthetic genes and a corresponding loss of this compound production.[2] These regulators belong to a unique LuxR subfamily that lacks the typical N-acylhomoserine lactone (AHL) binding domain, suggesting a different mode of activation.[6] The biosynthesis of this compound is also under the control of the GacS/GacA two-component system, a global regulator of secondary metabolism in many pseudomonads, but it is not regulated by AHL-mediated quorum sensing.[2]

The following diagram illustrates the regulatory pathway of this compound biosynthesis in P. fluorescens SBW25.

Viscosin_Regulation cluster_regulators Regulatory Proteins cluster_biosynthesis Biosynthesis Genes GacS GacS GacA GacA GacS->GacA Phosphorylation ViscAR ViscAR GacA->ViscAR ViscBCR ViscBCR GacA->ViscBCR viscA viscA ViscAR->viscA viscBC viscBC ViscBCR->viscBC This compound This compound viscA->this compound viscBC->this compound

Caption: Regulatory pathway of this compound biosynthesis in P. fluorescens SBW25.

Experimental Protocols

Identification of Lipopeptide Biosynthesis Gene Clusters

A common approach to identify novel lipopeptide biosynthesis gene clusters is through a bioinformatics-led strategy of genome mining.

Experimental Workflow:

Gene_Cluster_Identification Genome Bacterial Genome Sequence Mining In Silico Genome Mining (e.g., antiSMASH, BLAST) Genome->Mining NRPS_Identification Identification of NRPS Gene Clusters Mining->NRPS_Identification Mutagenesis Targeted Gene Disruption (e.g., Homologous Recombination) NRPS_Identification->Mutagenesis Metabolite_Analysis Comparative Metabolite Profiling (e.g., LC-MS, HPLC) Mutagenesis->Metabolite_Analysis Structure_Elucidation Structure Elucidation (e.g., NMR, Mass Spectrometry) Metabolite_Analysis->Structure_Elucidation

Caption: Workflow for the identification and characterization of lipopeptide gene clusters.

Protocol:

  • Genome Mining: The genome sequence of the target bacterium is analyzed using bioinformatics tools like antiSMASH or BLAST to identify putative non-ribosomal peptide synthetase (NRPS) gene clusters.[7]

  • Gene Disruption: A targeted mutation is introduced into a candidate NRPS gene in the wild-type strain. This is often achieved through homologous recombination, replacing a portion of the gene with an antibiotic resistance cassette.[7]

  • Metabolite Profiling: The metabolite profiles of the wild-type and mutant strains are compared using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[1][7] The absence of a specific peak in the mutant's profile compared to the wild-type indicates the product of the disrupted gene cluster.

  • Structure Elucidation: The identified lipopeptide is purified from the wild-type culture, and its chemical structure is determined using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1][7]

Analysis of Lipopeptide Production by HPLC

Protocol:

  • Culture Preparation: Bacterial strains are grown in a suitable liquid medium (e.g., King's B medium) for a defined period to allow for lipopeptide production.

  • Extraction: The bacterial cells are removed by centrifugation. The cell-free supernatant is then extracted with an organic solvent, such as ethyl acetate, often after acidification with formic or hydrochloric acid to protonate the lipopeptides and improve their extraction.[7]

  • Sample Preparation: The organic extract is evaporated to dryness and the residue is redissolved in a suitable solvent, typically methanol (B129727) or acetonitrile (B52724).

  • HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column. The lipopeptides are separated using a gradient of an appropriate mobile phase, such as acetonitrile and water, both often containing a small amount of trifluoroacetic acid. The separated compounds are detected by monitoring the absorbance at a specific wavelength (e.g., 210 nm).

Swarming Motility Assay

This assay is used to assess the production of biosurfactants, like this compound, which are essential for swarming motility on semi-solid surfaces.

Protocol:

  • Plate Preparation: A semi-solid agar (B569324) medium (e.g., King's B with 0.5-0.7% agar) is prepared and poured into petri dishes.[7]

  • Inoculation: A small volume (e.g., 5 µL) of an overnight liquid culture of the bacterial strain, adjusted to a specific optical density, is spotted onto the center of the agar plate.[7]

  • Incubation: The plates are incubated at an appropriate temperature for 24-72 hours.

  • Observation: The diameter of the bacterial colony is measured. Strains producing functional biosurfactants will exhibit significant spreading or swarming across the agar surface, while non-producing mutants will show limited or no motility.

Functional Comparison and Applications

This compound and its analogs exhibit a range of biological activities that are directly linked to their structure, which is in turn dictated by the producing gene cluster. These activities include:

  • Antimicrobial Activity: this compound-group CLPs have demonstrated inhibitory effects against various plant pathogens, including fungi and oomycetes.[1] For example, pseudodesmin and viscosinamide can cause hyphal distortion and disintegration of Rhizoctonia solani and Pythium myriotylum.[1]

  • Biofilm Formation and Dispersal: this compound plays a role in biofilm formation and dispersal in P. fluorescens SBW25.[6][8] While it has a minor influence on initial biofilm formation, it is involved in the later stages of biofilm dispersal.[8]

  • Motility: The biosurfactant properties of this compound are crucial for surface motility, such as swarming, which enables the bacteria to colonize surfaces.[9]

  • Plant Root Colonization: The ability to produce this compound can enhance the colonization of plant roots by P. fluorescens SBW25, which can be beneficial for plant growth promotion and biocontrol.[10]

The diversity in gene cluster organization and regulation across different Pseudomonas species offers a rich resource for the discovery and bioengineering of novel lipopeptides with tailored properties for applications in agriculture, medicine, and industry. By understanding the intricate details of their biosynthesis, researchers can develop strategies to enhance the production of these valuable compounds and to generate novel derivatives with improved activities.

References

A Comparative Analysis of Viscosin and Other Leading Biosurfactants in Surface Tension Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the surface tension reduction capabilities of Viscosin, a cyclic lipopeptide biosurfactant, with other prominent biosurfactants: Surfactin, Rhamnolipid, and Sophorolipid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and pharmacology, offering a side-by-side look at the efficacy of these compounds, supported by experimental data and detailed methodologies.

Executive Summary

Biosurfactants are microbially produced amphiphilic molecules that exhibit excellent surface activity, making them attractive alternatives to synthetic surfactants in a wide range of applications, including pharmaceuticals, bioremediation, and enhanced oil recovery. A key performance indicator for a biosurfactant is its ability to lower the surface tension of a liquid, which is quantified by its critical micelle concentration (CMC) and the minimum surface tension achieved at that concentration. This guide synthesizes data from various studies to present a comparative overview of this compound, Surfactin, Rhamnolipid, and Sophorolipid, highlighting their respective efficiencies in reducing aqueous surface tension.

Quantitative Comparison of Biosurfactant Efficacy

The effectiveness of a biosurfactant is primarily determined by two key parameters: the Critical Micelle Concentration (CMC) and the minimum surface tension (γCMC) achieved at this concentration. The CMC is the concentration of a surfactant above which micelles form, and it represents the point of maximum surface tension reduction. A lower CMC value indicates a more efficient biosurfactant, as less of the compound is required to achieve the maximum effect. The γCMC is the lowest surface tension value that can be achieved by the surfactant.

The following table summarizes the CMC and minimum surface tension values for this compound, Surfactin, Rhamnolipid, and Sophorolipid, as reported in various scientific studies. It is important to note that these values can be influenced by factors such as the specific microbial strain, culture conditions, purity of the biosurfactant, and the experimental method used for measurement.

BiosurfactantProducing Microorganism (Example)Critical Micelle Concentration (CMC) (mg/L)Minimum Surface Tension (mN/m)
This compound Pseudomonas fluorescens21.6[1]25[1]
Surfactin Bacillus subtilis20[2]27[2]
Rhamnolipid Pseudomonas aeruginosa10 - 20025 - 30
Sophorolipid Starmerella bombicola50 - 15033 - 39

Note: The data presented in this table are compiled from various sources and are intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

Accurate and reproducible measurement of surface tension and CMC is crucial for evaluating the performance of biosurfactants. The following section outlines the detailed methodology for the most common technique used in the cited studies.

Determination of Surface Tension and Critical Micelle Concentration (CMC) using the Du Noüy Ring Method

The Du Noüy ring method is a widely used technique to measure the surface tension of a liquid. It involves measuring the force required to detach a platinum-iridium ring from the surface of a liquid.

Apparatus:

  • Tensiometer equipped with a platinum-iridium ring

  • Precision balance

  • Glass vessel

  • Micropipettes

  • Magnetic stirrer and stir bars (optional)

  • Temperature control unit (optional)

Procedure:

  • Preparation of Biosurfactant Solutions:

    • Prepare a stock solution of the purified biosurfactant in deionized water at a concentration significantly higher than the expected CMC.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations, ensuring that several concentrations fall below and above the anticipated CMC.

  • Instrument Calibration and Setup:

    • Clean the platinum-iridium ring thoroughly. This is typically done by rinsing with a solvent (e.g., ethanol (B145695) or acetone) followed by distilled water, and then flaming the ring to a red glow to remove any organic contaminants.

    • Calibrate the tensiometer according to the manufacturer's instructions, usually with deionized water, which has a known surface tension (approximately 72.8 mN/m at 20°C).

    • Place the biosurfactant solution of a specific concentration into a clean glass vessel and position it on the tensiometer's sample stage.

  • Measurement:

    • Immerse the platinum-iridium ring into the biosurfactant solution.

    • Slowly raise the ring towards the surface of the liquid. As the ring passes through the interface, it will pull a meniscus of the liquid with it.

    • The tensiometer measures the force exerted on the ring by the surface tension of the liquid.

    • Continue to raise the ring until the liquid lamella breaks. The maximum force recorded just before the lamella breaks is used to calculate the surface tension.

    • Repeat the measurement for each concentration at least three times to ensure accuracy and calculate the average surface tension.

  • Data Analysis and CMC Determination:

    • Plot the average surface tension values (in mN/m) as a function of the logarithm of the biosurfactant concentration (in mg/L).

    • The resulting graph will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau.

    • The CMC is determined as the concentration at the point of intersection of the two linear portions of the graph (the steeply sloping part and the plateau). The minimum surface tension (γCMC) is the value of the surface tension in the plateau region.

Visualizing Experimental and Biological Processes

To further aid in the understanding of the experimental and biological concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Perform Serial Dilutions stock->dilutions measure Measure Surface Tension of Each Dilution dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC and γCMC plot->determine_cmc Viscosin_Regulation cluster_input Environmental Signals cluster_tcs Two-Component System cluster_luxr Transcriptional Regulators cluster_output Biosynthesis signals Unknown Signals GacS GacS (Sensor Kinase) signals->GacS GacA GacA (Response Regulator) GacS->GacA Phosphorylation ViscAR ViscAR GacA->ViscAR Activates Transcription ViscBCR ViscBCR GacA->ViscBCR Activates Transcription visc_genes viscABC Genes ViscAR->visc_genes Activates Transcription ViscBCR->visc_genes Activates Transcription This compound This compound Production visc_genes->this compound

References

A Comparative Guide to the Structure-Activity Relationship of Viscosin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships of different Viscosin isoforms, a class of cyclic lipopeptides produced by Pseudomonas species. These compounds have garnered significant interest for their diverse biological activities, including antimicrobial, anticancer, and biosurfactant properties. This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes relevant biological pathways and workflows to aid in research and development.

Structural Differences Among this compound Isoforms

The this compound group of cyclic lipopeptides are nonapeptides acylated with a 3-hydroxy fatty acid. The primary structural variations among the isoforms lie in the amino acid sequence of the peptide ring and the stereochemistry of certain amino acids. These subtle differences can significantly impact their biological activities. The core structure consists of a β-hydroxy decanoic acid linked to a nine-amino acid peptide chain, with a lactone ring formed between the C-terminal carboxyl group and the hydroxyl group of a threonine residue.[1]

Table 1: Amino Acid Sequence Comparison of Major this compound Isoforms [1][2]

IsoformPosition 1Position 2Position 3Position 4Position 5Position 6Position 7Position 8Position 9
This compound L-LeuD-GluD-aThrD-ValL-LeuD-SerL-LeuD-SerL-Ile
Viscosinamide L-LeuD-GlnD-aThrD-ValL-LeuD-SerL-LeuD-SerL-Ile
Massetolide A L-LeuD-GluD-aThrD-ValD-LeuD-SerL-LeuD-SerL-Ile
Pseudodesmin A L-LeuD-GlnD-aThrD-ValD-LeuD-SerL-LeuD-SerL-Ile

Note: aThr represents allo-threonine.

The key variations are:

  • Position 2: this compound and Massetolide A possess a negatively charged glutamic acid (Glu), while Viscosinamide and Pseudodesmin A have a neutral glutamine (Gln). This difference in charge is a major determinant of their biological activity.[3][4]

  • Position 5: this compound and Viscosinamide contain an L-Leucine, whereas Massetolide A and Pseudodesmin A have a D-Leucine at this position.

Comparative Biological Activities

The structural variations among this compound isoforms directly influence their antimicrobial, anticancer, and biosurfactant properties.

Antimicrobial Activity

This compound and its isoforms exhibit potent activity, primarily against Gram-positive bacteria and some fungi, by disrupting the integrity of the cell membrane.[3][4] The presence of glutamic acid at position 2 (in this compound and Massetolide A) versus glutamine (in Viscosinamide and Pseudodesmin A) significantly impacts their membrane-permeabilizing properties and, consequently, their minimum inhibitory concentrations (MICs).[3][4] Neutral isoforms (Viscosinamide and Pseudodesmin A) have been reported to be somewhat more potent in membrane permeabilization than the charged ones.[3][4]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Isoforms

OrganismThis compoundViscosinamideMassetolide APseudodesmin AReference
Bacillus subtilis----Data not available
Staphylococcus aureus----Data not available
Pythium myriotylumLysisHyphal distortion-Hyphal distortion[1]
Rhizoctonia solani AG2-2LysisHyphal distortion-Hyphal distortion[1][5]
Mycobacterium tuberculosis--Active-[6]
Mycobacterium avium-intracellulare--Active-[6]

Note: "-" indicates that specific quantitative data was not found in the searched literature. The qualitative descriptions from the source are provided.

Anticancer Activity

Several lipopeptides, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the disruption of the cancer cell membrane.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of this compound Isoforms

Cell LineThis compoundViscosinamideMassetolide APseudodesmin AReference
MCF-7 (Breast)----Data not available
HeLa (Cervical)----Data not available
A549 (Lung)----Data not available

Note: "-" indicates that specific quantitative IC₅₀ data for a direct comparison of the isoforms was not available in the searched literature.

Biosurfactant Properties

This compound and its analogs are potent biosurfactants, capable of reducing surface tension and forming stable emulsions. Their amphiphilic nature, arising from the combination of a hydrophobic fatty acid tail and a hydrophilic peptide head, drives this activity. The critical micelle concentration (CMC) is a key parameter for evaluating surfactant efficiency.

Table 4: Comparative Biosurfactant Properties of this compound Isoforms

IsoformCMC (mg/L)Surface Tension Reduction (mN/m)Reference
This compound 5.79to ~27-29[7]
Viscosinamide --Data not available
Massetolide A --Data not available
Pseudodesmin A --Data not available

Note: "-" indicates that specific quantitative data for a direct comparison of the isoforms was not available in the searched literature. One study noted that the emulsification properties of Massetolide A are significantly poorer than those of this compound, despite differing by only a single amino acid.[8]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism.

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Lipopeptide Dilutions:

    • Prepare a stock solution of the this compound isoform in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing 100 µL of the serially diluted lipopeptide.

    • Include a positive control (bacteria with no lipopeptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the lipopeptide that completely inhibits visible growth of the microorganism.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound isoforms in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization of Formazan (B1609692):

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[13]

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Record the absorbance at 570 nm using a microplate reader.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Biosurfactant Activity: Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of a compound to disrupt the integrity of lipid vesicles (liposomes), mimicking its effect on cell membranes.[14][15][16][17]

Protocol:

  • Preparation of Calcein-Loaded Vesicles:

    • Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of the fluorescent dye calcein (B42510) (e.g., 50-100 mM).

    • Remove the unencapsulated calcein by size-exclusion chromatography.

  • Leakage Assay:

    • Dilute the calcein-loaded vesicles in a buffer to the desired lipid concentration in a fluorometer cuvette.

    • Add the this compound isoform at various concentrations to the vesicle suspension.

    • Monitor the increase in calcein fluorescence over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • The percentage of leakage is calculated by comparing the fluorescence intensity to that of a control where the vesicles are completely lysed with a detergent (e.g., Triton X-100), which represents 100% leakage.

Visualizations

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Colony inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep plate_setup 96-Well Plate Setup inoculum_prep->plate_setup Add Inoculum lipopeptide_stock Lipopeptide Stock serial_dilution Serial Dilutions lipopeptide_stock->serial_dilution serial_dilution->plate_setup Add Dilutions incubation Incubate (37°C, 18-24h) plate_setup->incubation read_plate Visual Inspection incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow: MTT Assay for Anticancer Activity

MTT_Workflow seed_cells Seed Cancer Cells in 96-Well Plate incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with This compound Isoforms incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT assay to determine anticancer activity.

Signaling Pathway: Proposed Mechanism of Action of this compound Isoforms

The primary mechanism of action for this compound and its isoforms is believed to be the direct interaction with and disruption of the cell membrane, leading to increased permeability and eventual cell death.[3][4] This process is not thought to involve specific receptor-mediated signaling pathways but rather a physical disruption of the lipid bilayer.

Membrane_Disruption cluster_effects Cellular Effects This compound This compound Isoform membrane Cell Membrane (Lipid Bilayer) This compound->membrane Interaction & Insertion permeabilization Increased Membrane Permeability membrane->permeabilization ion_leakage Ion Leakage permeabilization->ion_leakage content_release Release of Cellular Contents permeabilization->content_release cell_death Cell Death ion_leakage->cell_death content_release->cell_death

Caption: Proposed mechanism of this compound-induced cell death via membrane disruption.

References

Unveiling the Anti-Cancer Potential of Viscosin: A Comparative Analysis on Key Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern oncological research. In this context, natural compounds have emerged as a promising frontier. This guide provides a comprehensive validation of the anti-cancer properties of constituents derived from Inula viscosa, with a focus on its bioactive sesquiterpene lactones, Tomentosin and Inuviscolide. The performance of these compounds is objectively compared against established chemotherapeutic agents across a panel of specific cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of Inula viscosa extracts, its active components, and standard chemotherapeutic drugs on various cancer cell lines.

Table 1: Cytotoxicity of Inula viscosa Extracts and Tomentosin against Cervical Cancer Cell Lines

Compound/ExtractCell LineIC50 (µM)Incubation TimeReference
TomentosinSiHa7.10 ± 0.7896 hours[1]
TomentosinHeLa5.87 ± 0.3696 hours[1]
DoxorubicinHeLa0.14Not Specified[2]
DoxorubicinSiHa8.52Not Specified[2]

Table 2: Cytotoxicity of Inula viscosa Extract against Colorectal Cancer Cell Lines

Compound/ExtractCell LineIC50 (µg/mL)Incubation TimeReference
Inula viscosa Water ExtractHCT116~300Not Specified[3]
Inula viscosa Water ExtractColo320~300Not Specified[3]

Table 3: Cytotoxicity of Inula viscosa Extracts against Breast Cancer Cell Lines

Compound/ExtractCell LineNotesReference
Inula viscosa Ethyl Acetate & Ethanolic ExtractsMCF-7Cytotoxic activity observed[4]
Inula viscosa Ethyl Acetate & Ethanolic ExtractsMDA-MB-231Higher toxicity compared to MCF-7[4]
Paclitaxel (B517696)MCF-7G2/M arrest and apoptosis observed[5]
PaclitaxelMDA-MB-231G2/M arrest and apoptosis observed[5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Inula viscosa and its constituents exert their anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of malignant cells.

Apoptosis Induction

Studies have consistently demonstrated the pro-apoptotic effects of Inula viscosa extracts and Tomentosin. In cervical cancer cells (HeLa and SiHa), these compounds trigger apoptosis through a mitochondria-mediated signaling pathway, involving the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase-3.[1][4] Similarly, in colorectal cancer cells (HCT116 and Colo320), the extract induces apoptosis by activating caspase-9 in HCT116 cells, and both caspase-8 and -9 in Colo320 cells, suggesting the involvement of both intrinsic and extrinsic pathways.[4]

Table 4: Apoptotic Effects of Inula viscosa Extract and Comparator Drugs

Compound/ExtractCell LineApoptosis PercentageMethodReference
Inula viscosa Extract (300 µg/ml)HCT116Accumulation in Sub G1 phaseFlow Cytometry[6]
Inula viscosa Extract (300 µg/ml)Colo320Accumulation in Sub G1 phaseFlow Cytometry[6]
Cisplatin (80 µM)HCT116~20%Morphological Evaluation[7]
Cell Cycle Arrest

Treatment with Inula viscosa extracts and Tomentosin leads to a significant arrest of cancer cells in specific phases of the cell cycle, thereby inhibiting their division and proliferation. In human melanoma and Burkitt's lymphoma cell lines, Tomentosin has been shown to induce cell cycle arrest at the G2/M phase.[4][8] In colorectal cancer cell lines HCT116 and Colo320, the aqueous extract of Inula viscosa also demonstrated inhibitory effects on cell cycle progression.[3]

Table 5: Cell Cycle Effects of Inula viscosa Extract and Paclitaxel

Compound/ExtractCell LineEffect on Cell CycleReference
Inula viscosa Extract (300 µg/ml)HCT116Time-dependent inhibitory effects[3]
Inula viscosa Extract (300 µg/ml)Colo320Time-dependent inhibitory effects[3]
Paclitaxel (10 nM)MCF-7Accumulation of cells at G2/M[9]
Paclitaxel (10 nM)MDA-MB-231Accumulation of cells at G2/M[9]

Signaling Pathways

The anti-cancer activity of Inula viscosa and its components is mediated through the modulation of various signaling pathways. A key mechanism involves the induction of intracellular ROS, which in turn triggers DNA damage and activates apoptotic pathways.[1][4] The pro-apoptotic effects are often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.[4][8]

cluster_0 Inula viscosa / Tomentosin cluster_1 Cellular Effects cluster_2 Downstream Events Inula viscosa / Tomentosin Inula viscosa / Tomentosin ROS ↑ Reactive Oxygen Species (ROS) Inula viscosa / Tomentosin->ROS Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Inula viscosa / Tomentosin->Cell_Cycle_Arrest Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Caspases ↑ Caspase Activation Mito_Pot->Caspases Apoptosis Apoptosis Caspases->Apoptosis start Seed Cells (96-well plate) treatment Add Test Compound start->treatment incubation Incubate (e.g., 24h) treatment->incubation mtt_add Add MTT Solution incubation->mtt_add mtt_incubation Incubate (4h) mtt_add->mtt_incubation dissolve Add DMSO mtt_incubation->dissolve read Read Absorbance (570 nm) dissolve->read start Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Flow Cytometry Analysis incubate->analyze

References

Shifting Gene Expression: A Comparative Look at Pseudomonas fluorescens With and Without Viscosin Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks of bacteria is paramount. This guide provides a comparative transcriptomic analysis of Pseudomonas fluorescens SBW25, focusing on the global gene expression changes that occur in the absence of the cyclic lipopeptide, viscosin. This analysis is based on a seminal study that utilized a gacS mutant, a key regulator of this compound synthesis, to effectively create a this compound-negative phenotype.

This compound is a secondary metabolite known for its role in motility, biofilm formation, and antimicrobial activity. By comparing the transcriptome of the wild-type strain to a mutant incapable of producing this compound, we can illuminate the broader physiological and metabolic shifts associated with this important biosurfactant.

Experimental Design and Methodology

The primary data for this comparison is derived from a transcriptomic study of P. fluorescens SBW25 and its gacS transposon insertion mutant. The GacS/GacA two-component system is a master regulator of secondary metabolism and other cellular functions in Pseudomonas. A key outcome of a non-functional GacS is the cessation of this compound production.

Experimental Workflow

G cluster_growth Bacterial Culture cluster_rna RNA Processing cluster_analysis Transcriptomic Analysis WT P. fluorescens SBW25 (Wild-Type) RNA_WT Total RNA Extraction (Wild-Type) WT->RNA_WT Mutant P. fluorescens SBW25 (gacS Mutant) RNA_Mutant Total RNA Extraction (gacS Mutant) Mutant->RNA_Mutant cDNA_WT cDNA Synthesis & Labeling (Cy3) RNA_WT->cDNA_WT cDNA_Mutant cDNA Synthesis & Labeling (Cy5) RNA_Mutant->cDNA_Mutant Hybridization Microarray Hybridization cDNA_WT->Hybridization cDNA_Mutant->Hybridization Scanning Microarray Scanning Hybridization->Scanning Data_Analysis Data Normalization & Analysis Scanning->Data_Analysis

Figure 1: Experimental workflow for comparative transcriptomics.
Key Experimental Protocols

Bacterial Strains and Growth Conditions:

  • Pseudomonas fluorescens SBW25 wild-type and a gacS::Tn5 mutant were used.

  • Cultures were grown in Luria-Bertani (LB) broth to the late exponential phase.

RNA Isolation and Microarray Analysis:

  • Total RNA was extracted from both wild-type and gacS mutant cultures.

  • The quantity and quality of RNA were assessed using spectrophotometry and gel electrophoresis.

  • cDNA was synthesized from the RNA templates and fluorescently labeled (e.g., Cy3 for wild-type and Cy5 for the mutant).

  • The labeled cDNA was hybridized to a custom P. fluorescens SBW25 microarray.

  • Following hybridization and washing, the microarrays were scanned to measure fluorescence intensity.

Data Analysis:

  • The raw microarray data was normalized to remove systematic bias.

  • Statistical analysis was performed to identify genes with significant changes in expression between the wild-type and the gacS mutant.

  • A gene was considered differentially expressed if the fold change was greater than 4.0 and the P-value was less than 0.0001.

Transcriptomic Comparison: this compound-Producing vs. Non-Producing Pseudomonas

The transcriptomic analysis revealed significant changes in the expression of 702 genes in the gacS mutant compared to the wild-type, with 300 genes being upregulated and 402 genes being downregulated.[1] This highlights the global regulatory role of the GacS/GacA system, extending far beyond this compound production.

Downregulated Genes in the this compound-Negative Mutant

As expected, the most significantly downregulated genes in the gacS mutant were directly involved in the biosynthesis of this compound. This provides a clear genetic fingerprint of the this compound-negative phenotype.

GeneLocus TagFold Change (Downregulation)Function
viscAPFLU4007-44.0Non-ribosomal peptide synthetase
viscBPFLU2553-54.8Non-ribosomal peptide synthetase
viscCPFLU2552-56.1Non-ribosomal peptide synthetase
viscBCRPFLU2557Significantly downregulatedLuxR-type transcriptional regulator

Table 1: Downregulation of this compound biosynthesis and regulatory genes in the gacS mutant of P. fluorescens SBW25.[2]

Beyond the immediate this compound gene cluster, a broad range of genes associated with secondary metabolism, motility, and biofilm formation were also downregulated.

Gene/Gene ClusterFunction
aprAExtracellular protease
pltPectate lyase
alg and pslExopolysaccharide biosynthesis

Table 2: Examples of other key genes and pathways downregulated in the this compound-negative (gacS) mutant.[2]

Upregulated Genes in the this compound-Negative Mutant

Interestingly, the absence of a functional GacS/GacA system and, consequently, this compound production, leads to the upregulation of other gene sets, suggesting a complex interplay of regulatory networks.

Gene/Gene ClusterFunction
sod clusterSuperoxide dismutase (oxidative stress response)
Orphan NRPS clusterPutative siderophore biosynthesis

Table 3: Examples of key genes and pathways upregulated in the this compound-negative (gacS) mutant.

The Signaling Pathway of this compound Production

The production of this compound is tightly controlled by a hierarchical signaling cascade. At the top of this cascade is the GacS/GacA two-component system, which acts as a global regulator.

G cluster_main This compound Regulatory Cascade cluster_luxr LuxR Regulators cluster_biosynthesis Biosynthesis Genes GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation sRNAs Small RNAs (rsmX, rsmY, rsmZ) GacA->sRNAs Activates transcription RsmAE RsmA/RsmE (Translational Repressors) sRNAs->RsmAE Sequesters ViscAR ViscAR RsmAE->ViscAR Represses translation ViscBCR ViscBCR RsmAE->ViscBCR Represses translation viscABC viscA, viscB, viscC ViscAR->viscABC Activates transcription ViscBCR->viscABC Activates transcription

Figure 2: Signaling pathway for this compound production in P. fluorescens.

The GacS sensor kinase, upon receiving an unknown environmental signal, autophosphorylates and transfers the phosphate (B84403) group to the GacA response regulator.[3][4] Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) such as rsmX, rsmY, and rsmZ.[5] These sRNAs act by sequestering translational repressor proteins, primarily RsmA and RsmE. In the absence of the sRNAs, RsmA/E bind to the mRNA of target genes, including the LuxR-type transcriptional regulators viscAR and viscBCR, preventing their translation. When the sRNAs are expressed, they bind to RsmA/E, freeing the mRNA of viscAR and viscBCR for translation. The ViscAR and ViscBCR proteins are transcriptional activators that then bind to the promoter regions of the viscA, viscB, and viscC genes, initiating the transcription of the non-ribosomal peptide synthetases required for this compound assembly.

Concluding Remarks

The comparative transcriptomic analysis of this compound-producing and non-producing Pseudomonas fluorescens reveals a profound rewiring of the bacterial transcriptome. The absence of this compound, due to the inactivation of the master regulator GacS, leads not only to the silencing of the this compound biosynthesis machinery but also to a cascade of downstream effects on genes involved in motility, biofilm formation, stress response, and the production of other secondary metabolites. This highlights the interconnectedness of cellular regulatory networks and provides valuable insights for researchers aiming to modulate the production of specific metabolites in Pseudomonas for applications in biotechnology and drug development. Understanding these global transcriptomic shifts is crucial for predicting the broader consequences of genetic manipulations and for harnessing the full potential of these versatile microorganisms.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Viscosin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a detailed, step-by-step guide for the proper disposal of Viscosin, a surface-active cyclic lipopeptide. Adherence to these procedures is essential to maintain a safe laboratory environment and comply with environmental regulations.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅₄H₉₅N₉O₁₆
Molecular Weight 1126.4 g/mol [1][2]
Appearance Powder[3]
Solubility - Practically insoluble in water. - Soluble in methanol, ethanol, ether, acetone, and alkaline phosphate (B84403) buffer solutions.[3]
Stability Stable to heat.[3]

Experimental Protocols: this compound Disposal Procedure

The proper disposal of this compound waste depends on its form (solid, liquid solution) and the nature of any contaminants. The following protocols outline the recommended disposal methods.

1. Solid this compound Waste:

  • Collection:

    • Place dry, solid this compound waste (e.g., unused powder, contaminated filter paper) into a designated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical waste; a high-density polyethylene (B3416737) (HDPE) or glass container is recommended.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound") and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

2. Liquid this compound Waste (in Organic Solvents):

  • Collection:

    • Collect this compound dissolved in organic solvents (e.g., methanol, ethanol, ether, acetone) in a designated solvent waste container.

    • Crucially, do not mix halogenated and non-halogenated solvent waste unless specifically permitted by your institution's waste management guidelines.

    • The container should be a screw-capped, chemically resistant bottle (e.g., glass or HDPE). Never use metal cans for solvent waste, as they can corrode.

    • Label the container with "Hazardous Waste," the names of all solvent components and their approximate percentages, and "this compound."

  • Storage:

    • Keep the solvent waste container tightly sealed when not in use to prevent the release of volatile organic compounds (VOCs).

    • Store in a well-ventilated satellite accumulation area, away from ignition sources.

  • Disposal:

    • Follow your institution's procedures for the disposal of flammable liquid waste. This will typically involve pickup by your EHS department.

3. Aqueous this compound Waste (in Alkaline Buffers):

  • Evaluation:

    • Due to its practical insolubility in water, significant amounts of this compound are unlikely to be in aqueous solutions. However, if dissolved in an alkaline phosphate buffer, this waste must be evaluated.

    • Sewer disposal of any chemical waste is highly regulated. Consult your institution's EHS guidelines and local regulations before considering this option. Generally, sewer disposal of bioactive peptides is discouraged.

  • Recommended Disposal:

    • Collect the aqueous this compound waste in a labeled, sealed container.

    • The label should clearly state "Hazardous Waste," "Aqueous Waste with this compound," and the buffer components.

    • Dispose of the container through your institution's chemical waste program.

4. Contaminated Labware:

  • Grossly Contaminated Items:

    • Labware with significant solid or liquid this compound residue should be decontaminated if possible by rinsing with a suitable solvent.

    • The solvent rinse should be collected and disposed of as liquid this compound waste.

    • If decontamination is not feasible, the labware should be disposed of as solid this compound waste.[4]

  • Minimally Contaminated Items:

    • Disposable items with trace amounts of this compound (e.g., pipette tips, gloves) should be placed in a designated solid waste container for hazardous materials.

  • Sharps:

    • Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Viscosin_Disposal_Workflow cluster_form Identify Waste Form cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware start This compound Waste Generated waste_form Solid, Liquid, or Contaminated Labware? start->waste_form solid_waste Solid this compound (Powder, Residue) waste_form->solid_waste Solid liquid_waste Liquid this compound Solution waste_form->liquid_waste Liquid labware Contaminated Labware (Glassware, Pipettes, Gloves) waste_form->labware Labware solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container end_point Arrange for Pickup by Institutional EHS solid_container->end_point solvent_type Aqueous or Organic Solvent? liquid_waste->solvent_type organic_waste Organic Solvent solvent_type->organic_waste Organic aqueous_waste Aqueous Buffer solvent_type->aqueous_waste Aqueous organic_container Collect in Labeled Solvent Waste Container organic_waste->organic_container aqueous_container Collect in Labeled Aqueous Waste Container aqueous_waste->aqueous_container organic_container->end_point aqueous_container->end_point decontaminate Decontaminate if Possible (Rinse with Solvent) labware->decontaminate labware_container Dispose as Solid Hazardous Waste decontaminate->labware_container labware_container->end_point

Caption: Decision workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Logistics for Handling Viscosin-Treated Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling materials treated with Viscosin, an adhesive agent commonly used in air filtration media. Adherence to these procedures is critical for minimizing risk and ensuring operational efficiency.

The information presented is synthesized from material safety data sheets for products containing this compound and general best practices for handling laboratory chemicals. It is crucial to always consult the specific Safety Data Sheet (SDS) for the particular this compound-containing product you are using for the most accurate and detailed safety information.

Personal Protective Equipment (PPE) for Handling this compound-Treated Materials

The following table summarizes the recommended personal protective equipment when handling materials containing this compound, such as air filters.

Activity Required PPE Rationale
Handling and Inspection • Nitrile gloves• Safety glasses or gogglesTo prevent skin and eye contact with the this compound adhesive and any trapped particulates.[1]
Processing or Cutting • Nitrile gloves• Safety goggles• Dust mask (P2/N95)To protect against inhalation of dust particles that may be generated and to prevent skin and eye irritation.[1]
Spill Cleanup • Nitrile gloves• Safety goggles• Lab coat or disposable apronTo protect against skin and eye contact during cleanup of the adhesive.
Disposal of Used Materials • Nitrile glovesTo prevent skin contact with the contaminated filter media.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound-treated materials is essential for safety and to maintain the integrity of research activities.

Receiving and Storage
  • Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage or leaks.

  • Designated Storage: Store this compound-treated materials in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials, such as strong oxidizing agents.[1]

  • Maintain Integrity: Keep the materials in their original packaging until they are ready for use to prevent contamination.

Handling and Use
  • Don PPE: Before handling, put on the appropriate PPE as specified in the table above.

  • Avoid Inhalation: When handling materials that may generate dust, ensure adequate ventilation or use a certified dust mask.[1]

  • Minimize Contact: Avoid direct contact with skin and eyes.[1]

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

Emergency and Disposal Plans

Proper planning for emergencies and disposal is a critical component of laboratory safety.

Spill Cleanup Protocol

In the event of a spill of this compound adhesive:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Put on appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill: Use absorbent materials, such as sand or vermiculite, to contain the spill.

  • Collect Residue: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Clean the Area: Clean the spill area with a suitable solvent (if recommended by the SDS for the specific this compound formula) or a detergent and water solution.

  • Dispose of Waste: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal of Used this compound-Treated Materials

Used air filters and other materials treated with this compound should be handled as follows:

  • Wear Gloves: Always wear nitrile gloves when handling used filters.

  • Bag the Material: Immediately place the used filter or material into a heavy-duty plastic bag to contain any loose debris.

  • Seal the Bag: Securely seal the bag to prevent the release of dust and contaminants.

  • Dispose in Regular Trash: For most standard applications, the sealed bag can be disposed of in the regular trash. However, if the filter has been used to capture hazardous materials, it must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Workflow for Handling this compound-Treated Materials

The following diagram illustrates the standard operational workflow for safely handling materials treated with this compound, from receipt to final disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal & Cleanup cluster_emergency Emergency Protocol (Spill) A Receive and Inspect This compound-Treated Material B Store in a Cool, Dry, Well-Ventilated Area A->B C Don Appropriate PPE (Gloves, Safety Goggles) B->C D Handle Material, Avoiding Skin/Eye Contact C->D E If Processing, Use Dust Mask in Ventilated Area D->E I Alert Personnel and Don PPE D->I Spill Occurs F Place Used Material in a Sealed Plastic Bag E->F G Dispose of According to Institutional Guidelines F->G H Clean Work Area and Wash Hands Thoroughly G->H J Contain Spill with Absorbent Material I->J K Collect and Dispose of as Hazardous Waste J->K

Caption: Workflow for Safe Handling of this compound-Treated Materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viscosin
Reactant of Route 2
Viscosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.